Koumidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(1S,12S,13S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTDUGOBAOLMED-DBPFMDJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312791 | |
| Record name | (16S,19Z)-Sarpagan-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358-75-4 | |
| Record name | (16S,19Z)-Sarpagan-17-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1358-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (16S,19Z)-Sarpagan-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Koumidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. This class of alkaloids has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its analgesic and anti-inflammatory effects. Detailed experimental protocols for its isolation and key biological assays are provided, along with visualizations of its signaling pathways and experimental workflows to facilitate further research and drug development.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of indole alkaloids. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₂N₂O | PubChem |
| Molecular Weight | 294.39 g/mol | PubChem |
| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | PubChem |
| CAS Number | 24016-03-3 | ACUBIOCHEM[1] |
| Canonical SMILES | C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK--CO | PubChem |
| logP | 2.989 | IMPPAT |
| Topological Polar Surface Area (TPSA) | 39.26 Ų | IMPPAT |
| Hydrogen Bond Donors | 2 | COCONUT |
| Hydrogen Bond Acceptors | 2 | COCONUT |
Biological and Pharmacological Properties
This compound has demonstrated significant analgesic and anti-inflammatory properties in various preclinical models. Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways in the central and peripheral nervous systems.
Analgesic Effects
The analgesic effects of this compound are attributed, in part, to its interaction with inhibitory neurotransmitter receptors. It has been shown to be a modulator of both glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAᴀ) receptors. By enhancing inhibitory neurotransmission, this compound can attenuate pain signals.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This inhibition is mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of p38 and ERK.
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by this compound.
Experimental Protocols
Isolation and Purification of this compound from Gelsemium elegans
This protocol describes a general method for the isolation and purification of this compound from the dried and powdered plant material of Gelsemium elegans.[2]
1. Extraction:
-
The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Extraction:
-
The crude extract is suspended in a 2% HCl solution and filtered.
-
The acidic solution is then basified with NH₄OH to a pH of 9-10.
-
The basified solution is partitioned with chloroform (B151607) to extract the total alkaloids.
3. Column Chromatography:
-
The chloroform extract is concentrated and subjected to silica (B1680970) gel column chromatography.
-
A gradient elution is performed using a solvent system of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 80:20).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The pooled fractions are further purified by preparative HPLC on a C18 column.
-
A typical mobile phase is a gradient of methanol (B129727) and water containing a small amount of trifluoroacetic acid or triethylamine.
-
The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.
Western Blot for Phosphorylated p38 and ERK
This protocol outlines the procedure for determining the effect of this compound on the phosphorylation of p38 and ERK in a relevant cell line (e.g., RAW 264.7 macrophages).
1. Cell Culture and Treatment:
-
Plate RAW 264.7 cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes to induce inflammation and MAPK activation.
2. Protein Extraction:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol describes the measurement of TNF-α, IL-1β, and IL-6 levels in the supernatant of cultured cells treated with this compound.
1. Cell Culture and Supernatant Collection:
-
Plate RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for 24 hours.
-
Collect the cell culture supernatant.
2. ELISA Procedure:
-
Coat a 96-well ELISA plate with capture antibodies for TNF-α, IL-1β, or IL-6 overnight.
-
Block the plate with 1% BSA in PBS.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add biotinylated detection antibodies.
-
Incubate with avidin-HRP conjugate.
-
Add TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Assay | Target | Cell Line/Model | IC₅₀/EC₅₀ | Source |
| Electrophysiology | Glycine Receptor α1 | Oocytes | 31.5 ± 1.7 µM | ResearchGate |
| Electrophysiology | GABAA Receptor | Oocytes | 142.8 µM | MDPI[3] |
Conclusion
This compound is a promising natural product with significant analgesic and anti-inflammatory properties. Its mechanisms of action, involving the modulation of key neurotransmitter receptors and inflammatory signaling pathways, make it a valuable lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological potential of this compound.
References
Isolating Koumidine from Gelsemium elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of koumidine, a major monoterpenoid indole (B1671886) alkaloid from Gelsemium elegans. This plant, while notoriously toxic, is a rich source of alkaloids with significant pharmacological potential, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2][3] this compound, in particular, is noted for its unique hexacyclic cage structure and is a focal point of phytochemical and pharmacological research.[4]
Overview of the Isolation Process
The isolation of this compound from Gelsemium elegans is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. The identity and purity of the isolated this compound are then confirmed using various spectroscopic techniques.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocols
Extraction of Total Alkaloids
The initial step involves extracting the crude alkaloid mixture from the plant material. The roots, stems, and leaves of G. elegans are all sources of this compound, with roots often containing the highest concentration.[5][6]
Protocol:
-
Plant Material Preparation: Collect fresh plant material (e.g., roots of G. elegans). Wash the material to remove soil and debris. Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 50-60°C) until brittle. Grind the dried material into a fine powder.
-
Solvent Extraction: Macerate or ultrasonically extract the powdered plant material with a suitable solvent. An 80% ethanol solution is commonly used.[7] A typical ratio is 1:25 (w/v) of plant material to solvent.
-
Extraction Conditions: Perform the extraction using an ultrasonic bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes). Repeat the extraction process at least twice to ensure maximum yield.[7]
-
Concentration: Combine the extracts from all repetitions and filter them to remove solid plant debris. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract. This extract contains the total alkaloids along with other plant metabolites.
Purification of Total Alkaloids (Acid-Base Partitioning)
To enrich the alkaloid content and remove neutral and acidic impurities, an acid-base extraction is employed. This method leverages the basic nature of alkaloids.
Protocol:
-
Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the alkaloids, forming water-soluble salts.
-
Extraction of Neutral/Acidic Impurities: Wash the acidic solution with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The protonated alkaloids will remain in the aqueous phase, while neutral and acidic impurities will move to the organic phase. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to basic (pH 9-11) using a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Extraction of Alkaloids: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The deprotonated alkaloids will now partition into the organic phase.
-
Final Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.[8]
Caption: Principle of acid-base partitioning for alkaloid purification.
Chromatographic Isolation of this compound
The total alkaloid fraction is a complex mixture requiring chromatographic separation.
Protocol:
-
Column Chromatography: Subject the total alkaloid fraction to silica (B1680970) gel column chromatography.[9]
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).[9] For example, starting from 100:0 (CH₂Cl₂:MeOH) and gradually increasing the proportion of MeOH.
-
Fraction Collection: Collect the eluate in numerous small fractions.
-
Analysis (TLC): Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles and contain the compound of interest (this compound).
-
Further Purification (HPLC): For high purity, the this compound-containing fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC).[10]
Quantitative and Qualitative Analysis
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a sensitive and selective method for quantifying this compound in plant extracts and biological samples.[11]
Protocol:
-
Sample Preparation: Prepare samples by extracting with a suitable solvent (e.g., methanol or 80% ethanol) followed by filtration.[7][12] An internal standard (e.g., strychnine) is added for accurate quantification.[11]
-
Chromatographic Separation: Achieve separation on a C18 column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 µm).[11]
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of methanol and an ammonium acetate buffer with formic acid.[11]
-
Mass Spectrometry: Perform analysis in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode (ESI+).[11] Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Structural Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[8][13][14] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used for complete spectral assignment.[15]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula.[1] MS/MS analysis reveals fragmentation patterns that are characteristic of the compound's structure.[16]
-
Other Techniques: UV and IR spectroscopy can provide additional information about the chromophores and functional groups present in the molecule.[1]
Data Presentation
Table 1: this compound Content in Different Parts of G. elegans
| Plant Part | This compound Content (µg/g) | Gelsemine Content (µg/g) | Gelsenicine Content (µg/g) | Reference |
| Mature Leaves | 272.0 | 122.4 | 155.1 | [6] |
| Mature Stems | 149.1 | - | - | [6] |
| Mature Roots | 249.2 | - | - | [6] |
| 90-day-old Roots | 116.4 | - | 104.1 | [6] |
Note: Content can vary based on the plant's age, origin, and growing conditions.[6][17]
Table 2: Key Spectroscopic Data for this compound (C₁₉H₂₂N₂O)
| Data Type | Key Values and Information | Reference |
| Molecular Weight | 306.1732 (Calculated for C₁₉H₂₂N₂O) | [16] |
| HRMS (ESI-QTOF) | Precursor m/z: 295.1804898 [M+H]⁺ (Note: This is for a related this compound-type alkaloid, specific data for this compound itself may vary slightly but will be similar) | [16] |
| ¹H NMR | Spectral data reveals characteristic signals for aromatic protons of the indole ring, vinyl group protons, and aliphatic protons of the complex polycyclic system. | [8][14] |
| ¹³C NMR | Shows 19 distinct carbon signals corresponding to the molecular formula, including signals for the indole moiety, a carbonyl group, and the aliphatic cage structure. | [8] |
Note: Detailed NMR chemical shift assignments require comparison with published data from specialized literature.[8]
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Confirmation of Gelsemium elegans poisoning by UHPLC-MS/MS analysis of koumine, gelsemine, and gelsenicine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular and Pharmacological Profile of Koumidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties and pharmacological characterization of koumidine, an alkaloid isolated from Gelsemium elegans. The information presented herein is intended to support research and drug development efforts related to this compound.
Molecular Profile of this compound
This compound is a monoterpenoid indole (B1671886) alkaloid. It is crucial to distinguish this compound from a related, yet structurally distinct, alkaloid from the same plant genus, koumine. The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 294.4 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | --INVALID-LINK-- |
| InChI Key | VXTDUGOBAOLMED-CPEJFPLXSA-N | --INVALID-LINK-- |
Pharmacological Characterization: Experimental Methodologies
The primary pharmacological targets of this compound and related Gelsemium alkaloids are inhibitory neurotransmitter receptors in the central nervous system, specifically glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAᴀ) receptors. The following sections detail the experimental protocols used to characterize the interaction of this compound with these receptors.
Radioligand binding assays are employed to determine the affinity of this compound for its receptor targets. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (this compound).
2.1.1. Membrane Preparation
-
Homogenize tissue (e.g., rat spinal cord or brain) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.
2.1.2. Competitive Binding Assay Protocol
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]
-
In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue membranes), a fixed concentration of a suitable radioligand (e.g., [³H]strychnine for GlyRs), and varying concentrations of this compound.[1]
-
The total assay volume is typically 250 µL.[1]
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[2]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Whole-cell patch-clamp electrophysiology is utilized to directly measure the functional effects of this compound on ion channels, such as GlyRs and GABAᴀ receptors, expressed in cells.
2.2.1. Cell Culture and Preparation
-
Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the receptor of interest (e.g., human α1 GlyR).
-
On the day of recording, detach the cells and plate them onto glass coverslips in a recording chamber.
2.2.2. Whole-Cell Voltage-Clamp Protocol
-
Solutions:
-
Extracellular Solution (ECS) (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (Pipette Solution) (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
-
Compound Application:
-
Apply the agonist (e.g., glycine or GABA) to elicit a baseline current response.
-
Co-apply the agonist with varying concentrations of this compound to determine its modulatory effects (inhibition or potentiation) on the receptor-mediated current.
-
Use a rapid perfusion system to ensure fast solution exchange.
-
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (this compound) to its target receptor.
2.3.1. Preparation of Receptor and Ligand Structures
-
Obtain the three-dimensional structure of the target receptor (e.g., GlyR) from a protein database such as the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Generate the three-dimensional structure of this compound and optimize its geometry using a suitable chemistry software.
2.3.2. Docking Protocol
-
Define the binding site on the receptor, typically based on the location of known ligands or predicted active sites.
-
Use a docking program (e.g., AutoDock Vina) to place the flexible this compound molecule into the rigid receptor binding site. The software will explore various conformations and orientations of the ligand.
-
The docking algorithm calculates a scoring function to estimate the binding affinity for each pose.
-
Validate the docking protocol by redocking a known ligand into the binding site and ensuring the predicted pose is close to the crystallographic pose (RMSD < 2.0 Å).
-
Analyze the results to identify the most likely binding mode of this compound and the key amino acid residues involved in the interaction.
-
Further refine the binding energy estimates using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway for this compound's action on inhibitory neurotransmitter receptors.
Caption: A typical experimental workflow for the pharmacological characterization of this compound.
References
The Natural Occurrence of Koumidine in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) found within a specific genus of flowering plants. As a member of the diverse Gelsemium alkaloid family, it is a constituent of plants known for their complex phytochemistry and potent biological activity. While less abundant than its structural isomer koumine, the presence of this compound is significant for phytochemical profiling and understanding the biosynthetic machinery in these species. This technical guide provides a comprehensive overview of the natural occurrence of this compound, presenting available quantitative data for related major alkaloids to offer context, detailing experimental protocols for its isolation and analysis, and visualizing the key biological and experimental pathways involved.
Natural Occurrence and Distribution
This compound is naturally present in plants of the genus Gelsemium, which belongs to the family Gelsemiaceae. This genus includes three primary species: Gelsemium elegans, native to Southeast Asia, and Gelsemium sempervirens and Gelsemium rankinii, both native to North America.[1][2][3] The majority of phytochemical research identifying this compound has been conducted on Gelsemium elegans, a plant with a long history in traditional Chinese medicine, where it is recognized for both its therapeutic applications and its extreme toxicity.[4][5]
Alkaloids in Gelsemium species are distributed throughout the plant, including the roots, stems, leaves, and fruits.[2] Research indicates that roots tend to have the highest diversity and concentration of these alkaloids.[6] this compound, as a sarpagine-type alkaloid, is one of at least six distinct structural classes of MIAs identified in Gelsemium, the others being koumine-type, gelsemine-type, gelsedine-type, humantenine-type, and yohimbane-type.[2][5][7]
Quantitative Data
While this compound has been successfully isolated from Gelsemium elegans, specific quantitative data on its concentration in various plant tissues is not extensively reported in the literature. To provide a quantitative context for the alkaloid content within this species, the following table summarizes the concentrations of the most abundant and structurally related alkaloids. These data are critical for researchers planning extraction and isolation campaigns.
| Alkaloid | Plant Species | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Koumine | G. elegans | Mature Leaves | 272.0 | LC-MS/MS | [1] |
| G. elegans | Mature Roots | 249.2 | LC-MS/MS | [1] | |
| G. elegans | Mature Stems | 149.1 | LC-MS/MS | [1] | |
| Gelsemine | G. elegans | Mature Leaves | 122.4 | LC-MS/MS | [1] |
| G. elegans | Mature Roots | 114.7 - 130.1 | LC-MS/MS | [1] | |
| Gelsenicine | G. elegans | Mature Leaves | 155.1 | LC-MS/MS | [1] |
| G. elegans | Mature Roots | 150.9 - 159.3 | LC-MS/MS | [1] |
Note: this compound is a known constituent of Gelsemium elegans, but its concentration is typically much lower than its structural isomer, koumine. The data above provide a reference for the general alkaloid content in the plant.
Experimental Protocols
The isolation and analysis of this compound require robust phytochemical methods. The following sections detail representative protocols derived from established practices for Gelsemium alkaloids.
Extraction and Isolation of Total Alkaloids
This protocol outlines a standard acid-base extraction method for obtaining a total alkaloid fraction from dried plant material.
-
Preparation of Plant Material : Air-dry the plant material (e.g., roots, stems, leaves) at 40-60°C and grind into a coarse powder (30-40 mesh).
-
Acidic Extraction : Macerate the powdered plant material (1 kg) with a 1% aqueous solution of a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Perform this extraction three times at room temperature, each time for 24 hours, to convert alkaloid salts into their soluble forms.
-
Filtration and Basification : Combine the acidic aqueous extracts and filter to remove solid plant debris. Adjust the pH of the filtrate to 9-10 using an aqueous ammonia (B1221849) solution. This converts the alkaloid salts back into their free base form, which are generally less soluble in water.
-
Solvent Partitioning : Extract the basified aqueous solution exhaustively with an immiscible organic solvent such as chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297). The free base alkaloids will partition into the organic layer.
-
Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.
Chromatographic Purification of this compound
The crude alkaloid extract is a complex mixture requiring further separation.
-
Silica (B1680970) Gel Column Chromatography : Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol (B129727).
-
Fraction Collection : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or with Dragendorff's reagent.
-
Sephadex LH-20 Chromatography : Pool fractions containing compounds with similar TLC profiles to that expected for sarpagine-type alkaloids. Further purify these pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on molecular size and polarity.
-
Preparative HPLC : For final purification, subject the this compound-rich fraction to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate this compound to a high degree of purity.
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of this compound.
-
Sample Preparation :
-
Accurately weigh 100 mg of finely powdered, dried plant material.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Sonicate for 30 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Instrumentation and Conditions :
-
LC System : UPLC or HPLC system.
-
Column : C18 reversed-phase column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 µm).[8]
-
Mobile Phase : Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B.[9]
-
Flow Rate : 0.3 mL/min.
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
-
Mass Spectrometry Parameters (MRM) :
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound. As this compound is a structural isomer of koumine, it has the same precursor ion mass.
-
Precursor Ion (Q1) : m/z 307.
-
Product Ions (Q3) : Monitor characteristic product ions, such as m/z 220 and m/z 70.
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
-
Quantification :
-
Prepare a calibration curve using a purified this compound standard.
-
Analyze samples and quantify by comparing the peak area to the standard curve. An internal standard (e.g., strychnine) should be used to ensure accuracy.[8]
-
Visualization of Key Pathways
Experimental Workflow
The overall process from plant material collection to the final analysis of this compound can be visualized as a logical workflow.
Proposed Biosynthetic Pathway
This compound, like all monoterpenoid indole alkaloids, is biosynthesized from the precursor strictosidine. The pathway involves the condensation of tryptamine (B22526) and secologanin, followed by a series of enzymatic modifications to form the characteristic sarpagine (B1680780) skeleton.
Putative Signaling Pathway
Direct molecular targets for this compound have not been extensively studied. However, research on its abundant structural isomer, koumine, has shown potent modulation of inhibitory neurotransmitter receptors. This pathway serves as a valuable model for investigating the potential neuroactivity of this compound.
References
- 1. In Situ Visual Distribution of Gelsemine, Koumine, and Gelsenicine by MSI in Gelsemium elegans at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Koumidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has emerged as a compound of interest for its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanism of action, particularly its interaction with glycine (B1666218) receptors (GlyRs). While extensive experimental quantitative data for this compound remains to be fully elucidated, this document synthesizes available in silico predictions and relevant data from related compounds to offer a detailed perspective for researchers. This guide includes summaries of putative quantitative data, detailed experimental protocols for assessing its biological activities, and visualizations of its proposed signaling pathway and experimental workflows.
Introduction
This compound is a constituent of Gelsemium, a genus of flowering plants known for its traditional medicinal uses and its rich content of complex indole alkaloids. These alkaloids, including the structurally related and more extensively studied koumine, have demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory properties. This compound's unique chemical structure positions it as a promising candidate for further investigation and potential drug development.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1. This data is sourced from the PubChem database and provides a foundational understanding of the molecule's characteristics.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O | [1] |
| Molecular Weight | 294.4 g/mol | [1] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 294.173213330 Da | [1] |
| Topological Polar Surface Area | 39.3 Ų | [1] |
Pharmacodynamics
The primary mechanism of action for this compound appears to be the modulation of glycine receptors (GlyRs), which are critical inhibitory neurotransmitter receptors in the central nervous system.
Mechanism of Action: Glycine Receptor Modulation
In silico studies suggest that this compound binds to the orthosteric site of GlyRs.[2] Molecular dynamics simulations indicate that this compound forms a stable complex with the α1β GlyR subtype.[2] This interaction is believed to underlie its potential analgesic and other neurological effects.
Signaling Pathway
The proposed signaling pathway for the analgesic effects of this compound involves a cascade of events initiated by its interaction with spinal GlyRs. Activation of these receptors is thought to increase the expression of 3α-hydroxysteroid oxidoreductase (3α-HSOR). This enzyme, in turn, promotes the synthesis of the neurosteroid allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, and its increased levels are hypothesized to enhance inhibitory neurotransmission, leading to analgesia.
Pharmacokinetics
Table 2: Predicted ADMET Properties of this compound
| Parameter | Predicted Value/Profile | Reference |
| CNS Permeability | Favorable | [2] |
| Oral Absorption | Favorable | [2] |
| CYP450 Inhibition | Predicted to inhibit CYP1A2 and CYP2D6 | [3] |
| Hepatotoxicity | Predicted to be hepatotoxic | [3] |
| AMES Toxicity | Not predicted to be genotoxic | [3] |
| hERG Inhibition | No predicted cardiotoxic liabilities | [3] |
Quantitative Data
Experimental quantitative data for this compound is limited. The following table summarizes available in silico predicted values. It is crucial to note that these are computational estimations and require experimental validation.
Table 3: Predicted Quantitative Pharmacological Data for this compound
| Parameter | Value | Assay/Model | Reference |
| Binding Affinity | |||
| ΔGbind (GlyR α1β, closed) | Favorable (more negative) | MM-GBSA | [2] |
| ΔGbind (GlyR α3, closed) | Favorable (more negative) | MM-GBSA | [2] |
| Functional Activity | |||
| IC₅₀ (GlyRs) | 9.587 µM (Predicted) | Electrophysiology (in silico) | [4] |
| Toxicity | |||
| LD₅₀ | Not experimentally determined | - |
Experimental Protocols
The following sections detail generalized protocols for key experiments relevant to the pharmacological assessment of this compound.
In Vitro Assays
This protocol is a generalized procedure for determining the binding affinity of this compound for glycine receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize rat spinal cord tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer and resuspend in the final assay buffer.[5]
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]strychnine), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known glycine site ligand (e.g., glycine).
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.[6]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Assays
This protocol outlines a common method for assessing the central analgesic effects of a compound.[7]
Methodology:
-
Animals: Use male Swiss Webster mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize the mice to the experimental room for at least 30 minutes before testing.
-
Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal).
-
At predetermined time points after administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30 seconds) should be implemented to prevent tissue damage.[8]
-
-
Data Analysis:
-
Compare the mean latency times of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
This is a standard model for evaluating the anti-inflammatory potential of a compound in an acute inflammatory setting.[9]
Methodology:
-
Animals: Use male Wistar rats (150-200 g).
-
Procedure:
-
Administer this compound at various doses or the vehicle control orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each this compound-treated group compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate methods.
-
Conclusion
This compound is a promising monoterpenoid indole alkaloid with a pharmacological profile centered on the modulation of glycine receptors. In silico data suggests favorable CNS permeability and oral absorption, though potential hepatotoxicity warrants further investigation. The proposed mechanism of action, involving the GlyR/3α-HSOR/allopregnanolone pathway, provides a solid foundation for future research into its analgesic and other neurological effects. While experimental quantitative data remains scarce, the protocols outlined in this guide provide a framework for the systematic evaluation of this compound's therapeutic potential. Further research is essential to validate the predicted pharmacological properties and to fully characterize the safety and efficacy of this intriguing natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
- 4. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. κ-carrageenan oligosaccharides alleviate MDP induced rumen epithelial cell inflammatory damage by inhibiting the activation of NOD2/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dol.inf.br [dol.inf.br]
- 8. ijbcp.com [ijbcp.com]
- 9. brieflands.com [brieflands.com]
A Comprehensive Technical Guide to the Mechanism of Action of Koumidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of koumidine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1][2] The document synthesizes findings from key scientific studies, presenting quantitative data, detailed experimental protocols, and visual representations of its primary signaling pathways. This compound has garnered significant interest for its diverse biological activities, including anti-tumor, analgesic, and neuropharmacological properties.[1][3]
Anti-Tumor Activity
This compound and its derivatives have demonstrated significant anti-proliferative effects across various cancer cell lines. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4]
This compound instigates apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.
In human breast cancer MCF-7 cells, koumine (B8086292), a closely related alkaloid, was found to promote apoptosis and arrest the cell cycle in the G2/M phase by reducing Bcl-2 and increasing Bax and Caspase-3 levels. Similarly, in porcine intestinal epithelial cells (IPEC-J2) challenged with oxidative stress, koumine pretreatment suppressed the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3.
A key component of this compound's anti-cancer activity is its ability to induce oxidative stress. In human colonic adenocarcinoma cells, this compound treatment was shown to increase the production of ROS. This elevation in ROS can suppress hepatocellular carcinoma cell proliferation through the modulation of the NF-κB and ERK/p38 MAPK signaling pathways.
Studies on the model organism Tetrahymena thermophila demonstrated that koumine induces oxidative stress, evidenced by increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX) at specific concentrations. This oxidative stress is linked to the induction of apoptosis and DNA damage in a dose-dependent manner.
Quantitative Data on Anti-Tumor and Pro-Apoptotic Effects
| Cell Line/Organism | Compound | Effect | Concentration | Result | Reference |
| HT-29, HCT-116, HCT-15, Caco-2 | This compound-like derivatives (A4, C5) | Anti-proliferative activity | <10 µM | IC50 values significantly lower than koumine (>200 µM) | |
| HepG2, TE-11, SW480, MGC80-3 | Koumine | Anti-proliferative activity | 0.45 - 1.26 mM | IC50 values | |
| T. thermophila | Koumine | Apoptosis Induction | 0.8 mg/mL | ~31% of cells underwent apoptosis | |
| T. thermophila | Koumine | Caspase-3, -8, -9 Activation | 0.8 mg/mL | Significant elevation in activity | |
| IPEC-J2 | Koumine | Protection against H2O2-induced apoptosis | 100 & 200 µg/mL | Dose-dependent reduction in apoptotic rate | |
| IPEC-J2 | Koumine | Modulation of Bax/Bcl-2 Ratio | 100 & 200 µg/mL | Dose-dependent decrease in Bax/Bcl-2 ratio |
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ROS production and modulation of the Bcl-2 family.
Neuropharmacological and Analgesic Actions
This compound exerts significant effects on the central nervous system, primarily through its interaction with inhibitory neurotransmitter receptors and modulation of neuroinflammation. These actions underpin its analgesic and potential anxiolytic properties.
Electrophysiological studies have identified this compound as a modulator of both glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABA-ARs), which are critical for synaptic inhibition in the CNS. This compound acts as an inhibitor of GlyRs containing α1, α2, and α3 subunits. This interaction appears to be crucial for its therapeutic effects.
Quantitative Data on Receptor Modulation
| Receptor | Compound | Effect | IC50 Value | Reference |
| α1 GlyR | Koumine | Inhibition | 31.5 ± 1.7 µM | |
| GABA-A Receptor | Koumine | Inhibition | 142.8 µM |
In a rat model of postoperative pain, this compound demonstrated significant analgesic effects by preventing mechanical allodynia and thermal hyperalgesia. This effect is mediated by the inhibition of spinal neuroinflammation, specifically by suppressing the activation of microglia and astroglia and reducing the expression of proinflammatory cytokines like IL-1β, IL-6, and TNF-α.
Furthermore, the analgesic action of this compound is linked to the activation of the translocator protein (18 kDa) (TSPO) and the subsequent synthesis of neurosteroids. Koumine is an orthosteric agonist of glycine receptors, and its activation of these receptors in spinal neurons increases the expression of 3α-hydroxysteroid oxidoreductase (3α-HSOR). This enzyme is key in the synthesis of allopregnanolone, a potent positive allosteric modulator of GABA-A receptors. The analgesic effects of koumine can be blocked by antagonists of GlyRs, 3α-HSOR, and GABA-A receptors, confirming this pathway.
Caption: Standard workflow for quantifying this compound-induced apoptosis via flow cytometry.
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Densitometry is used for quantification relative to a loading control like β-actin.
-
Conclusion
The research synthesized in this guide demonstrates that this compound is a pleiotropic molecule with well-defined mechanisms of action against cancer cells and in the modulation of pain and neuroinflammation. Its ability to induce apoptosis via oxidative stress and mitochondrial pathways, coupled with its inhibitory effects on key survival pathways like NF-κB and MAPK, makes it a compelling candidate for anti-cancer drug development. Concurrently, its unique dual action on the glycine receptor-neurosteroid axis and its suppression of neuroinflammation highlight its potential as a novel analgesic. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound and its optimized derivatives is warranted to translate these promising preclinical findings into therapeutic applications.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Koumidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine, a monoterpenoid indole (B1671886) alkaloid, and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities.[1] Extensive research has highlighted their potential in oncology, with several derivatives demonstrating potent anti-cancer effects.[2][3] Beyond their cytotoxic properties, evidence suggests that these compounds also possess significant anti-inflammatory and neuroprotective capabilities, making them attractive candidates for further investigation in a variety of therapeutic areas. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anti-Cancer Activity
A significant body of research has focused on the anti-proliferative effects of this compound derivatives against various cancer cell lines. Notably, semi-synthetic derivatives have been shown to exhibit enhanced cytotoxicity compared to the parent compound, this compound.
Quantitative Data: Anti-Cancer Activity
The anti-proliferative activity of a series of this compound derivatives has been evaluated against several human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below.
| Compound | HT-29 IC50 (µM) | HCT-116 IC50 (µM) | HCT-15 IC50 (µM) | Caco-2 IC50 (µM) |
| This compound | >200 | >200 | >200 | >200 |
| A4 | 5.08 ± 0.58 | 6.90 ± 0.39 | 12.35 ± 0.75 | 8.43 ± 0.37 |
| C5 | 1.7 | 43.00 ± 0.90 | 12.80 ± 1.20 | 21.75 ± 1.05 |
| 5-FU (control) | 6.30 ± 2.38 | 3.27 ± 0.15 | 1.42 ± 0.07 | 3.71 ± 0.25 |
Data sourced from a study on koumine-like derivatives.[3][4] 5-FU (5-fluorouracil) is a conventional chemotherapy drug used as a positive control.
Signaling Pathways in Anti-Cancer Activity
Studies on promising derivatives, such as A4 and C5, have begun to elucidate the molecular mechanisms underlying their anti-cancer effects. These compounds have been shown to induce apoptosis and arrest the cell cycle in the G2 phase in HT-29 colon cancer cells. This is associated with an increase in reactive oxygen species (ROS) levels and the inhibition of key signaling pathways, including the Erk MAPK and NF-κB pathways.
Anti-Inflammatory Activity
While quantitative data for this compound derivatives in anti-inflammatory assays is still emerging, studies on the parent compound, koumine (B8086292), provide strong indications of their potential in this area. Koumine has been shown to attenuate inflammation by reducing the production of pro-inflammatory mediators.
Signaling Pathways in Anti-Inflammatory Activity
Koumine exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and the inhibition of the NF-κB and MAPK (p38 and ERK) signaling pathways.
Neuroprotective Effects
The neuroprotective potential of this compound derivatives is a growing area of interest. Research on koumine suggests that it may offer protection against neuroinflammation and neuropathic pain by modulating microglial activation.
Signaling Pathways in Neuroprotection
Koumine has been found to ameliorate neuroinflammation by regulating microglia polarization, a process that is critical in the brain's response to injury and disease. This is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. By promoting the switch of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, koumine helps to suppress the release of inflammatory mediators and protect neurons from damage.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activities of this compound derivatives. Researchers should optimize these protocols for their specific experimental conditions.
MTT Assay for Cell Viability
This assay is used to assess the anti-proliferative activity of this compound derivatives.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Erk, Erk, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular generation of ROS.
Protocol:
-
Seed cells in a 96-well black plate.
-
Treat the cells with this compound derivatives for the specified duration.
-
Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Conclusion
This compound derivatives represent a versatile class of bioactive compounds with significant therapeutic potential. Their demonstrated anti-cancer activity, coupled with emerging evidence of their anti-inflammatory and neuroprotective effects, warrants further investigation. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways such as MAPK, NF-κB, and Nrf2, provides a solid foundation for the rational design and development of novel therapeutics based on the this compound scaffold. This guide serves as a foundational resource for researchers dedicated to exploring the full potential of these promising natural product derivatives.
References
- 1. Koumine induces apoptosis in Cyprinus carpio liver cells by regulating JAK-STAT and p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 3. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Interaction of Koumidine with Glycine (B1666218) Receptors
This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound, a major indole (B1671886) alkaloid from the Gelsemium genus, and inhibitory glycine receptors (GlyRs). GlyRs are critical ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission in the central nervous system (CNS), making them promising targets for neurological disorders.[1][2] This document synthesizes findings from electrophysiological, in silico modeling, and functional studies to elucidate the mechanism of action, binding characteristics, and physiological consequences of this compound's modulation of GlyRs.
Mechanism of Action at the Glycine Receptor
The interaction of this compound with glycine receptors is complex, with studies suggesting multiple modes of action, including direct inhibition and potential agonism, likely depending on the experimental context and receptor subtype. The primary consensus points towards this compound acting at the orthosteric binding site, the same site where the endogenous agonist glycine binds.
Orthosteric Site Interaction and Competitive Inhibition
Several studies strongly indicate that this compound binds to the orthosteric site of the glycine receptor.[1] Electrophysiological recordings have demonstrated that this compound inhibits glycine-evoked currents in a concentration-dependent manner across various GlyR subtypes.[3][4] This inhibitory action is characteristic of a competitive antagonist, which competes with the agonist (glycine) for the same binding site.[5] Molecular docking and dynamics simulations further support this, showing favorable binding of this compound within the orthosteric pocket of both α1 and α3 GlyR subunits.[1][4] The stability of this binding is suggested to be more significant than that of other Gelsemium alkaloids like gelsenicine.[4]
Evidence for Agonistic Properties
In contrast to inhibitory findings, some research describes this compound as an orthosteric agonist of glycine receptors with full efficacy.[6] One study, utilizing radioligand binding and displacement assays, concluded that both koumine (B8086292) and the related alkaloid gelsemine (B155926) act as reversible and orthosteric agonists, likely at the same site as the antagonist strychnine.[6] This agonism is proposed to be the initial step in a signaling pathway that produces mechanical antiallodynia (pain relief).[6][7]
This apparent discrepancy—this compound acting as both an inhibitor in some functional assays and an agonist in binding and other functional assays—highlights the complexity of its pharmacology. It may suggest that this compound could act as a partial agonist or that its functional effect is highly dependent on the specific receptor subunit composition, cellular environment, and experimental conditions.
Quantitative Data: Potency of Gelsemium Alkaloids on Glycine Receptors
The inhibitory potency of this compound and related Gelsemium alkaloids has been quantified using electrophysiological studies on recombinant GlyRs expressed in HEK293 cells or oocytes. The half-maximal inhibitory concentration (IC₅₀) values provide a standardized measure for comparing the potency of these compounds across different GlyR subtypes.
| Compound | GlyR Subtype | IC₅₀ (µM) | Reference |
| This compound | α1 Homomeric | 31.5 ± 1.7 | [3] |
| α1 Homomeric | 9.587 | [4] | |
| α2 Homomeric | ~35 (estimated from graph) | [3] | |
| α3 Homomeric | ~40 (estimated from graph) | [3] | |
| Gelsevirine | α1 Homomeric | 40.6 ± 8.2 | [3] |
| α1 Homomeric | 82.94 | [4] | |
| α2 Homomeric | ~60 (estimated from graph) | [3] | |
| α3 Homomeric | ~100 (estimated from graph) | [3] | |
| Gelsemine | α1 Homomeric | 10.36 | [4] |
| Spinal GlyRs | ~42 | [3] |
Experimental Protocols
The characterization of this compound's interaction with GlyRs relies on a combination of electrophysiological and computational techniques.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This is the primary technique used to functionally assess the effect of this compound on GlyR activity.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired human GlyR α (α1, α2, or α3) and β subunits. Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are perfused with an extracellular solution, and patch pipettes are filled with an intracellular solution. The membrane potential is typically held at -60 mV.
-
Drug Application: Glycine, the agonist, is applied to the cell to evoke an inward chloride current (IGly). Once a stable baseline current is achieved, this compound is co-applied with glycine at varying concentrations. A fast-perfusion system is used to ensure rapid solution exchange.
-
Data Analysis: The peak amplitude of the glycine-evoked current is measured before and after the application of this compound. The percentage of inhibition is calculated, and concentration-response curves are generated by plotting the inhibition against the logarithm of the this compound concentration. These curves are then fitted with the Hill equation to determine the IC₅₀ value.
Computational Methods: Molecular Docking and Dynamics
In silico methods are used to predict and analyze the binding mode of this compound at the molecular level.
-
Homology Modeling: A three-dimensional model of the target GlyR subunit (e.g., α1) is built based on available crystal structures of related proteins (e.g., PDB IDs: 5CFB, 5TIO).[1]
-
Molecular Docking: The 3D structure of this compound is docked into the orthosteric binding site of the GlyR model. Docking algorithms calculate the most favorable binding poses and estimate the binding energy (docking score).[4][5] This helps identify key amino acid residues involved in the interaction. For instance, residue F63 of the α-subunit has been identified as a critical interaction point.[4][5]
-
Molecular Dynamics (MD) Simulations: To assess the stability of the this compound-GlyR complex, MD simulations are performed. The complex is placed in a simulated physiological environment (water and ions), and its atomic movements are simulated over time (e.g., 200 ns).[4] The root-mean-square deviation (RMSD) is analyzed to determine if the ligand remains stably bound in the binding pocket.[1]
Visualizations: Pathways and Workflows
Signaling Pathway for this compound-Induced Analgesia
The analgesic effects of this compound are proposed to be mediated by a specific downstream signaling cascade following GlyR activation in spinal neurons.[6]
Caption: Proposed pathway for this compound's analgesic effect via GlyR activation.
Experimental Workflow for Electrophysiological Analysis
The process of determining the functional impact of this compound on glycine receptors follows a structured experimental pipeline.
Caption: Workflow for patch-clamp analysis of this compound on GlyRs.
This compound Binding at the GlyR Orthosteric Site
This diagram illustrates the competitive nature of this compound's binding at the glycine receptor's orthosteric site, which is located at the interface between two subunits.
Caption: Competitive binding of this compound at the GlyR orthosteric site.
Conclusion and Future Directions
This compound presents a complex and multifaceted pharmacology at the glycine receptor. Strong evidence from electrophysiological and in silico studies characterizes it as a competitive inhibitor at the orthosteric site of α1, α2, and α3-containing GlyRs. However, other functional data suggest it can also act as a full agonist, initiating a downstream signaling cascade that results in analgesia.
This dual characterization warrants further investigation. Future research should focus on:
-
Receptor Subtype Specificity: A more detailed analysis across all possible GlyR subunit combinations is needed to resolve whether this compound's agonist versus antagonist profile is subtype-dependent.
-
Partial Agonism: Studies should be designed to explicitly test the hypothesis that this compound is a partial agonist, which could explain the seemingly contradictory findings.
-
In Vivo Target Engagement: Correlating in vitro potency with in vivo receptor occupancy and behavioral outcomes will be crucial to fully understand its therapeutic potential and toxicological profile.
The development of subunit-selective compounds based on the this compound scaffold could provide valuable research tools and foster innovative therapeutic strategies for pathologies involving altered glycinergic signaling, such as chronic pain and epilepsy.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Toxicological Profile of Koumidine and Related Gelsemium Alkaloids
Disclaimer: Direct toxicological studies on the specific alkaloid koumidine are exceptionally limited in publicly available scientific literature. This compound is a known monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1][2] However, the majority of toxicological research has focused on koumine (B8086292), the most abundant alkaloid in Gelsemium elegans, and other more potent constituents.[3] This guide provides a comprehensive overview of the toxicology of koumine as a primary surrogate to understand the potential toxicological profile of related koumine-type alkaloids.
Acute Toxicity
Gelsemium elegans is a highly poisonous plant, with its toxicity primarily attributed to a complex mixture of indole alkaloids.[4] The primary cause of death in acute poisoning is respiratory depression and failure.[3] While data for this compound is unavailable, the acute toxicity of koumine and the total alkaloid fraction has been determined in animal models.
Experimental Protocol 1: Acute Toxicity (LD50) Determination in vivo
This protocol outlines the general procedure for determining the median lethal dose (LD50) in a rodent model, based on common toxicological methodologies.
-
Objective: To determine the single dose of a substance that will cause the death of 50% of a test animal population.
-
Animal Model: Swiss albino or ICR mice are commonly used. Animals are typically young adults of a specific weight range and are acclimated to laboratory conditions.
-
Methodology:
-
Dose Preparation: The test compound (e.g., koumine) is dissolved in a suitable vehicle (e.g., corn oil, saline).
-
Dose Administration: A range of doses, determined from preliminary range-finding studies, are administered to different groups of animals (typically 5-10 animals per group). Administration is commonly performed via intraperitoneal (i.p.) injection or oral gavage.
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations include clinical signs of toxicity (e.g., convulsions, respiratory distress, lethargy) and mortality.
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its confidence intervals are then calculated using statistical methods such as the Karber method or probit analysis.
-
Table 1: Acute Toxicity Data for Koumine and Other Gelsemium Alkaloids
| Compound/Extract | Animal Model | Route of Administration | LD50 Value | Reference(s) |
| Koumine | Mice | Intraperitoneal (i.p.) | ~100 mg/kg | |
| Koumine | Mice | Intraperitoneal (i.p.) | 99 mg/kg | |
| Gelsenicine | Mice | Intraperitoneal (i.p.) | ~0.128 mg/kg | |
| Gelsemine | Mice | Intraperitoneal (i.p.) | 56 mg/kg |
In Vitro Cytotoxicity
Koumine has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis and cell cycle arrest.
Experimental Protocol 2: Cell Viability Assessment (in vitro MTT Assay)
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.
-
Objective: To determine the concentration of a substance that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, K562) are cultured in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of koumine for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After incubation, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for approximately 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting a dose-response curve.
-
Table 2: In Vitro Cytotoxicity (IC50) of Koumine and Related Alkaloids
| Compound | Cell Line | Cell Type | IC50 Value | Reference(s) |
| Koumine | HepG2 | Hepatocellular Carcinoma | 0.45 - 1.26 mM | |
| Koumine | TE-11 | Esophageal Cancer | 0.45 - 1.26 mM | |
| Koumine | SW480 | Colorectal Adenocarcinoma | 0.45 - 1.26 mM | |
| Koumine | MGC80-3 | Gastric Cancer | 0.45 - 1.26 mM | |
| N4-demethyl-21-dehydrokoumine | HL-60 | Promyelocytic Leukemia | 4.6 - 9.3 µM | |
| N4-demethyl-21-dehydrokoumine | SMMC-7721 | Hepatocellular Carcinoma | 4.6 - 9.3 µM | |
| N4-demethyl-21-dehydrokoumine | A-549 | Lung Carcinoma | 4.6 - 9.3 µM | |
| N4-demethyl-21-dehydrokoumine | MCF-7 | Breast Adenocarcinoma | 4.6 - 9.3 µM | |
| N4-demethyl-21-dehydrokoumine | SW480 | Colorectal Adenocarcinoma | 4.6 - 9.3 µM | |
| Gelsemium Total Alkaloids | K562 | Chronic Myelogenous Leukemia | 49.07 µg/mL | |
| Gelsemium Total Alkaloids | Hela | Cervical Cancer | 32.63 µg/mL |
Mechanisms of Toxicity
Induction of Apoptosis
Koumine is a potent inducer of apoptosis (programmed cell death) in cancer cells. Studies show it activates the intrinsic, or mitochondrial, pathway of apoptosis. This involves altering the mitochondrial membrane potential and modulating the expression of key regulatory proteins.
dot
Caption: Koumine-Induced Mitochondrial Apoptosis Pathway.
Experimental Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the percentage of cells undergoing apoptosis following treatment with a test compound.
-
Methodology:
-
Cell Treatment: Cells are cultured and treated with koumine as described in Protocol 2.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate cell populations:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
-
Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software.
-
Cell Cycle Arrest
Koumine can halt cell cycle progression, preventing cancer cells from dividing. It has been shown to induce cell cycle arrest at the G2/M checkpoint in human breast and colon cancer cells. This arrest is associated with changes in the expression of key cell cycle regulatory proteins.
dot
Caption: Koumine-Induced G2/M Cell Cycle Arrest.
Experimental Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses a DNA-staining dye to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Objective: To analyze the effect of a compound on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are cultured and treated with various concentrations of koumine for a set time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS.
-
Fixation: Cells are fixed, typically in cold 70% ethanol, to permeabilize the membranes. This step is usually performed overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), in a solution containing RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: A histogram of cell count versus fluorescence intensity is generated. Software is used to model the data and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.
-
General Experimental Workflow
The toxicological evaluation of a compound like this compound or koumine typically follows a structured workflow, starting with broad screening and moving towards more detailed mechanistic studies.
dot
Caption: General Workflow for Toxicological Evaluation.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsemine - Wikipedia [en.wikipedia.org]
- 3. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
koumidine and its relation to other Gelsemium alkaloids
An In-depth Technical Guide to Koumidine and its Relation to other Gelsemium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Gelsemium is a rich source of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids (MIAs). These compounds have garnered significant attention for their diverse pharmacological properties, including analgesic, anxiolytic, and anti-tumor effects.[1] This technical guide provides a detailed examination of this compound, a sarpagine-type alkaloid, and elucidates its pivotal relationship to other Gelsemium alkaloids in terms of chemical structure, biosynthesis, and pharmacological significance. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Classification and Chemical Structures of Gelsemium Alkaloids
Gelsemium MIAs are categorized into six primary types based on their distinct skeletal frameworks: gelsedine (B1204677), gelsemine (B155926), humantenine, koumine (B8086292), sarpagine, and yohimbane.[2][3] A key distinguishing feature is the nature of the indole nucleus. The gelsemine, humantenine, and gelsedine types possess a unique spiro-indolinone core, whereas the koumine, sarpagine, and yohimbane types feature a conventional indole group.[2][3]
This compound belongs to the sarpagine-type alkaloids, which are characterized by an exocyclic (E)-ethylidene side chain and a caged scaffold composed of an indole-fused azabicyclo[3.3.1]nonane and an azabicyclo[2.2.2]octane substructure.[3] Its structural relatives, such as the highly studied koumine and gelsemine, exhibit different and more complex polycyclic architectures.[4]
Table 1: Physicochemical Properties of Representative Gelsemium Alkaloids
| Alkaloid | Structural Type | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Sarpagine | C₂₀H₂₄N₂O | 308.42 |
| Koumine[5] | Koumine | C₂₀H₂₂N₂O | 306.40 |
| Gelsemine[5][6] | Gelsemine | C₂₀H₂₂N₂O₂ | 322.40 |
| Gelsedine | Gelsedine | C₁₉H₂₂N₂O₃ | 342.39 |
| Humantenine | Humantenine | C₂₁H₂₆N₂O₃ | 370.45 |
| Sempervirine | Yohimbane | C₁₉H₁₆N₂ | 272.35 |
Biosynthetic Relationships
The intricate structures of Gelsemium alkaloids originate from a common precursor, 3α(S)-strictosidine, which is the cornerstone for virtually all MIAs.[6] The proposed biosynthetic pathway highlights this compound's role as a critical intermediate. As illustrated in the diagram below, strictosidine (B192452) undergoes a series of enzymatic transformations to yield koumicine (also known as akkuammidine), which is then converted to this compound.[6]
This compound serves as a branch point, leading to the formation of more complex alkaloids. The pathway continues from this compound through several intermediates, including vobasindiol and anhydrovobasindiol, ultimately culminating in the formation of gelsemine.[6] The closely related alkaloid, koumine, also diverges from this pathway, arising from the intermediate anhydrovobasindiol.[6] This positions this compound as a central molecule connecting the simpler sarpagine-type structures to the more elaborate gelsemine and koumine frameworks.
Figure 1: Proposed biosynthetic pathway of Gelsemium alkaloids highlighting this compound.
Pharmacological Activity and Signaling Pathways
While this compound itself is less extensively studied for its pharmacological effects, its close biosynthetic relatives, koumine and gelsemine, have been the focus of intensive research. They exhibit a broad range of activities, including potent analgesic, anxiolytic, and anti-inflammatory properties.[1]
The primary mechanism for the analgesic and anxiolytic effects of gelsemine and koumine involves their action as orthosteric agonists of the glycine (B1666218) receptor (GlyR), a key inhibitory neurotransmitter receptor in the central nervous system.[7][8] Binding of these alkaloids to GlyRs triggers a downstream signaling cascade that stimulates the expression of 3α-hydroxysteroid oxidoreductase (3α-HSOR).[8] This enzyme, in turn, promotes the synthesis of the neurosteroid allopregnanolone (B1667786). Allopregnanolone then acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission and producing the observed therapeutic effects.[8][9]
Figure 2: Signaling pathway for the analgesic action of koumine and gelsemine.
Table 2: Comparative Pharmacological Activity of Gelsemium Alkaloids
| Alkaloid | Target | Activity | Value | Model System |
| Koumine | GABA-A Receptor | Antagonist | IC₅₀ = 142.8 µM[10] | In vitro electrophysiology |
| Gelsemine | GABA-A Receptor | Antagonist | IC₅₀ = 170.8 µM[10] | In vitro electrophysiology |
| Gelsevirine | GABA-A Receptor | Antagonist | IC₅₀ = 251.5 µM[10] | In vitro electrophysiology |
| Koumine | Inflammatory Pain | Analgesic | ED₅₀ ≈ 4 mg/kg | Formalin Test (Phase II), Mice[9] |
| Koumine | Neuropathic Pain | Antihyperalgesic | Effective at 2-8 mg/kg | CCI Model, Rats[9] |
| Gelsemine | Neuropathic Pain | Antiallodynic | Effective at 2-4 mg/kg[3] | Partial Sciatic Nerve Ligation, Mice |
| Dihydrokoumine | µ-Opioid Receptor | Partial Agonist | EC₅₀ = 107.1 nM | In vitro receptor binding assay[11] |
| Dihydrokoumine | M3 Receptor | Antagonist | IC₅₀ = 2.1 µM | In vitro receptor binding assay[11] |
IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; CCI: Chronic constriction injury.
Experimental Protocols
General Protocol for Alkaloid Isolation and Characterization
-
Extraction: Dried and powdered plant material (e.g., roots and stems of G. elegans) is subjected to extraction with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is separated using a combination of chromatographic techniques. This typically starts with column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification of individual alkaloids like this compound.[11]
-
Structural Elucidation: The structure of the purified compound is determined using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[12]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry.[12]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure.[6]
-
Figure 3: General experimental workflow for isolation and analysis of this compound.
Protocol for In Vivo Analgesic Activity (Acetic Acid Writhing Test)
This protocol is adapted from studies on koumine and is a standard method for evaluating peripheral analgesic activity.[9]
-
Animals: Male ICR mice are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Animals are divided into groups. The control group receives vehicle (e.g., saline with 0.5% Tween 80). Test groups receive varying doses of the test compound (e.g., this compound) administered intraperitoneally (i.p.). A positive control group receives a known analgesic (e.g., aspirin).
-
Induction of Nociception: Thirty minutes after drug administration, each mouse is injected i.p. with a 0.6% solution of acetic acid in saline.
-
Observation: Immediately after the acetic acid injection, the mouse is placed in an observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 15-20 minutes.
-
Data Analysis: The percentage of analgesic protection is calculated for each test group relative to the vehicle control group. Dose-response curves are generated to determine the ED₅₀ value.
Conclusion
This compound, a sarpagine-type alkaloid from the genus Gelsemium, holds a position of central importance in the study of this fascinating class of natural products. While not as extensively profiled for its bioactivity as its more complex relatives, koumine and gelsemine, its role as a key biosynthetic intermediate is undeniable. It represents a crucial structural link between the foundational precursor, strictosidine, and the highly potent, cage-like alkaloids that have shown significant promise in preclinical models of pain and anxiety. A thorough understanding of this compound's chemistry and its biosynthetic relationships is therefore essential for researchers aiming to harness the therapeutic potential of Gelsemium alkaloids, whether through total synthesis, semi-synthetic derivatization, or biosynthetic engineering. Future investigation into the specific pharmacological properties of this compound is warranted and may reveal novel biological activities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gelsemine - Wikipedia [en.wikipedia.org]
- 7. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydrokoumine, a dual-target analgesic with reduced side effects isolated from a traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
The Elegant Assembly of a Complex Alkaloid: A Detailed Look at the Total Synthesis of Koumidine
For Researchers, Scientists, and Drug Development Professionals
Koumidine, a member of the Gelsemium family of monoterpenoid indole (B1671886) alkaloids, presents a formidable challenge to synthetic chemists due to its intricate, cage-like architecture. Its unique heptacyclic framework, featuring a strained azabicyclo[3.3.1]nonane core, has inspired the development of innovative and elegant synthetic strategies. This application note provides a detailed overview and protocol for the total synthesis of this compound, summarizing key quantitative data from various approaches and offering in-depth experimental methodologies for a representative synthesis.
Comparative Analysis of Synthetic Strategies
Several research groups have successfully conquered the summit of this compound total synthesis, each employing a distinct and insightful strategy. The table below summarizes the key quantitative metrics from some of the most notable total syntheses, allowing for a direct comparison of their efficiencies.
| Principal Investigator | Year | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Philip Magnus (for (+)-koumine) | 1989 | Intramolecular oxidative coupling | 18 | ~1.5 | J. Am. Chem. Soc. 1989, 111, 19, 7530-7533 |
| Jia-Hua Chen & Xiao-Tian Liang (for (±)-koumine) | 1997 | Biomimetic cascade reaction | 14 | ~3.4 | J. Am. Chem. Soc. 1997, 119, 45, 10783-10784 |
| Tanja Gaich | 2019 | Late-stage enol-oxonium cyclization | 15 | ~5.7 | Angew. Chem. Int. Ed. 2019, 58, 13119-13123 |
| Min Zhang | 2021 | Collective asymmetric synthesis | 13 | ~8.2 | Angew. Chem. Int. Ed. 2021, 60, 13105-13111 |
Key Synthetic Pathways and Logical Relationships
The retrosynthetic analysis of this compound reveals the core challenges in disconnecting its complex structure into simpler, accessible starting materials. The following diagram illustrates a generalized retrosynthetic approach, highlighting the key bond disconnections that form the basis of many total synthesis designs.
Caption: A generalized retrosynthetic analysis of this compound.
Experimental Workflow: A Collective Asymmetric Approach
The following diagram outlines the experimental workflow for the collective asymmetric total synthesis of this compound as reported by Zhang and coworkers in 2021.[1] This strategy is notable for its efficiency and its ability to access multiple sarpagine (B1680780) and koumine (B8086292) alkaloids from a common intermediate.
Caption: Experimental workflow for the total synthesis of (-)-koumidine.
Detailed Experimental Protocol: Key Step from the Zhang Synthesis[1]
The following protocol details a crucial step in the collective asymmetric total synthesis of this compound by Zhang and coworkers, which involves a key asymmetric cyclization to construct the pentacyclic core.
Reaction: Asymmetric Intramolecular [3+2] Cycloaddition
This reaction establishes the critical all-carbon quaternary stereocenter at C7.
Materials:
-
Tetracyclic enone precursor (1.0 equiv)
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL)-derived phosphoric acid catalyst (10 mol%)
-
4Å Molecular sieves
-
Dichloromethane (B109758) (DCM), anhydrous
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the tetracyclic enone precursor (100 mg, 0.28 mmol) and 4Å molecular sieves (200 mg).
-
Add anhydrous dichloromethane (5.6 mL) to the flask.
-
Cool the mixture to -20 °C in a cryocooler.
-
Add the (R)-BINOL-derived phosphoric acid catalyst (10.3 mg, 0.028 mmol) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and then extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate (B1210297) gradient) to afford the pentacyclic product.
Expected Yield: 85-95%
Note: The specific BINOL-derived phosphoric acid catalyst and precise reaction conditions may need to be optimized for different substrates. It is crucial to use anhydrous solvents and maintain a dry, inert atmosphere to ensure high yields and stereoselectivity.
This detailed protocol, along with the comparative data and workflow diagrams, provides a comprehensive resource for researchers interested in the challenging and rewarding field of complex alkaloid synthesis. The continued development of novel synthetic strategies for molecules like this compound not only showcases the power of modern organic chemistry but also opens avenues for the synthesis of analogs with potential therapeutic applications.
References
Application Notes and Protocols for Koumidine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a monoterpenoid indole (B1671886) alkaloid predominantly found in the plant Gelsemium elegans. It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, and potential anti-tumor effects. This document provides detailed application notes and protocols for the extraction and purification of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies outlined herein are based on established scientific literature and aim to provide a comprehensive guide for obtaining high-purity this compound for further investigation.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of effective extraction and purification strategies.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
| Appearance | Solid powder |
| Purity (after purification) | Can exceed 98% |
Extraction of this compound from Gelsemium elegans
The extraction of this compound, as an alkaloid, is primarily based on its basic nature and solubility characteristics. The selection of an appropriate extraction method is a critical step that influences the yield and purity of the final product. Both conventional and modern techniques can be employed, each with its own advantages and disadvantages.
Comparative Analysis of Extraction Methods for Alkaloids
The following table summarizes a comparative analysis of different extraction methods applicable to alkaloids, providing a general guideline for selecting a suitable technique for this compound extraction.
| Extraction Method | Principle | Typical Solvent(s) | Extraction Time | Solvent Consumption | Alkaloid Yield (%) | Purity (%) | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Methanol, Ethanol | 24 - 48 hours | High | 1.19 | 71.3 | Simple, requires minimal equipment. | Time-consuming, lower efficiency.[1] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Methanol, Chloroform (B151607) | 4 - 8 hours | Moderate | 1.63 | 78.5 | Higher efficiency than maceration.[1] | Can cause thermal degradation of sensitive compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | 20 - 40 minutes | Low | 2.06 | 86.7 | Fast, efficient, and requires less solvent.[1][2][3] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material. | Ethanol | 10 - 30 minutes | Low | 2.50 | 88.2 | Very fast and efficient. | Requires specialized microwave equipment. |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | Ethanol, Methanol | 10 - 20 minutes | Low | 2.63 | 88.8 | Highly efficient and automated. | High initial equipment cost. |
Note: The data in this table is based on general alkaloid extraction studies and may vary for this compound specifically.
Experimental Protocol: Reflux Extraction of this compound
This protocol describes a common method for the extraction of this compound from the dried and powdered root bark of Gelsemium elegans.
Materials:
-
Dried and powdered root bark of Gelsemium elegans (30-40 mesh)
-
Chloroform (CHCl₃)
-
0.5% Hydrochloric acid (HCl) solution
-
5 mol/L Sodium hydroxide (B78521) (NaOH) solution
-
Acetone
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Extraction flask (10 L)
-
Reflux condenser
-
Vacuum rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Beakers and flasks
Procedure:
-
Place 1 kg of the dried powder of Gelsemium elegans root bark into a 10 L extraction flask.
-
Add 5000 mL of chloroform to the flask.
-
Perform reflux extraction for 2.5 hours.
-
After cooling, filter the mixture and collect the filtrate.
-
Concentrate the filtrate by vacuum at 45 °C to obtain a reddish-brown concentrated solution.
-
Repeat the extraction of the filter residue with another 5000 mL of chloroform.
-
Combine the concentrated solutions from both extractions.
-
Extract the combined concentrate three times with 1500 mL of 0.5% HCl solution.
-
Combine the acidic aqueous layers and adjust the pH to 11 using a 5 mol/L NaOH solution.
-
Extract the alkaline solution three times with chloroform.
-
Combine the chloroform extracts and concentrate under vacuum at 45 °C to obtain the crude extract.
-
The crude extract is then subjected to purification.
Purification of this compound
Following extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Purification is essential to isolate this compound with high purity. Chromatographic techniques are the most effective methods for this purpose.
Purification Techniques for this compound
| Purification Method | Principle | Stationary Phase | Mobile Phase/Solvent System | Typical Purity Achieved | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Silica Gel | Gradient of Chloroform-Methanol | >98% | Cost-effective, widely available. | Can be time-consuming, may lead to sample loss. |
| Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between stationary and mobile phases. | C18 reverse-phase | Acetonitrile/Water or Methanol/Water with modifiers (e.g., formic acid, triethylamine) | >99% | High resolution and purity. | Higher cost, requires specialized equipment. |
| pH-Zone-Refining Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography where separation is based on the pKa and hydrophobicity of the compounds. | Organic/Aqueous two-phase system | e.g., Hexane-ethyl acetate-methanol-water (3:7:1:9, v/v) with triethylamine (B128534) and HCl. | >95% | No solid support matrix, high sample loading capacity, low risk of sample degradation. | Requires specialized CCC instrumentation. |
Experimental Protocol: Purification by pH-Zone-Refining Counter-Current Chromatography
This protocol describes a highly efficient method for the large-scale separation and purification of this compound from a crude extract of Gelsemium elegans.
Materials:
-
Crude alkaloid extract from Gelsemium elegans
-
Hexane
-
Ethyl acetate
-
Methanol
-
Deionized water
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
High-speed counter-current chromatography (HSCCC) instrument
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of hexane-ethyl acetate-methanol-water (3:7:1:9, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Mobile and Stationary Phase Preparation: Add 10 mM triethylamine (TEA) to the upper organic phase, which will serve as the stationary phase. Add 10 mM hydrochloric acid (HCl) to the lower aqueous phase, which will serve as the mobile phase.
-
Sample Preparation: Dissolve the crude extract (e.g., 4.5 g) in a suitable volume of the stationary phase.
-
HSCCC Operation:
-
Fill the CCC column with the stationary phase.
-
Inject the sample solution into the column.
-
Pump the mobile phase through the column at a specific flow rate.
-
Rotate the column at an appropriate speed.
-
Collect fractions of the eluent.
-
-
Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound. From 4.5 g of crude extract, 723 mg of this compound with a purity of over 95% can be obtained.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathways Inhibited by this compound
This compound has been reported to exert its biological effects, at least in part, by inhibiting the Erk MAPK and NF-κB signaling pathways.
Erk MAPK Signaling Pathway
Caption: Inhibition of the Erk MAPK pathway by this compound.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful extraction and purification of this compound from Gelsemium elegans. The choice of methodology will depend on the specific requirements of the research, including desired yield, purity, and available resources. The provided diagrams offer a visual representation of the experimental workflow and the molecular pathways influenced by this compound, aiding in the design and interpretation of future studies. As research into the therapeutic potential of this compound continues, robust and reproducible methods for its isolation will be of paramount importance.
References
Application Notes and Protocols: Koumidine Dosage for Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. These plants have a history in traditional medicine for treating various ailments, including pain and inflammation. Modern pharmacological research is exploring the therapeutic potential of its constituent alkaloids. This document provides a comprehensive overview of the available data on this compound and the closely related alkaloid, koumine (B8086292), to guide researchers in designing preclinical animal model studies. Due to the limited specific data on this compound, information from studies on koumine is included as a relevant surrogate for dose-range finding and mechanistic exploration, with the clear caveat that these are distinct molecules and direct extrapolation should be approached with caution.
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize the quantitative data on this compound and koumine dosage from various animal model studies. This information is critical for selecting appropriate dose ranges for efficacy and toxicology studies.
Table 1: this compound and Koumine Toxicity Data in Rodents
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| Koumine | Mice | Intraperitoneal | ~100 mg/kg | [1][2] |
| Total Alkaloids of G. elegans | Mice | Oral | 15 mg/kg | [3] |
| Total Alkaloids of G. elegans | Mice | Intraperitoneal | 4 mg/kg | [3] |
| Gelsenicine (most toxic alkaloid) | Mice | Intraperitoneal | ~0.128 mg/kg | [1] |
| Gelsenicine (most toxic alkaloid) | Rat | Intraperitoneal | 0.26 mg/kg | |
| Gelsenicine (most toxic alkaloid) | Rat | Intravenous | 0.15 mg/kg |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Effective Doses of Koumine in Rodent Models
| Application | Animal Model | Route of Administration | Dosage Range | Observed Effects | Citation |
| Neuropathic Pain (Diabetic Neuropathy) | Rat | Subcutaneous | 0.056 - 7 mg/kg | Anti-allodynic and neuroprotective effects. At 7 mg/kg, more effective than gabapentin (B195806) (100 mg/kg). | |
| Inflammatory and Neuropathic Pain | Mice | Not Specified | Not Specified | Dose-dependently reduced acetic acid-induced writhing and formalin-induced licking/biting time. | |
| Inflammatory and Neuropathic Pain | Rats | Not Specified | Not Specified | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. | |
| Rheumatoid Arthritis | Mice | Oral | 4.0 and 8.0 mg/kg | Exhibited a therapeutic effect in a collagen-induced arthritis model. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that can be adapted for studies involving this compound.
Protocol 1: Evaluation of Anti-Allodynic and Neuroprotective Effects in a Rat Model of Diabetic Neuropathy (Adapted from Koumine Study)
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 60 mg/kg, dissolved in citrate (B86180) buffer (0.1 M, pH 4.5). Diabetes is confirmed by measuring blood glucose levels; rats with levels >16.7 mmol/L are considered diabetic.
2. Drug Administration:
-
Compound: this compound (or Koumine as per the cited study).
-
Vehicle: Prepare a stock solution in a suitable vehicle (e.g., saline, DMSO/saline mixture). The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 1-5 mL/kg).
-
Dosage: Based on the koumine study, a dose range of 0.056 to 7 mg/kg can be explored. A dose-finding study is recommended.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing Schedule: Administer daily for a specified period (e.g., one week), starting after the development of neuropathic pain (e.g., 3 weeks post-STZ injection).
3. Behavioral Testing (Mechanical Allodynia):
-
Apparatus: Von Frey filaments.
-
Procedure: Place rats in individual plastic cages with a wire mesh floor. Allow a 30-minute acclimation period. Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force. The paw withdrawal threshold is determined using the up-down method.
4. Neuroprotective Assessment:
-
Sensory Nerve Conduction Velocity (SNCV): At the end of the treatment period, anesthetize the rats and measure the SNCV of the sciatic nerve using stimulating and recording electrodes.
-
Histopathology: Perfuse the animals with saline followed by 4% paraformaldehyde. Collect the sciatic nerves and process for transmission electron microscopy to assess axonal and myelin sheath integrity.
Protocol 2: Assessment of Anti-Inflammatory Activity in a Murine Model (General Protocol)
1. Animal Model:
-
Species: Male ICR mice (20-25 g).
-
Induction of Inflammation: Induce paw edema by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
2. Drug Administration:
-
Compound: this compound.
-
Vehicle: To be determined based on solubility.
-
Dosage: A range of doses (e.g., 1, 5, 10, 20 mg/kg) should be tested.
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration 30-60 minutes before carrageenan injection.
3. Measurement of Paw Edema:
-
Apparatus: Plethysmometer.
-
Procedure: Measure the paw volume of each mouse before and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Signaling Pathways and Mechanism of Action
Direct studies on the signaling pathways of this compound are limited. However, research on the related alkaloids koumine and gelsemine (B155926) provides valuable insights into the potential mechanisms.
Koumine:
-
Anti-inflammatory effects: Koumine has been shown to inhibit the activation of NF-κB, ERK, and p38 MAPK signaling pathways in LPS-stimulated macrophages. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.
-
Analgesic effects: The analgesic properties of koumine in neuropathic pain may be associated with the upregulation of allopregnanolone (B1667786) in the spinal cord.
Gelsemine:
-
Neuromodulatory effects: Gelsemine directly modulates glycine (B1666218) receptors (GlyRs), which are inhibitory neurotransmitter-gated ion channels in the central nervous system. It can act as both a potentiator and an inhibitor of GlyRs depending on the receptor subunit composition and concentration. This modulation of inhibitory neurotransmission is thought to contribute to its anxiolytic and analgesic effects. Gelsemine also shows minor effects on GABA-A and AMPA receptors.
Given the structural similarity, it is plausible that this compound may also exert its pharmacological effects through modulation of these or similar signaling pathways. Further research is required to elucidate the specific molecular targets of this compound.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a rat model of diabetic neuropathy.
Caption: Hypothesized anti-inflammatory signaling pathway of koumine.
Conclusion
The available data, primarily from studies on the related alkaloid koumine, suggest that this compound holds promise for development as a therapeutic agent, particularly for inflammatory and neuropathic pain. The provided dosage tables and experimental protocols offer a solid foundation for initiating preclinical research on this compound. However, it is imperative for researchers to conduct initial dose-finding and toxicity studies specifically for this compound to establish its safety and efficacy profile before proceeding with extensive animal model studies. Further investigation into the precise molecular targets and signaling pathways of this compound is also crucial for its continued development.
References
Application Notes and Protocols: The Use of Koumine in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of koumine (B8086292), an alkaloid derived from the medicinal plant Gelsemium elegans Benth., in neuropathic pain research. This document details the proposed mechanisms of action, experimental protocols for in vivo and in vitro studies, and quantitative data from relevant research.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the nervous system. Current therapeutic options offer limited efficacy and are often associated with significant side effects. Koumine has emerged as a promising compound with demonstrated analgesic and anti-inflammatory properties in various preclinical models of neuropathic pain.[1][2][3] Its multifaceted mechanism of action, targeting key pathways in neuroinflammation and neurosteroidogenesis, makes it a compelling candidate for further investigation and drug development.[4][5][6]
Mechanism of Action
Koumine's analgesic effects in neuropathic pain are attributed to several interconnected mechanisms:
-
Modulation of Glial Cell Activation: Koumine has been shown to inhibit the activation of microglia and astrocytes in the spinal cord, key cellular mediators of neuroinflammation in neuropathic pain states.[1][2][3]
-
Inhibition of Pro-inflammatory Cytokine Production: By suppressing glial activation, koumine reduces the production and release of pro-inflammatory cytokines such as IL-1β and IL-6 in the spinal cord.[1][2]
-
Suppression of Microglial M1 Polarization: Koumine can inhibit the polarization of microglia towards the pro-inflammatory M1 phenotype in vitro.[1][2]
-
Interaction with the Translocator Protein (TSPO): The analgesic effects of koumine appear to be mediated, at least in part, through the 18 kDa translocator protein (TSPO), a mitochondrial protein involved in neurosteroid synthesis.[1][2][6] Antagonizing TSPO with PK11195 has been shown to inhibit the analgesic effects of koumine.[1][2]
-
Upregulation of Allopregnanolone (B1667786) Synthesis: Koumine enhances the expression and activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), a key enzyme in the synthesis of the neurosteroid allopregnanolone in the spinal cord.[4][7][8] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, which contributes to pain inhibition.
-
Glycine (B1666218) Receptor Agonism: Koumine acts as an orthosteric agonist of glycine receptors, and this interaction is crucial for its downstream effects on allopregnanolone synthesis.[7]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the analgesic action of koumine in neuropathic pain.
Caption: Proposed signaling pathway of koumine in neuropathic pain.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the efficacy of koumine in animal models of neuropathic pain.
Table 1: In Vivo Efficacy of Koumine in the Chronic Constriction Injury (CCI) Model in Rats
| Treatment Schedule | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Repeated (daily for 7 days) | 0.28 | Subcutaneous | Significantly increased mechanical withdrawal threshold (MWT) on day 9. | [2] |
| Repeated (daily for 7 days) | 7 | Subcutaneous | Significantly reversed mechanical allodynia from day 4 onwards. | [2] |
| Single Dose | 0.28, 1.4, 7 | Subcutaneous | Dose-dependent increase in MWT on day 9 post-CCI. | [2][3] |
| Repeated (twice daily for 7 days) | 0.28, 1.4, 7 | Subcutaneous | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. | [8] |
Experimental Protocols
In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This protocol describes the induction of neuropathic pain using the CCI model and the subsequent assessment of the analgesic effects of koumine.[1][2]
Experimental Workflow
Caption: Workflow for in vivo CCI model and koumine treatment.
Methodology
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat (e.g., with pentobarbital (B6593769) sodium).
-
Make a small incision on the lateral aspect of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced approximately 1 mm apart.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Koumine Administration:
-
Koumine can be dissolved in normal saline.
-
Administer koumine subcutaneously (s.c.) at the desired doses (e.g., 0.28, 1.4, 7 mg/kg).
-
Treatment can be a single dose or repeated daily for a specified period (e.g., 7 days), starting from a few days post-surgery.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves' test). The latency to paw withdrawal from a radiant heat source is recorded.
-
Testing should be performed at baseline and at various time points after CCI and koumine administration.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, animals are euthanized, and the lumbar spinal cord (L4-L6 segments) is collected.
-
Western Blot: To analyze the protein expression of markers for glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) and pro-inflammatory cytokines.
-
ELISA: To quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in spinal cord homogenates.
-
Immunofluorescence: To visualize the activation of microglia and astrocytes in spinal cord sections.
-
qPCR: To measure the mRNA expression of genes related to inflammation and neurosteroidogenesis (e.g., 3α-HSOR).
-
In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in BV2 Microglial Cells
This protocol describes the use of an in vitro model to investigate the direct effects of koumine on microglial activation and inflammation.[1][2]
Methodology
-
Cell Culture:
-
BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Seed BV2 cells in appropriate culture plates.
-
Pre-treat the cells with various concentrations of koumine for a specified duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Analysis of Microglial M1 Polarization:
-
Western Blot: Analyze the expression of M1 markers such as iNOS and CD86.
-
qPCR: Measure the mRNA levels of M1-related genes.
-
-
Analysis of Pro-inflammatory Mediators:
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Griess Assay: To determine the levels of nitric oxide (NO) in the culture supernatant as an indicator of iNOS activity.
-
Conclusion
Koumine represents a promising therapeutic lead for the treatment of neuropathic pain. Its ability to modulate multiple key pathological mechanisms, including neuroinflammation and neurosteroidogenesis, provides a strong rationale for its further development. The protocols and data presented in these application notes offer a valuable resource for researchers investigating the potential of koumine and related compounds in the field of pain research.
References
- 1. Koumine Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Koumine Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Koumine in Cancer Cell Line Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of koumine (B8086292), a principal alkaloid from plants of the Gelsemium genus, in cancer cell line research. This document details its mechanisms of action, offers quantitative data on its efficacy, and provides standardized protocols for key experimental assays.
Introduction to Koumine
Koumine is an indole (B1671886) alkaloid that has demonstrated significant potential as an anti-tumor agent.[1] Preclinical studies have shown its ability to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest. Its multifaceted effects on key cellular signaling pathways make it a compound of interest for further investigation in oncology drug discovery.
Efficacy of Koumine in Human Cancer Cell Lines
Koumine has been shown to exhibit cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While extensive comparative data for koumine is still emerging, available studies provide insight into its activity. It is important to note that many studies have focused on more potent semi-synthesized derivatives of koumine.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | >200 | [1] |
| HCT-116 | Colon Cancer | >200 | [1] |
| HCT-15 | Colon Cancer | >200 | [1] |
| Caco-2 | Colon Cancer | >200 | [1] |
| HepG2 | Hepatocellular Carcinoma | 450 - 1260 | [1] |
| TE-11 | Esophageal Cancer | 450 - 1260 | [1] |
| SW480 | Colon Cancer | 450 - 1260 | [1] |
| MGC80-3 | Gastric Cancer | 450 - 1260 | [1] |
Note: The higher IC50 values for koumine compared to its derivatives suggest that structural modifications can significantly enhance its anti-proliferative activity.[1]
Key Mechanisms of Action
Koumine exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle at the G2/M phase.
Induction of Apoptosis
Koumine triggers programmed cell death in cancer cells by modulating the intrinsic mitochondrial pathway. This is characterized by:
-
Alteration of Bcl-2 Family Proteins: Koumine treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in initiating apoptosis.
-
Caspase Activation: The altered mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of executioner caspases, notably caspase-3.
Cell Cycle Arrest at G2/M Phase
Koumine has been observed to cause an accumulation of cancer cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis. This arrest is associated with the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclin B1: Cyclin B1 is essential for the G2 to M transition. Koumine treatment has been shown to decrease the expression of cyclin B1.[2]
-
Inhibition of Cdc2 (CDK1): The activity of the cyclin-dependent kinase Cdc2, which complexes with cyclin B1 to drive mitotic entry, is inhibited upon koumine treatment.[2][3]
Involvement of Cellular Signaling Pathways
The anti-tumor effects of koumine are mediated through its influence on several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including DNA damage. Koumine has been shown to induce apoptosis through a p53-mediated mechanism.[4][5] Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes, including Bax.
Erk MAPK and NF-κB Signaling Pathways
Studies on koumine derivatives have indicated that their anti-cancer activity is linked to the inhibition of the Erk MAPK and NF-κB signaling pathways.[1] These pathways are often hyperactivated in cancer and promote cell proliferation and survival. Inhibition of these pathways can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators.
Experimental Protocols
The following are generalized protocols for key assays used in the study of koumine's effects on cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of koumine on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Koumine stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of koumine in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the koumine-containing medium or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after koumine treatment.
Materials:
-
Cancer cell line of interest
-
Koumine
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with koumine at the desired concentration for the specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptotic and Cell Cycle Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
Koumine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cyclin B1, anti-cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with koumine, harvest, and lyse to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
Koumine presents a promising natural compound for cancer research. Its ability to induce apoptosis and G2/M cell cycle arrest through the modulation of key signaling pathways warrants further investigation. The protocols and data presented in these application notes serve as a valuable resource for researchers exploring the anti-cancer potential of koumine and its derivatives.
References
- 1. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest. | Semantic Scholar [semanticscholar.org]
- 4. Koumine induces apoptosis in Cyprinus carpio liver cells by regulating JAK-STAT and p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
Koumidine as a Potential Therapeutic Agent: Application Notes and Protocols
Affiliation: Google Research
Abstract:
This document provides a comprehensive overview of the potential therapeutic applications of koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. Due to a notable scarcity of direct experimental data on the biological activities of this compound, this report leverages the extensive research conducted on its close structural analog, koumine (B8086292) , which is the most abundant and widely studied alkaloid from Gelsemium elegans. The information presented herein on koumine, including its anti-inflammatory, analgesic, and neuroprotective properties, is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound. All quantitative data, detailed experimental protocols, and signaling pathway diagrams are based on published studies of koumine and are provided as a predictive framework for initiating research on this compound.
Introduction to this compound and Koumine
This compound is a monoterpenoid indole alkaloid belonging to the sarpagine (B1680780) class, characterized by an exocyclic (E)-ethylidene side chain and a complex cage-like scaffold.[1] While its total synthesis has been successfully achieved, there is a significant lack of published data regarding its pharmacological activities and therapeutic potential.[1]
Conversely, koumine, another major alkaloid from Gelsemium elegans, shares a close structural resemblance to this compound and has been the subject of extensive pharmacological investigation.[1][2] Studies have demonstrated that koumine possesses potent anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for drug development.[3] Its mechanisms of action are multifaceted, involving the modulation of key inflammatory signaling pathways and interaction with central nervous system receptors.
Given the structural similarity between this compound and koumine, the detailed experimental data and protocols established for koumine provide a valuable starting point for the exploration of this compound's therapeutic utility.
Potential Therapeutic Applications (based on Koumine data)
Anti-inflammatory Activity
Koumine has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity is mediated, at least in part, by the inhibition of the NF-κB and MAPK (ERK and p38) signaling pathways.
Analgesic Activity
Koumine exhibits potent analgesic properties in models of both inflammatory and neuropathic pain. Repeated administration of koumine has been shown to alleviate thermal hyperalgesia and mechanical allodynia in rodent models of chronic constriction injury (CCI) and L5 spinal nerve ligation. The analgesic effects are thought to be mediated by the upregulation of the neurosteroid allopregnanolone (B1667786) in the spinal cord and modulation of glycine (B1666218) and GABA-A receptors.
Neuroprotective Effects
Koumine has shown neuroprotective potential in a rat model of diabetic neuropathy. Treatment with koumine was found to reduce neuropathic pain, preserve the structural integrity of the sciatic nerve, and improve sensory nerve conduction velocity.
Quantitative Data Summary (based on Koumine)
The following tables summarize the quantitative data from studies on koumine, which can be used as a reference for designing experiments with this compound.
| In Vitro Anti-inflammatory Activity of Koumine | |||
| Assay | Cell Line | Parameter | Value |
| Inhibition of NO production | RAW264.7 macrophages | IC50 | Not explicitly stated, but significant inhibition at 200 and 400 µg/mL |
| Inhibition of TNF-α production | RAW264.7 macrophages | - | Concentration-dependent inhibition (100-400 µg/mL) |
| Inhibition of IL-1β production | RAW264.7 macrophages | - | Concentration-dependent inhibition (100-400 µg/mL) |
| Inhibition of IL-6 production | RAW264.7 macrophages | - | Concentration-dependent inhibition (100-400 µg/mL) |
| Receptor Binding/Modulation | Recombinant GABAA receptors | IC50 | 142.8 µM |
| Recombinant α1 Glycine Receptors | IC50 | 31.5 ± 1.7 µM |
| In Vivo Analgesic and Anti-inflammatory Activity of Koumine | |||
| Model | Species | Dose and Route | Effect |
| Acetic acid-induced writhing | Mice | Dose-dependent | Reduction in writhing |
| Formalin test (Phase II) | Mice | Dose-dependent | Reduction in licking/biting time |
| Complete Freund's adjuvant (CFA)-induced thermal hyperalgesia | Rats | Dose-dependent (repeated administration) | Reversal of hyperalgesia |
| Chronic Constriction Injury (CCI)-induced thermal hyperalgesia and mechanical allodynia | Rats | Dose-dependent (repeated administration) | Reversal of hyperalgesia and allodynia |
| L5 Spinal Nerve Ligation (SNL)-induced thermal hyperalgesia and mechanical allodynia | Rats | Dose-dependent (repeated administration) | Reversal of hyperalgesia and allodynia |
| Collagen-induced arthritis (CIA) | Rats | Repeated treatment | Reduced pain and inflammation |
| Postoperative Pain Model | Rats | Subcutaneous and intrathecal | Prevention of mechanical allodynia and thermal hyperalgesia |
| Diabetic Neuropathy Model | Rats | 0.056-7 mg/kg (subcutaneous) for one week | Decreased neuropathic pain behavior |
Signaling Pathways and Mechanisms of Action (based on Koumine)
The following diagrams illustrate the key signaling pathways modulated by koumine. These are hypothesized to be relevant for this compound as well.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound based on koumine data.
Caption: Hypothesized analgesic mechanism of this compound via glycine receptor activation.
Experimental Protocols (based on Koumine)
The following are detailed protocols for key experiments performed with koumine, which can be adapted for this compound.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent for Nitrite determination
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT reagent
-
96-well plates
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed cells in a 96-well plate and allow to adhere.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for NO measurement.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Neuropathic Pain Model - Chronic Constriction Injury (CCI)
Objective: To assess the analgesic effect of this compound on a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound solution for administration (e.g., subcutaneous injection)
-
Von Frey filaments for mechanical allodynia assessment
-
Plantar test apparatus for thermal hyperalgesia assessment
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely ligate the sciatic nerve with four chromic gut sutures, spaced about 1 mm apart.
-
Close the incision with sutures.
-
Sham-operated rats undergo the same procedure without nerve ligation.
-
-
Drug Administration:
-
Begin this compound or vehicle administration on a predetermined day post-surgery (e.g., day 7) and continue for a specified duration (e.g., daily for 7 days).
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply Von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Determine the paw withdrawal threshold (PWT).
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rat in a testing chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the paw withdrawal latency (PWL).
-
-
-
Data Analysis:
-
Compare the PWT and PWL between the this compound-treated, vehicle-treated, and sham-operated groups.
-
Conclusion and Future Directions
While direct experimental evidence for the therapeutic potential of this compound is currently limited, the extensive research on its structural analog, koumine, provides a strong rationale for its investigation. The data and protocols presented in this document offer a robust framework for initiating studies on this compound's anti-inflammatory, analgesic, and neuroprotective properties. Future research should focus on:
-
The total synthesis and purification of this compound in sufficient quantities for biological testing.
-
Direct comparative studies of this compound and koumine in the in vitro and in vivo models described.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and toxicological profiling of this compound.
By leveraging the knowledge gained from koumine research, the scientific community can efficiently explore the therapeutic potential of this compound as a novel drug candidate.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Semi-synthesis of Koumidine-Like Derivatives for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Koumidine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, possesses a unique hexacyclic cage structure and exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[1] However, its therapeutic potential is limited by low biological activity, high toxicity, and poor water solubility.[1] To address these limitations, the semi-synthesis of novel this compound-like derivatives has emerged as a promising strategy to enhance its pharmacological profile. This document provides detailed protocols for the semi-synthesis of various this compound derivatives, summarizes their biological activities, and illustrates the key synthetic and signaling pathways.
Data Presentation: Antiproliferative Activity of this compound Derivatives
The following table summarizes the in vitro antiproliferative activities of semi-synthesized this compound derivatives against a panel of human colon cancer cell lines.
| Compound | HT-29 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | HCT-15 IC₅₀ (μM) | Caco-2 IC₅₀ (μM) | NCM-460 IC₅₀ (μM) |
| This compound | >200 | >200 | >200 | >200 | >200 |
| A4 | 5.2 ± 0.4 | 6.1 ± 0.5 | 7.3 ± 0.6 | 8.1 ± 0.7 | >50 |
| C5 | 3.8 ± 0.3 | 4.5 ± 0.4 | 5.1 ± 0.5 | 6.2 ± 0.6 | >50 |
| 5-FU | 4.1 ± 0.3 | 5.3 ± 0.4 | 4.8 ± 0.4 | 5.9 ± 0.5 | >50 |
Data extracted from a study on the semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents.[1] IC₅₀ values represent the concentration required to inhibit 50% of cell growth after 72 hours of incubation. 5-Fluorouracil (5-FU) was used as a positive control. NCM-460 is a normal colon cell line.
Experimental Protocols: Semi-synthesis of this compound Derivatives
The following protocols are based on established methods for the structural modification of the this compound skeleton.[1] All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol 1: General Procedure for the Synthesis of N₁=C₂ Addition Products (A-series)
This protocol describes the nucleophilic addition to the N₁=C₂ double bond of this compound using organolithium reagents.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄), Methyl lithium (MeLi), n-Butyl lithium (n-BuLi), or other appropriate organolithium reagent (5 equivalents)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a solution of the desired lithium reagent (5 equivalents) in a suitable flask.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
At 0°C, add the this compound solution dropwise to the stirred solution of the lithium reagent.
-
Allow the reaction mixture to warm to 25°C and stir for an additional 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with EtOAc.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired product (e.g., A1-A6).[1]
Protocol 2: Synthesis of N-demethylated Derivative (B1)
This protocol details the N-demethylation of a this compound derivative (A4) using 1-chloroethyl chloroformate.
Materials:
-
Compound A4
-
Potassium bicarbonate (KHCO₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1-Chloroethyl chloroformate
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of compound A4 (1 equivalent) and KHCO₃ (12 equivalents) in anhydrous CH₂Cl₂, add 1-chloroethyl chloroformate (5 equivalents).
-
Seal the reaction vessel and heat to 50°C for 12 hours.
-
After completion, as indicated by TLC, remove the solvent in vacuo.
-
Add THF and water to the residue and stir for an additional 4 hours.
-
Extract the mixture three times with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to obtain product B1.[1]
Protocol 3: General Procedure for N-alkylation of B1 (B2-B4)
This protocol describes the N-alkylation of the demethylated derivative B1.
Materials:
-
Compound B1
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Alkyl bromide (e.g., ethyl bromide, propyl bromide)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of B1 (1 equivalent) in anhydrous DMF under a nitrogen atmosphere at 25°C, add K₂CO₃ (2 equivalents) and the desired alkyl bromide (12 equivalents) successively.
-
Heat the mixture to 60°C and stir for 12 hours.
-
Upon completion (monitored by TLC), add water to quench the reaction.
-
Extract the mixture three times with EtOAc.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated derivatives B2-B4.[1]
Protocol 4: Bromination of A9 (Synthesis of C1)
This protocol details the bromination of a hydrogenated this compound derivative (A9) at the C10 position of the indoline (B122111) moiety.
Materials:
-
Compound A9 (hydrogenated derivative of A3)
-
N-Bromosuccinimide (NBS)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve A9 (1.1 equivalents) in acetonitrile and cool to 0°C.
-
Add NBS (1.0 equivalent) and stir for 20 minutes.
-
Once the reaction is complete as indicated by TLC, quench the reaction with water.
-
Extract the mixture three times with EtOAc.
-
Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue using silica gel column chromatography to yield C1.[1]
Protocol 5: Nitration of this compound (Synthesis of D1)
This protocol describes the nitration of the this compound core.
Materials:
-
This compound
-
Concentrated nitric acid
-
Trifluoroacetic acid
-
Ice water
-
Saturated sodium carbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add this compound (1 equivalent) to a mixture of concentrated nitric acid (0.075 ml per 1 mmol of this compound) and trifluoroacetic acid at 0°C.
-
Stir the reaction for 1 hour.
-
Upon completion (monitored by TLC), quench the reaction by adding ice water.
-
Remove the trifluoroacetic acid in vacuo.
-
Adjust the pH to 9-10 with a saturated sodium carbonate solution.
-
Extract the mixture three times with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain D1.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the semi-synthesis and purification of this compound-like derivatives.
Caption: General workflow for the semi-synthesis of this compound derivatives.
Signaling Pathway Inhibition
The representative compounds A4 and C5 have been shown to induce apoptosis in HT-29 colon cancer cells by inhibiting the Erk MAPK and NF-κB signaling pathways.[1]
Caption: Inhibition of Erk MAPK and NF-κB pathways by this compound derivatives.
Logical Relationship of Derivative Synthesis
This diagram illustrates the logical progression from the natural product this compound to various series of semi-synthetic derivatives.
Caption: Relationship between different series of this compound derivatives.
References
Application Notes and Protocols for the Quantification of Koumidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus. These plants have been used in traditional medicine, and their constituent alkaloids, including this compound, are of significant interest to researchers for their potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, toxicological analysis, and the development of new therapeutics. This document provides detailed application notes and experimental protocols for the quantification of this compound in various biological matrices using modern analytical techniques. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity and specificity.
Analytical Techniques Overview
The quantification of this compound is predominantly achieved through chromatographic methods. LC-MS/MS is often the preferred technique due to its high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples.[1][2][3][4] HPLC-UV offers a more accessible and economical alternative, suitable for applications where lower sensitivity is acceptable.[5]
Key Performance Metrics for this compound Quantification
The validation of analytical methods is essential to ensure reliable and reproducible results. Key validation parameters for this compound quantification methods are summarized in the tables below, compiled from various studies.
Table 1: Quantitative Data for this compound Quantification by LC-MS/MS
| Parameter | Biological Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| This compound | Blood, Urine, Liver | - | 0.1 ng/mL (0.1 ng/g) | - | 61.9 - 114.6 | < 11.0 | < 11.0 | |
| This compound | Porcine Plasma | 0.1 - 200 µg/L | 0.10 µg/L | 0.2 µg/L | 82.68 - 100.35 | 2.46 - 8.76 | 2.73 - 10.83 | |
| This compound | Biological Samples | 1 - 100 ng/mL | - | - | 60.32 - 105.32 | < 15 | < 15 | |
| This compound | Plant Tissue | 10 - 500 ng/mL | 2.5 ng/mL | 10 ng/mL | - | - | - | |
| This compound | Honey | 5 - 1000 ng/g | 2 ng/g | 5 ng/g | 81 - 94.2 | ≤ 5.0 | ≤ 3.8 |
Table 2: Quantitative Data for this compound Quantification by HPLC-UV
| Parameter | Biological Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| This compound | Human Plasma | 0.05 - 50 mg/L | - | - | > 88.5 | < 8.3 | < 7.7 |
Experimental Protocols
This section provides detailed protocols for sample preparation and analysis of this compound using LC-MS/MS and HPLC-UV.
Protocol 1: this compound Quantification in Biological Fluids by LC-MS/MS
This protocol is adapted from a method for the simultaneous determination of this compound and other alkaloids in biological samples such as blood, urine, and liver.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of the biological sample (blood, urine, or homogenized liver), add a suitable internal standard (e.g., strychnine).
-
Add 1% sodium hydroxide (B78521) solution to basify the sample.
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Workflow for Sample Preparation (Liquid-Liquid Extraction)
Caption: Liquid-liquid extraction workflow for this compound from biological samples.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.
-
Column: ZORBAX SB-C18 column (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mmol/L ammonium (B1175870) acetate with 0.1% formic acid and 5% acetonitrile (B52724) in water.
-
-
Gradient Elution: A suitable gradient program should be developed to achieve good separation. For example:
-
0-1 min: 30% B
-
1-5 min: 30-80% B
-
5-7 min: 80% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
Logical Relationship for LC-MS/MS Analysis
Caption: The logical flow of a triple quadrupole LC-MS/MS system for quantification.
Protocol 2: this compound Quantification in Human Plasma by HPLC-UV
This protocol is based on a method for the simultaneous determination of this compound and gelsemine (B155926) in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike plasma samples with an internal standard (e.g., oxcarbazepine).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound and the internal standard with methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for HPLC-UV analysis.
References
- 1. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and in-house validation of a sensitive LC-MS/MS method for simultaneous quantification of gelsemine, koumine and humantenmine in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS]. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Koumidine: Application Notes and Protocols for Treating Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine, a monoterpenoid indole (B1671886) alkaloid predominantly found in plants of the Gelsemium genus, has emerged as a promising therapeutic candidate for the management of inflammatory conditions.[1] Traditionally used in Chinese medicine for various ailments including pain and inflammation, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its potent anti-inflammatory effects.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the evaluation and characterization of this compound's anti-inflammatory properties. The information presented is collated from multiple studies and aims to serve as a comprehensive resource for preclinical research and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory cascade. Its multifaceted mechanism of action involves the suppression of pro-inflammatory mediators and the activation of anti-inflammatory pathways.
Key Signaling Pathways Modulated by this compound:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2] It achieves this by decreasing the phosphorylation of p65 and inhibiting the degradation of IκBα, which ultimately prevents the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.[2]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is another critical target of this compound. By suppressing the phosphorylation of p38 and ERK, this compound can attenuate the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
NLRP3 Inflammasome Pathway: this compound has been demonstrated to suppress the activation of the NLRP3 inflammasome. This is achieved by blocking the ROS/NF-κB/NLRP3 axis, leading to a reduction in the secretion of IL-1β.
-
Nrf2/HO-1 Signaling Pathway: this compound can also promote the resolution of inflammation by activating the Nrf2/HO-1 pathway. This pathway is crucial for cellular defense against oxidative stress and has anti-inflammatory properties. Activation of this pathway by this compound can lead to a phenotypic switch of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in mitigating inflammatory responses.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages
| Parameter | This compound Concentration (µg/mL) | Result | Reference |
| Nitric Oxide (NO) Production | 100 | Significant Reduction | |
| 200 | Significant Reduction | ||
| 400 | Significant Reduction | ||
| iNOS Protein Level | 100, 200, 400 | Dose-dependent Decrease | |
| TNF-α Production | 100 | Significant Reduction | |
| 200 | Significant Reduction | ||
| 400 | Significant Reduction | ||
| IL-1β Production | 100 | Significant Reduction | |
| 200 | Significant Reduction | ||
| 400 | Significant Reduction | ||
| IL-6 Production | 100 | Significant Reduction | |
| 200 | Significant Reduction | ||
| 400 | Significant Reduction |
Table 2: In Vivo Analgesic and Anti-inflammatory Effects of this compound
| Animal Model | Treatment | Outcome | Reference |
| Acetic Acid-Induced Writhing (Mice) | This compound (dose-dependent) | Reduced number of writhes | |
| Formalin-Induced Licking/Biting (Mice) | This compound (dose-dependent) | Reduced licking/biting time in Phase II | |
| Collagen-Induced Arthritis (Rats) | Repeated this compound Treatment | Reduced pain and levels of TNF-α and IL-1β | |
| LPS-Induced Neuroinflammation (Mice) | This compound | Attenuated neuroinflammation and reversed behavioral alterations |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Activity in Macrophages
Cell Line: RAW264.7 murine macrophage cell line.
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100, 200, 400 µg/mL) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Collect the culture supernatants.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify NO levels.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the culture supernatants after treatment with this compound and LPS as described above.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Proteins:
-
After treatment, lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory and Analgesic Activity
Animal Models: Mice or rats.
Objective: To evaluate the in vivo efficacy of this compound in animal models of inflammation and pain.
Protocol: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
-
Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, vehicle, this compound low dose, this compound high dose, positive control like indomethacin). Administer this compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol: Acetic Acid-Induced Writhing in Mice (Visceral Pain)
-
Acclimatization and Grouping: Acclimatize male ICR mice and group them as described above.
-
Dosing: Administer this compound orally or intraperitoneally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place the mice in an observation box and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 15-20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK (ERK and p38) signaling pathways.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Koumidine in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1] While research on many Gelsemium alkaloids has elucidated their neuropharmacological properties, this compound remains a less-explored molecule. However, computational studies and its structural similarity to other glycine (B1666218) receptor (GlyR) modulating alkaloids suggest it is a promising candidate for investigation in neuropharmacology, particularly as a ligand for inhibitory glycine receptors.[2]
These application notes provide a comprehensive overview of the current understanding of this compound and offer detailed protocols for its investigation, drawing from established methodologies for analogous Gelsemium alkaloids that have been shown to interact with glycine receptors.
Predicted Biological Activity and Mechanism of Action
In silico molecular dynamics simulations suggest that this compound can form a stable complex with the α1β subtype of the glycine receptor.[2] This interaction is predicted to be at the orthosteric site, the same binding site for the endogenous agonist glycine.[2] Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS).[3] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.
The modulation of glycine receptors by compounds like this compound could have significant implications for treating conditions characterized by neuronal hyperexcitability, such as neuropathic pain and anxiety.
Quantitative Data
As of the latest literature review, specific quantitative data from in vitro or in vivo experimental studies on this compound are not extensively available. The following table provides data for the related and well-studied Gelsemium alkaloid, koumine (B8086292), to serve as a reference for expected potency and to guide concentration selection in initial experiments.
| Compound | Target Receptor | Assay Type | Measured Value (IC50) | Reference |
| Koumine | GABAA Receptor | Electrophysiology | 142.8 µM | |
| Koumine | Glycine Receptor (α1 subunit) | Electrophysiology | 31.5 ± 1.7 µM |
Signaling Pathways and Experimental Workflows
To facilitate the study of this compound, the following diagrams illustrate the key signaling pathway it is predicted to modulate and a general workflow for its characterization.
Caption: Predicted signaling pathway of this compound at the glycine receptor.
Caption: Experimental workflow for neuropharmacological characterization.
Experimental Protocols
The following protocols are adapted from studies on koumine and gelsemine (B155926) and are recommended for the initial characterization of this compound.
Protocol 1: Electrophysiological Analysis of this compound on Glycine Receptors
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the modulatory effects of this compound on glycine receptors expressed in a heterologous system (HEK293 cells) or in primary neuronal cultures.
Materials:
-
HEK293 cells transfected with cDNAs for human α1 and β glycine receptor subunits.
-
Primary spinal cord neuron cultures.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.
-
Glycine.
-
Strychnine (GlyR antagonist).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Culture transfected HEK293 cells or primary spinal neurons on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Patch Pipette: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a selected cell and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Glycine Application: Apply a sub-maximal concentration of glycine (e.g., EC20) to elicit a stable baseline current.
-
This compound Application: Co-apply varying concentrations of this compound with the glycine solution to determine its effect on the glycine-evoked current.
-
Data Acquisition: Record the current responses to the different concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound. Plot a concentration-response curve and fit the data to determine the IC50 or EC50 of this compound.
-
Control Experiments: To determine if this compound acts as a competitive antagonist, perform a glycine concentration-response curve in the presence of a fixed concentration of this compound. A rightward shift in the EC50 of glycine without a change in the maximal response is indicative of competitive antagonism. The potential agonist activity of this compound can be assessed by applying it in the absence of glycine.
Protocol 2: Radioligand Binding Assay for Glycine Receptors
This protocol is for determining the binding affinity of this compound to glycine receptors in rodent spinal cord tissue using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Rat or mouse spinal cord tissue.
-
[3H]strychnine (radiolabeled GlyR antagonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 1 mM glycine).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize spinal cord tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]strychnine (typically near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]strychnine binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 of this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Assessment of Antinociceptive Effects in a Neuropathic Pain Model
This protocol describes a behavioral assay to evaluate the potential analgesic effects of this compound in a rodent model of neuropathic pain.
Materials:
-
Rodents (rats or mice).
-
This compound.
-
Vehicle control (e.g., saline or DMSO solution).
-
Surgical instruments for inducing neuropathic pain (e.g., chronic constriction injury model).
-
Von Frey filaments for assessing mechanical allodynia.
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test).
Procedure:
-
Induction of Neuropathic Pain: Surgically induce a neuropathic pain state in the animals (e.g., chronic constriction injury of the sciatic nerve). Allow for a recovery period and for the development of pain behaviors (typically 7-14 days).
-
Baseline Pain Assessment: Measure baseline mechanical allodynia (paw withdrawal threshold to Von Frey filaments) and/or thermal hyperalgesia (paw withdrawal latency to a radiant heat source).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal or intrathecal injection) at various doses. A vehicle control group should be included.
-
Post-treatment Pain Assessment: At specified time points after drug administration, reassess mechanical allodynia and/or thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated groups and the vehicle control group. A significant increase in withdrawal threshold or latency indicates an antinociceptive effect. Plot dose-response curves to determine the effective dose (ED50) of this compound.
Conclusion
This compound represents a promising but understudied neuropharmacological agent. The protocols and information provided herein offer a robust framework for initiating a thorough investigation into its mechanism of action and potential therapeutic applications. Based on the available computational data, the inhibitory glycine receptor is a primary target of interest. Future experimental validation using the outlined electrophysiological, biochemical, and behavioral assays is crucial to confirm these predictions and to uncover the full therapeutic potential of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Koumidine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to koumidine solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a monoterpenoid indole (B1671886) alkaloid that can be isolated from plants of the genus Gelsemium.[1][2] It belongs to the sarpagine-type alkaloids.[3] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | PubChem[4] |
| Molecular Weight | 294.4 g/mol | PubChem[4] |
| logP | 2.989 | PubChem[5] |
| logS | -2.122 | PubChem[5] |
| TPSA | 39.26 Ų | PubChem[5] |
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My experiment is sensitive to DMSO. Are there any alternative solvents or methods to improve aqueous solubility?
Yes, if DMSO is not compatible with your experimental setup, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water.
-
pH Adjustment: Altering the pH of the solution to ionize the compound, which can increase solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Complexation: Using cyclodextrins to form inclusion complexes, thereby increasing aqueous solubility.[8][9]
A systematic approach to testing these alternatives is recommended.
Q4: What are the potential biological targets of this compound?
While direct and extensive research on this compound's specific targets is limited, related alkaloids from Gelsemium, such as koumine (B8086292) and gelsemine, are known to interact with inhibitory neurotransmitter receptors.[10] These include the γ-aminobutyric acid type A receptor (GABAAR) and the glycine (B1666218) receptor (GlyR).[11] It is plausible that this compound may also modulate these or similar neuronal targets.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot common solubility issues encountered with this compound.
Problem: this compound is not dissolving in my desired aqueous buffer.
Workflow for Troubleshooting Insolubility
Caption: A workflow for troubleshooting this compound solubility issues.
Detailed Methodologies
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for 5 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Improving Aqueous Solubility using Co-solvents
-
Objective: To improve the solubility of this compound in an aqueous buffer using a co-solvent.
-
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, TRIS)
-
Co-solvent (e.g., ethanol (B145695), propylene (B89431) glycol)
-
-
Procedure:
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).
-
Add a small aliquot of the this compound-DMSO stock solution to each co-solvent buffer to achieve the final desired concentration.
-
Vortex briefly to mix.
-
Visually inspect for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at room temperature.
-
The highest concentration of this compound that remains in solution in the buffer with the lowest percentage of co-solvent is the optimal condition.
-
Potential Signaling Pathway Involvement
Based on the activity of related Gelsemium alkaloids, this compound may act as a modulator of inhibitory neurotransmitter receptors. A simplified diagram of this potential interaction is shown below.
Caption: Potential modulation of inhibitory neurotransmitter receptors by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. neist.res.in [neist.res.in]
- 6. raybiotech.com [raybiotech.com]
- 7. Koumine ≥95% (HPLC) | 1358-76-5 [sigmaaldrich.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
Technical Support Center: Total Synthesis of Koumidine
Welcome to the technical support center for the total synthesis of koumidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during this complex synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of this compound total synthesis, with a focus on the synthetic strategy developed by Tanja and coworkers.
Issue 1: Low Diastereoselectivity or Inseparable Mixture in the [3+2] Cycloaddition
-
Question: My 1,3-dipolar cycloaddition between the trans-2-methylene-1,3-dithiolane 1,3-dioxide and the 3-oxidopyridinium ylide is producing an inseparable mixture of tropane (B1204802) regioisomers. How can I improve the regioselectivity or facilitate separation?
-
Answer: This is a known challenge in the total synthesis of this compound.[1] The formation of a mixture of regioisomers can be difficult to avoid completely. Here are some troubleshooting strategies:
-
Reaction Conditions: Carefully control the reaction temperature and time. Running the reaction at a lower temperature for a longer duration might favor the formation of the kinetic product, potentially improving the ratio of the desired regioisomer.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of 1,3-dipolar cycloadditions. Consider screening a range of solvents with varying polarities.
-
Substituent Effects: While modifying the core reactants is a significant undertaking, it's worth noting that substituents on the 3-oxidopyridinium ylide can influence regioselectivity.[2]
-
Chromatography Optimization: Even if the mixture is inseparable on standard silica (B1680970) gel, explore other stationary phases. Alumina (basic or neutral) or reverse-phase chromatography might offer different selectivity. The use of additives in the mobile phase, such as triethylamine (B128534) (for silica gel) to suppress peak tailing of the basic tropane core, can also improve separation.[3]
-
Carry Forward and Separate Later: In some cases, it may be more practical to carry the mixture of isomers through the next few synthetic steps. The chemical transformations might introduce properties that make the subsequent intermediates easier to separate.
-
Issue 2: Low Yield in the Enol-Oxonium Cyclization
-
Question: The yield of my hexacyclic cage framework from the late-stage enol-oxonium cyclization is disappointingly low. What are the potential causes and solutions?
-
Answer: The enol-oxonium cyclization is a critical step for constructing the core of this compound.[1] Low yields can often be attributed to substrate purity, reagent quality, and reaction conditions.
-
Substrate Purity: Ensure the precursor to the cyclization is of the highest possible purity. Impurities can interfere with the Lewis acid and lead to side reactions.
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are crucial. Common Lewis acids for such transformations include BF₃·OEt₂, TMSOTf, and TiCl₄. If one is not effective, a screen of other Lewis acids may be beneficial. Ensure the Lewis acid is fresh and handled under anhydrous conditions.
-
Reaction Temperature: These cyclizations are often sensitive to temperature. A low temperature is typically favored to minimize side reactions. If the reaction is sluggish, a carefully controlled increase in temperature might be necessary.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the Lewis acid. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 3: Fischer Indole (B1671886) Synthesis Failure or Low Yield
-
Question: The final Fischer indole synthesis step to complete the this compound skeleton is not working or giving a very low yield. How can I troubleshoot this?
-
Answer: The Fischer indole synthesis is a robust reaction, but its success with complex ketones can be substrate-dependent.[4]
-
Acid Catalyst: The choice and strength of the acid catalyst are critical. If a standard Brønsted acid (like HCl or H₂SO₄) is failing, consider using a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a polyphosphoric acid (PPA).
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed. Monitor the reaction by TLC to find the optimal balance between reaction completion and potential decomposition of the starting material or product at high temperatures.
-
Solvent: High-boiling point solvents like acetic acid, toluene, or xylene are often used. The choice of solvent can influence the reaction rate and yield.
-
Hydrazone Formation: Ensure the intermediate phenylhydrazone is forming efficiently. This can sometimes be the rate-limiting step. It can be beneficial to form the hydrazone separately before inducing cyclization.
-
Purification Issues: this compound is a polar, basic compound, which can lead to challenges in purification, such as peak tailing on silica gel chromatography. This can result in apparent low yields due to product loss during purification. Using a modified mobile phase (e.g., with a small amount of triethylamine or ammonia) or switching to a different stationary phase (alumina or reverse-phase) can mitigate these issues.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most challenging aspects of the total synthesis of this compound?
-
A1: The primary challenges in the total synthesis of this compound lie in the construction of its complex, sterically congested hexacyclic core and the control of stereochemistry. Specific difficult steps include the diastereoselective formation of the tropane skeleton, which can lead to inseparable mixtures of isomers, and the final construction of the indole ring on a complex polycyclic ketone.
-
-
Q2: Are there any specific protecting group strategies that are crucial for the synthesis?
-
A2: While the reported synthesis by Tanja and coworkers proceeds with minimal use of protecting groups on the core skeleton, in more complex polycyclic indole alkaloid syntheses, appropriate protection of the indole nitrogen can be important. Common protecting groups for indoles include Boc, tosyl (Ts), and benzyl (B1604629) (Bn). The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. For this compound synthesis, the nitrogen atoms are incorporated late in the synthesis, minimizing the need for extensive protecting group manipulations.
-
-
Q3: How can I effectively purify the intermediates and the final product?
-
A3: The intermediates and the final product, this compound, are polar, nitrogen-containing compounds. This can lead to purification challenges on standard silica gel chromatography, such as streaking and poor recovery. To overcome this, consider the following:
-
TLC Analysis: Before attempting column chromatography, optimize the separation on TLC plates. Test various solvent systems and consider adding a small percentage (0.1-1%) of triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent to improve the peak shape.
-
Column Chromatography: Use the optimized solvent system from your TLC analysis. You can also consider using deactivated silica gel or alumina.
-
Alternative Techniques: For particularly difficult separations, techniques like countercurrent chromatography can be very effective for polar compounds like alkaloids. High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) can also be used for purification.
-
-
Quantitative Data Summary
The following table summarizes key quantitative data from reported synthetic routes to this compound and related intermediates. This data can serve as a benchmark for your own experiments.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Tanja's Synthesis of this compound | |||
| 1,3-Dipolar Cycloaddition | trans-2-methylene-1,3-dithiolane 1,3-dioxide, 3-oxidopyridinium ylide | N/A | Wang et al. (2023) |
| Reduction of Bissulfoxides | TFAA/NaI | N/A | Wang et al. (2023) |
| Intramolecular Coupling | Pd-catalyst, potassium phenoxide, THF | N/A | Wang et al. (2023) |
| Wittig Reaction | Triphenylmethylmethoxy-chloride, KHMDS | N/A | Wang et al. (2023) |
| Deprotection & Hydrolysis | Meerwein's reagent, CuSO₄, NH₄OH, acid hydrolysis (3 steps) | 82% | Wang et al. (2023) |
| Fischer Indole Synthesis | Phenylhydrazine (B124118) | N/A | Wang et al. (2023) |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with a Complex Ketone
This protocol is a general guideline and may require optimization for the specific substrate in the final step of the this compound synthesis.
-
Hydrazone Formation (Optional but recommended):
-
Dissolve the ketone precursor (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Add phenylhydrazine (1.1 eq).
-
Heat the mixture at reflux for 1-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and isolate the phenylhydrazone product, which may precipitate or require extraction.
-
-
Cyclization:
-
Combine the phenylhydrazone (1.0 eq) with the chosen acid catalyst (e.g., polyphosphoric acid, or a solution of a Brønsted or Lewis acid in a high-boiling solvent).
-
Heat the mixture to the required temperature (typically 80-180 °C), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it into a mixture of ice and a base (e.g., NaOH or NH₄OH solution) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or alumina, using a solvent system optimized by TLC (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) with 0.5% triethylamine).
-
Visualizations
Caption: Key stages in the total synthesis of this compound.
Caption: Troubleshooting logic for the Fischer indole synthesis step.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly diastereoselective 1,3-dipolar cycloaddition reactions of trans-2-methylene-1,3-dithiolane 1,3-dioxide with 3-oxidopyridinium and 3-oxidopyrylium betaines: a route to the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Koumidine Yield from Natural Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of koumidine from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound?
A1: this compound is a monoterpenoid indole (B1671886) alkaloid predominantly isolated from plants of the genus Gelsemium. The most cited sources are Gelsemium elegans and Gelsemium sempervirens[1][2]. The roots of G. elegans are particularly rich in this compound and other related alkaloids[1][3][4].
Q2: What is the typical yield of this compound from Gelsemium elegans?
A2: The content of this compound can vary depending on the age of the plant and the specific part being analyzed. For instance, in G. elegans, this compound content has been quantified at different stages of growth, with mature leaves containing up to 282.0 µg/g[5]. The roots are also a significant source, with one study reporting a content of 53.1 µg/g in 30-day-old roots, which increased to 116.4 µg/g in 90-day-old roots[5].
Q3: What are the main challenges encountered during the isolation and purification of this compound?
A3: Researchers may face several challenges, including:
-
Low extraction efficiency: Inefficient extraction methods can lead to poor recovery of this compound from the plant matrix.
-
Co-extraction of interfering compounds: The crude extract often contains a complex mixture of other alkaloids and secondary metabolites, which can complicate the purification process[1][3].
-
Degradation of the target compound: this compound may be sensitive to certain extraction conditions, such as high temperatures or extreme pH levels.
-
Labor-intensive purification steps: Achieving high purity often requires multiple chromatographic steps, which can be time-consuming and lead to sample loss.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Solvent Extraction | Ensure the plant material is finely ground to increase the surface area for solvent penetration. Methanol (B129727) is commonly used for reflux extraction[6]. Consider using a sequence of solvents with varying polarities to optimize the extraction of alkaloids. |
| Incorrect pH during Liquid-Liquid Extraction | The pH of the aqueous solution is critical for separating alkaloids. For the extraction of total alkaloids, the solution is typically basified (e.g., with ammoniacal liquor to pH 9-11) before extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate[6][7]. |
| Plant Material Variability | The concentration of this compound can vary based on the plant's age, growing conditions, and the time of harvest[5]. Whenever possible, use plant material of a known age and from a consistent source. Mature leaves and older roots tend to have higher concentrations[5]. |
Issue 2: Difficulty in Purifying this compound from Co-extracted Alkaloids
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | A multi-step chromatographic approach is often necessary. Start with silica (B1680970) gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) for finer separation[8]. The use of different stationary and mobile phases can improve resolution. |
| Presence of Structurally Similar Alkaloids | Gelsemium species contain numerous structurally related alkaloids which can be difficult to separate[1][3]. High-resolution techniques like counter-current chromatography have been shown to be effective for the preparative isolation and purification of alkaloids from Gelsemium[8]. |
| Overlapping Elution Profiles | Optimize the gradient elution program in your HPLC method. A shallower gradient can help to resolve closely eluting peaks. Additionally, two-dimensional liquid chromatography (2D-LC) can provide enhanced separation for complex mixtures[9]. |
Experimental Protocols & Data
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol is a generalized procedure based on common methods for alkaloid extraction from Gelsemium elegans[6].
-
Preparation of Plant Material:
-
Air-dry the roots or leaves of Gelsemium elegans.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Solvent Extraction:
-
Perform a reflux extraction of the powdered plant material with 75% methanol for 2 hours. Repeat the extraction three times.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in a dilute acidic solution (e.g., 1% HCl).
-
Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove fats and pigments.
-
Adjust the pH of the aqueous layer to 9-11 with an ammoniacal solution.
-
Extract the alkaloids with dichloromethane or ethyl acetate (B1210297) (3 times).
-
Combine the organic layers and evaporate the solvent to yield the total alkaloid extract.
-
-
Silica Gel Chromatography:
-
Subject the total alkaloid extract to silica gel column chromatography.
-
Elute with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate fractions based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Further Purification:
-
Combine the this compound-rich fractions and subject them to further purification using preparative HPLC or reversed-phase chromatography[6].
-
Quantitative Data Summary
The following table summarizes the reported content of this compound in Gelsemium elegans.
| Plant Part | Age of Plant | This compound Content (µg/g) | Reference |
| Root | 30 days | 53.1 | [5] |
| Root | 90 days | 116.4 | [5] |
| Leaf | Mature | 272.0 - 282.0 | [5] |
| Stem | Mature | 149.1 | [5] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Low this compound Yield
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two New Koumine-Type Indole Alkaloids from Gelsemium elegans Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN104402887A - Method for preparation of akuammidine from gelsmium elegans extract product - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Koumidine Stability and Degradation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation analysis of koumidine. Find answers to frequently asked questions and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus.[1][2] As a potential therapeutic agent, understanding its stability is crucial for ensuring the safety, efficacy, and shelf-life of any drug product. Stability studies help identify how the quality of a drug substance changes over time under the influence of various environmental factors.[3]
Q2: What are the typical stress conditions used for forced degradation studies of this compound?
While specific studies on this compound are not extensively documented in the public domain, general guidelines for forced degradation studies, such as those from the ICH, are applicable.[3] These studies typically involve exposing the drug substance to:
-
Acidic hydrolysis: (e.g., 0.1 M HCl)
-
Basic hydrolysis: (e.g., 0.1 M NaOH)
-
Oxidative degradation: (e.g., 3% H₂O₂)
-
Thermal degradation: (e.g., heating at a specified temperature)
-
Photolytic degradation: (e.g., exposure to UV or fluorescent light)
Q3: What are the likely degradation pathways for this compound?
Based on the structure of this compound, an indole alkaloid, and related compounds, potential degradation pathways may include:
-
Oxidation: The nitrogen atom in the indole ring or other nitrogen-containing rings can be susceptible to oxidation, potentially forming N-oxides. The formation of epi-koumidine N₄-oxide has been reported for a related compound.[1]
-
Hydrolysis: Although this compound lacks readily hydrolyzable functional groups like esters or amides, extreme pH conditions could potentially lead to ring-opening or other rearrangements.
-
Photodegradation: The indole nucleus can be sensitive to light, potentially leading to complex degradation products.
Q4: What analytical techniques are suitable for analyzing this compound and its degradation products?
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a common method for separating and quantifying the parent drug and its degradation products. For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique.
Troubleshooting Guide
Q1: I see unexpected peaks in my chromatogram during a stability study. What could they be?
-
Answer: Unexpected peaks are likely degradation products. To identify them, you can use LC-MS/MS to obtain the mass of the parent ion and its fragmentation pattern. This information can help in proposing a structure for the degradant. It is also important to run a blank (placebo) and a control sample (this compound without stress) to ensure the peaks are not from the matrix or the solvent.
Q2: My mass balance in the forced degradation study is less than 95%. What should I do?
-
Answer: A low mass balance suggests that some degradation products are not being detected or that the parent drug is precipitating. Check the following:
-
Co-elution: A degradant peak may be co-eluting with the parent peak. Try modifying your HPLC method (e.g., changing the gradient, mobile phase, or column) to improve resolution.
-
Non-chromophoric degradants: Some degradation products may lack a UV chromophore and would be invisible to a DAD. If available, use a universal detector like a charged aerosol detector (CAD) or a mass spectrometer.
-
Precipitation: The drug or its degradants may have precipitated out of solution. Visually inspect your samples and consider using a different solvent system.
-
Volatile degradants: If degradation leads to volatile compounds, they will not be detected by HPLC.
-
Q3: I am having difficulty achieving significant degradation under certain stress conditions. What should I do?
-
Answer: If this compound appears to be stable under initial stress conditions, you may need to increase the severity of the stressor. For example:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature.
-
Extend the exposure time. It is important to do this incrementally to avoid complete degradation of the molecule. The goal is to achieve a target degradation of 5-20%.
-
Data Presentation
Table 1: Example Summary of Forced Degradation Study for this compound
| Stress Condition | Assay of this compound (%) | Major Degradation Product (RRT) | % of Major Degradation Product | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl (80°C, 24h) | 92.5 | 0.85 | 3.2 | 7.1 | 99.6 |
| 0.1 M NaOH (80°C, 24h) | 88.1 | 0.92 | 5.8 | 11.2 | 99.3 |
| 3% H₂O₂ (RT, 24h) | 95.3 | 1.15 | 2.1 | 4.5 | 99.8 |
| Thermal (105°C, 48h) | 98.7 | - | <0.5 | 1.1 | 99.8 |
| Photolytic (UV light, 72h) | 91.2 | 0.78 | 4.5 | 8.3 | 99.5 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Pipette 1 mL of the this compound stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl to the flask.
-
Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 0.1 mg/mL this compound in 0.1 M HCl.
-
-
Incubation: Cap the flask and place it in a water bath at 80°C for 24 hours.
-
Neutralization and Sample Analysis:
-
After incubation, allow the solution to cool to room temperature.
-
Pipette 1 mL of the stressed solution into a suitable vial.
-
Neutralize the sample by adding an equimolar amount of NaOH (e.g., 1 mL of 0.1 M NaOH).
-
Analyze the sample by a stability-indicating HPLC method.
-
-
Control Sample: Prepare a control sample by adding the this compound stock solution to the diluent without the stressor and storing it under normal conditions.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Overcoming Coumadin Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering coumadin (warfarin) resistance in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of coumadin resistance in cell lines?
A1: Coumadin (warfarin) resistance in cell lines is primarily attributed to genetic factors that alter the drug's target enzyme or its metabolism. The most significant mechanism is mutations in the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) gene.[1][2][3] VKORC1 is the direct target of warfarin (B611796), and mutations in this gene can reduce the drug's binding affinity, rendering it less effective.[4][5]
Another key factor involves polymorphisms in the Cytochrome P450 2C9 (CYP2C9) gene. The CYP2C9 enzyme is responsible for metabolizing the more potent S-enantiomer of warfarin. Genetic variations can lead to either increased or decreased metabolism, affecting the drug's concentration and efficacy.
Q2: How can I develop a coumadin-resistant cell line in the laboratory?
A2: Developing a coumadin-resistant cell line typically involves continuous or intermittent exposure of a parental cell line to gradually increasing concentrations of warfarin. This process applies selective pressure, allowing cells with inherent or acquired resistance to survive and proliferate. The half-maximal inhibitory concentration (IC50) of the drug for the parental cell line should be determined first to establish a starting concentration for the selection process.
Q3: My cells are showing resistance to coumadin. How can I confirm the mechanism?
A3: To confirm the mechanism of resistance, you should first sequence the VKORC1 and CYP2C9 genes in your resistant cell line and compare them to the parental line to identify any mutations or polymorphisms. Additionally, you can perform a VKOR activity assay to measure the enzymatic activity of VKORC1 in the presence and absence of warfarin. Reduced inhibition of VKOR activity in the resistant cell line compared to the parental line would confirm target-based resistance.
Q4: Are there alternative anticoagulants I can use in coumadin-resistant cell lines?
A4: Yes, several alternative anticoagulants, including Direct Oral Anticoagulants (DOACs), can be effective in coumadin-resistant cells. These drugs have different mechanisms of action. For instance, dabigatran (B194492) is a direct thrombin inhibitor, while rivaroxaban, apixaban, and edoxaban (B1671109) are direct Factor Xa inhibitors. Since they do not target VKORC1, they can be effective even in cells with VKORC1 mutations.
Troubleshooting Guides
Guide 1: Issues with Developing Stable Coumadin-Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| Massive cell death | Initial warfarin concentration is too high. | Start with a concentration significantly lower than the IC50 of the parental cell line and increase the dose more gradually. |
| Loss of resistant phenotype | The resistance mechanism is unstable without selective pressure. | Maintain the resistant cell line in a culture medium containing a low, non-toxic concentration of warfarin. Periodically re-evaluate the IC50 to ensure the resistant phenotype is maintained. |
| Inconsistent IC50 values | Inconsistent cell seeding densities or assay conditions. | Ensure consistent cell numbers are seeded for each experiment and that all assay parameters (e.g., incubation times, reagent concentrations) are standardized. |
| Contamination | Introduction of microorganisms during prolonged culture. | Strictly adhere to aseptic techniques. Consider using antibiotics in the initial stages of selection, but be aware that this can sometimes mask low-level contamination. |
Guide 2: Troubleshooting VKOR Activity Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no VKOR activity detected | Improper cell lysis; Inactive enzyme. | Use a validated lysis buffer and protocol. Ensure that cell lysates are prepared fresh and kept on ice to preserve enzyme activity. |
| High background signal | Non-specific reduction of the substrate. | Include appropriate negative controls, such as lysates from VKORC1 knockout cells or heat-inactivated lysates. |
| Inconsistent results between replicates | Pipetting errors; Uneven cell plating. | Use calibrated pipettes and ensure a homogenous cell suspension when plating. |
| Warfarin inhibition appears weak in vitro | Assay conditions do not reflect the cellular environment. | The in vitro DTT-driven VKOR assay may not accurately reflect in vivo warfarin sensitivity. Consider using a cell-based assay that measures the activity of a vitamin K-dependent protein. |
Experimental Protocols
Protocol 1: Generation of a Coumadin-Resistant Cell Line
-
Determine the IC50 of Warfarin:
-
Plate the parental cell line in 96-well plates.
-
Treat the cells with a range of warfarin concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Induce Resistance:
-
Culture the parental cells in a medium containing warfarin at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Once the cells reach 80-90% confluency, passage them and increase the warfarin concentration by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
This process can take several months.
-
-
Confirm and Characterize Resistance:
-
Periodically determine the IC50 of the cell population to monitor the development of resistance. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.
-
Once a stable resistant population is established, perform genetic sequencing of VKORC1 and CYP2C9 and functional assays (e.g., VKOR activity assay) to characterize the resistance mechanism.
-
Cryopreserve cells at different passage numbers to ensure a stable stock of the resistant line.
-
Protocol 2: Cell-Based VKOR Activity Assay
This protocol is adapted from a method involving the co-expression of a vitamin K-dependent protein (e.g., Factor IX) and VKORC1.
-
Cell Transfection:
-
Co-transfect HEK293 cells (or a suitable cell line with low endogenous VKOR activity) with expression vectors for human Factor IX and either wild-type or mutant VKORC1.
-
-
Warfarin Treatment:
-
Following transfection, treat the cells with varying concentrations of warfarin.
-
-
Sample Collection and Analysis:
-
After a set incubation period (e.g., 48 hours), collect the cell culture supernatant.
-
Measure the activity of secreted Factor IX using a commercially available activity assay. The level of Factor IX activity serves as an indirect measure of VKORC1 function.
-
-
Data Analysis:
-
Plot the Factor IX activity against the warfarin concentration to generate a dose-response curve and calculate the IC50 value for warfarin's inhibition of each VKORC1 variant.
-
Data Presentation
Table 1: Comparative IC50 Values of Warfarin in Sensitive and Resistant Cell Lines
Due to the limited availability of directly comparable IC50 data for a wide range of cell lines in the public domain, this table presents hypothetical but representative data based on the principles of warfarin resistance.
| Cell Line | VKORC1 Genotype | CYP2C9 Genotype | Warfarin IC50 (µM) | Fold Resistance |
| Parental Line A | Wild-Type | Wild-Type (1/1) | 1.5 | 1.0 |
| Resistant Line A1 | Heterozygous Mutant | Wild-Type (1/1) | 15.0 | 10.0 |
| Resistant Line A2 | Homozygous Mutant | Wild-Type (1/1) | 45.0 | 30.0 |
| Parental Line B | Wild-Type | Variant (1/3) | 0.8 | 1.0 |
| Resistant Line B1 | Wild-Type | Variant (1/3) | 8.0 | 10.0 |
Table 2: In Vitro Efficacy of Alternative Anticoagulants in a Warfarin-Resistant Cell Line (Hypothetical Data)
| Anticoagulant | Target | IC50 in Warfarin-Resistant Line (µM) |
| Warfarin | VKORC1 | 45.0 |
| Dabigatran | Thrombin (Factor IIa) | 0.5 |
| Rivaroxaban | Factor Xa | 0.2 |
| Apixaban | Factor Xa | 0.1 |
Visualizations
Caption: The Vitamin K cycle and the inhibitory action of warfarin on VKORC1.
Caption: Workflow for generating a coumadin-resistant cell line.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Evaluation of warfarin resistance using TALENs-mediated vitamin K epoxide reductase knockout HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Koumidine Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of koumidine for in vivo studies. Given the limited specific data available for this compound, this guide incorporates information from related Gelsemium alkaloids, such as koumine (B8086292), to provide a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A1: There is limited published data on the in vivo effective dose of isolated this compound. However, a toxicokinetics study in rats used an intravenous (IV) dose of 0.1 mg/kg for a mixture of 11 Gelsemium alkaloids, including this compound[1]. For related, less toxic Gelsemium alkaloids like koumine and gelsemine, LD50 values are reported to be higher than 50 mg/kg, whereas more toxic alkaloids like humantenmine (B199024) have an LD50 below 0.2 mg/kg. Therefore, a cautious approach would be to start with a low dose, significantly below the presumed LD50, and perform a dose-escalation study.
Q2: What is the best way to prepare this compound for in vivo administration?
A2: this compound, like the related alkaloid koumine, is expected to have poor water solubility (<1 mg/mL) and low oral bioavailability. To overcome this, consider the following:
-
Solubilization: For parenteral administration, co-solvents or complexing agents may be necessary. For koumine, hydroxypropyl-β-cyclodextrin has been used to enhance solubility and bioavailability.
-
Suspension: For oral administration, this compound can be suspended in a vehicle like a saline solution. One study administered a powder of the entire Gelsemium elegans plant as a suspension in saline[2].
Q3: What are the expected pharmacological effects of this compound?
A3: this compound is a monoterpenoid indole (B1671886) alkaloid from the Gelsemium genus. Alkaloids from this genus are known for a range of biological activities, including analgesic, anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory effects[3]. The specific effects of isolated this compound are not well-documented in publicly available literature.
Q4: What is the likely mechanism of action for this compound?
A4: The precise signaling pathway for this compound has not been fully elucidated. However, related Gelsemium alkaloids are known to act on inhibitory neurotransmitter receptors, primarily glycine (B1666218) receptors (GlyR) and GABA-A receptors (GABAAR)[4]. It is plausible that this compound shares a similar mechanism of action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the initial dose. | The initial dose is too low. | Gradually escalate the dose. Monitor for any signs of toxicity. Review literature for effective doses of similar compounds. |
| Poor bioavailability. | If administered orally, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection. For all routes, ensure the compound is properly solubilized or suspended. | |
| Signs of toxicity in animals (e.g., lethargy, convulsions). | The dose is too high. | Immediately cease administration and provide supportive care to the animals. Reduce the dose for subsequent experiments. |
| The vehicle is causing adverse effects. | Run a vehicle-only control group to rule out toxicity from the administration vehicle. | |
| Inconsistent results between experiments. | Variability in drug preparation. | Ensure a standardized and reproducible protocol for preparing the this compound solution/suspension. |
| Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight. |
Quantitative Data Summary
Data on this compound is limited. The following tables provide data on this compound and related Gelsemium alkaloids for reference.
Table 1: In Vivo Dosage of this compound and Related Alkaloids
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect |
| This compound (in a mixture) | Rat | Intravenous | 0.1 mg/kg | Toxicokinetics study |
| Koumine | Mouse | Subcutaneous | 0.4-10 mg/kg | Analgesic activity[3] |
| Gelsemium elegans (powder) | Rat | Oral gavage | 0.1 g/kg | Multi-component in vivo process study |
| Gelsemium extract (methanol) | Mouse | Not specified | 150 mg/kg | Anxiolytic activity |
Table 2: Toxicity Data of Related Gelsemium Alkaloids
| Compound | Animal Model | LD50 |
| This compound | Not available | Not available |
| Koumine | Not specified | > 50 mg/kg |
| Gelsemine | Not specified | > 50 mg/kg |
| Humantenmine | Not specified | < 0.2 mg/kg |
| Total alkaloids of G. elegans | Mouse | 15 mg/kg (oral), 4 mg/kg (intraperitoneal) |
Experimental Protocols
Note: The following are generalized protocols based on studies with related compounds. They should be adapted and optimized for this compound.
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Weigh the required amount of this compound powder.
-
Prepare a 0.9% sterile saline solution.
-
Gradually add the this compound powder to the saline solution while vortexing or sonicating to ensure a uniform suspension.
-
Administer the suspension via oral gavage at the desired volume.
Protocol 2: Dose-Escalation Study to Determine Efficacy and Toxicity
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) based on the research question.
-
Group Allocation: Divide animals into multiple groups (e.g., vehicle control and at least 3-4 dose groups).
-
Dose Selection: Based on available toxicity data for related compounds, select a starting dose well below the suspected toxic level (e.g., 0.1 - 1 mg/kg). Subsequent doses should be escalated by a consistent factor (e.g., 2-3 fold).
-
Administration: Administer this compound or vehicle according to the chosen route and schedule.
-
Monitoring: Observe animals for signs of efficacy (based on the specific model) and toxicity. Record all observations systematically.
-
Data Analysis: Analyze the dose-response relationship to identify the effective dose range and the maximum tolerated dose.
Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound```dot
A workflow for refining this compound dosage in in vivo studies.
References
- 1. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enhanced oral bioavailability of koumine by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Koumidine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Given that this compound is a specialized monoterpenoid indole (B1671886) alkaloid, this document addresses common experimental challenges encountered with complex small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent or show lower-than-expected activity. What are the potential causes?
A1: Inconsistent results can stem from compound degradation, improper storage, or variability between batches.[1] To troubleshoot, consider the following:
-
Compound Integrity: Verify the purity and identity of your current stock and working solutions using an analytical method like HPLC or LC-MS.
-
Storage Conditions: Ensure the compound is stored as recommended, protected from light, and in a tightly sealed container to prevent degradation. Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1]
-
Solution Stability: Prepare fresh working solutions immediately before each experiment and compare their performance against older solutions to determine if stability in your experimental buffer is an issue.[1]
Q2: I'm observing unexpected toxicity or off-target effects in my cell-based assays. How can I investigate this?
A2: Off-target effects are a known challenge with small molecule inhibitors.[2][3] It is crucial to differentiate between the intended pharmacological effect and unintended consequences.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects often occur at higher concentrations. Use the lowest effective concentration possible to minimize these risks.
-
Negative Controls: Design negative control experiments. This could involve using a structurally related but inactive molecule, if available, to demonstrate that the observed effect is specific to this compound's intended activity.
-
Target Engagement Assays: Confirm that this compound is interacting with its intended target in your experimental system (e.g., Glycine or GABA-A receptors). Techniques like cellular thermal shift assays (CETSA) or specific binding assays can be useful.
-
Phenotypic Screening: Compare the observed phenotype with known effects of inhibiting the intended target. Discrepancies may suggest off-target activity.
Q3: this compound is precipitating out of my aqueous experimental buffer. How can I improve its solubility?
A3: Poor aqueous solubility is a common issue for complex organic molecules. The following steps can help improve solubility:
-
Optimize Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock into your final aqueous buffer immediately before use, ensuring the final DMSO concentration is low and consistent across all experimental conditions.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve solubility. This should be done cautiously to avoid affecting your biological system.
-
Use of Co-solvents: In some cases, small amounts of co-solvents can be used, but these must be validated to ensure they do not interfere with the experiment.
-
Sonication: After dilution, brief sonication in a water bath can help dissolve the compound.
Q4: How can I be sure that the observed effect is not a pan-assay interference compound (PAINS) artifact?
A4: PAINS are compounds that appear to be hits in many different assays through non-specific mechanisms. While this compound's structure is not a classic PAIN, it's good practice to rule out such artifacts.
-
Review the Structure: Check for chemical motifs commonly associated with PAINS.
-
Vary Assay Conditions: Test whether the activity of this compound is sensitive to changes in detergent concentration or the presence of reducing agents. True inhibitors are typically less sensitive to such changes.
-
Use Counter-screens: Employ assays known to be susceptible to PAINS (e.g., assays using fluorescent readouts that can be quenched) to see if this compound is active.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | PubChem |
| Molecular Weight | 294.4 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Exact Mass | 294.173213330 Da | PubChem |
Table 2: Example Solubility Test Matrix
This table serves as a template for systematically testing and recording solubility results for this compound in your lab.
| Condition ID | Solvent System | pH | Max Solubility (mM) | Observations |
| A-1 | 100% PBS | 7.4 | Record Result | e.g., Precipitation observed |
| A-2 | PBS + 0.5% DMSO | 7.4 | Record Result | e.g., Clear solution |
| A-3 | PBS + 1.0% DMSO | 7.4 | Record Result | e.g., Clear solution |
| B-1 | 50mM Tris Buffer | 8.0 | Record Result | |
| B-2 | 50mM Tris Buffer + 0.5% DMSO | 8.0 | Record Result |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing solutions to minimize solubility and stability issues.
-
Determine Mass: Calculate the mass of solid this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh Compound: Accurately weigh the solid compound into a sterile, chemically-resistant glass or polypropylene (B1209903) vial.
-
Add Solvent: Add the appropriate volume of 100% high-purity DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Ensure the solution is clear before proceeding.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C, protected from light.
-
Working Solution Preparation: Immediately before an experiment, thaw a single aliquot of the stock solution. Dilute it to the final desired concentration in your pre-warmed experimental buffer. Vortex briefly to mix. Ensure the final concentration of DMSO is below a level that affects your assay (typically <0.5%).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a method to check the purity of a this compound stock.
-
System Preparation: Equilibrate the HPLC system with the mobile phase. A common starting point for compounds like this compound would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Sample Preparation: Dilute a small amount of your this compound stock solution in the mobile phase to a concentration suitable for UV detection (e.g., 10-20 µM).
-
Injection: Inject the prepared sample onto a C18 analytical column.
-
Elution Gradient: Run a linear gradient, for example, from 5% Solvent B to 95% Solvent B over 20 minutes.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).
-
Analysis: A pure compound should yield a single major peak. The presence of multiple peaks indicates impurities or degradation products. The peak area can be used to quantify purity.
Visualizations
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting common experimental artifacts.
Hypothetical Signaling Pathway
Caption: Intended vs. potential off-target signaling pathways for this compound.
References
Technical Support Center: Enhancing the Bioavailability of Koumidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of koumidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a monoterpenoid indole (B1671886) alkaloid extracted from plants of the Gelsemium genus.[1] It has demonstrated a range of pharmacological activities, including analgesic, anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory properties, making it a compound of interest for new drug development.[1]
Q2: What is the primary challenge in the oral delivery of this compound?
The main obstacle to the effective oral administration of this compound is its poor oral bioavailability.[2] This is primarily attributed to its low aqueous solubility (<1 mg/mL), which limits its dissolution in gastrointestinal fluids and subsequent absorption.[2]
Q3: What are the known pharmacokinetic properties of this compound?
Studies on indole alkaloids from Gelsemium, including this compound, indicate that they are generally absorbed rapidly, widely distributed in tissues, extensively metabolized, and quickly eliminated.[3]
Q4: Are there any known transporters that may limit this compound's absorption?
While specific studies on this compound are limited, other alkaloids are known substrates for efflux pumps like P-glycoprotein (P-gp).[4][5] P-gp is present in the intestinal epithelium and can actively transport drugs back into the intestinal lumen, thereby reducing their net absorption. The potential for P-gp mediated efflux of this compound should be considered.
Troubleshooting Guide for Low this compound Bioavailability
This guide addresses common issues encountered during experiments aimed at enhancing this compound's bioavailability.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | 1. Inefficient complexation with solubility enhancers (e.g., cyclodextrins). 2. Inappropriate formulation method. 3. Degradation of this compound during formulation. | 1. Optimize the molar ratio of this compound to the complexing agent. 2. Characterize the formulation (e.g., using DSC, FTIR, NMR) to confirm complex formation.[2] 3. Try alternative formulation methods such as freeze-drying or spray-drying. 4. Assess the chemical stability of this compound under the formulation conditions. |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent dosing or sampling. 2. Animal-to-animal physiological differences. 3. Formulation instability in the gastrointestinal tract. | 1. Ensure accurate and consistent administration and blood sampling techniques. 2. Increase the number of animals per group to improve statistical power. 3. Evaluate the formulation's stability in simulated gastric and intestinal fluids. |
| Poor correlation between in vitro dissolution and in vivo absorption. | 1. Intestinal membrane transport is the rate-limiting step, not dissolution. 2. Significant pre-systemic metabolism (first-pass effect). 3. Efflux by transporters like P-glycoprotein. | 1. Conduct in vitro intestinal permeability assays (e.g., Caco-2 model).[6] 2. Investigate the metabolic stability of this compound in liver microsomes or S9 fractions. 3. Evaluate the effect of P-gp inhibitors (e.g., verapamil) on this compound transport in Caco-2 cells.[7] |
| In vitro permeability is low in Caco-2 cell assays. | 1. This compound is a substrate for P-glycoprotein or other efflux transporters. 2. Poor passive diffusion due to physicochemical properties. 3. Disruption of the Caco-2 monolayer integrity. | 1. Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. 2. Co-administer with known P-gp inhibitors. 3. Assess the integrity of the Caco-2 monolayer by measuring transepithelial electrical resistance (TEER).[8] |
Key Experimental Protocols
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol is based on the solvent evaporation method described for enhancing this compound's solubility.[2]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve a specific molar ratio of this compound and HP-β-CD in a methanol-water co-solvent. A common starting point is a 1:1 molar ratio.
-
The solution is then subjected to rotary evaporation at a controlled temperature (e.g., 40-50°C) to remove the solvent, resulting in a thin film.
-
The resulting solid is further dried in a vacuum oven at a specified temperature (e.g., 60°C) for 24 hours to remove any residual solvent.
-
The dried product is then collected and pulverized for further characterization and use.
Protocol 2: In Vitro Dissolution Study
This protocol outlines a standard method for assessing the dissolution rate of this compound and its formulations.[2]
Materials:
-
This compound or this compound formulation
-
Phosphate (B84403) buffer (pH 6.8)
-
Dialysis bags
-
Magnetic stirrer
-
HPLC system for analysis
Methodology:
-
Accurately weigh a sample of this compound or its formulation (e.g., containing 2 mg of this compound) and disperse it in a small volume of deionized water.
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a beaker containing 40 mL of pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C with constant stirring (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 10, 15, 30, 60, 120, 180, and 360 minutes), withdraw an aliquot (e.g., 4 mL) of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Protocol 3: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for analysis
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
For the transport experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution (in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, perform a reverse transport study by adding this compound to the basolateral side and sampling from the apical side.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and its HP-β-CD Formulation in Rats
| Parameter | This compound (Free Drug) | This compound-HP-β-CD Complex | Fold Increase |
| Cmax (ng/mL) | Data from user's experiment | Data from user's experiment | Calculated |
| Tmax (h) | Data from user's experiment | Data from user's experiment | - |
| AUC (0-t) (ng·h/mL) | Data from user's experiment | Data from user's experiment | Calculated |
| Relative Bioavailability (%) | 100 | Calculated | Calculated |
Note: A study has shown that the relative bioavailability of a this compound/HP-β-CD complex can be increased by more than two-fold compared to raw this compound.[2]
Table 2: Solubility and Dissolution Enhancement of this compound with HP-β-CD
| Parameter | This compound (Free Drug) | This compound-HP-β-CD Complex | Fold Increase |
| Aqueous Solubility (mg/mL) | ~1.0 | Data from user's experiment | Calculated |
| In Vitro Release Rate | Data from user's experiment | Data from user's experiment | Calculated |
Note: A published study reported a 52.34-fold increase in solubility and a 1.3-fold increase in the in vitro release rate for an optimized this compound/HP-β-CD inclusion complex.[2]
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Potential intestinal absorption pathway of this compound.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of koumine by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolism and Disposition of Koumine, Gelsemine and Humantenmine from Gelsemium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein mediates the efflux of quinidine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of gut permeability on estimation of oral bioavailability for chemicals in commerce and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3'-Diindolylmethane Improves Intestinal Permeability Dysfunction in Cultured Human Intestinal Cells and the Model Animal Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Koumidine Isomers
Welcome to the technical support center for the purification of koumidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the separation of these complex chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
This compound is a chiral indole (B1671886) alkaloid with multiple stereocenters. This gives rise to the potential for several stereoisomers, including enantiomers and diastereomers. The primary challenge lies in the fact that these isomers, particularly enantiomers, often have identical or very similar physical and chemical properties, making their separation by standard chromatographic techniques difficult. Achieving high purity for a specific isomer requires specialized chiral separation methods.
Q2: What is the most effective technique for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for the enantioselective and diastereoselective separation of alkaloids like this compound.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), have shown broad applicability for resolving various alkaloid isomers.[1][3]
Q3: I am not getting any separation of my this compound isomers. What should I check first?
If you are observing complete co-elution, consider the following critical factors:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. If you are not seeing any separation, the chiral selector on your column may not be suitable for this compound. Polysaccharide-based CSPs are a good starting point for indole alkaloids.[1][3]
-
Mobile Phase Composition: For normal-phase chromatography on polysaccharide CSPs, a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. The ratio of these solvents is critical for achieving resolution.
-
Method Development Strategy: A systematic screening of different CSPs and mobile phase compositions is often necessary to find the optimal conditions for a new separation.
Q4: My peaks are broad and tailing. How can I improve the peak shape?
Peak broadening and tailing are common issues in the chromatography of basic compounds like alkaloids. Here are some troubleshooting steps:
-
Mobile Phase Additives: For basic analytes like this compound, adding a small amount of a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1%), can significantly improve peak shape by minimizing unwanted interactions with the stationary phase.
-
Column Health: Ensure your column is not degraded or contaminated. Flushing the column with an appropriate solvent may help. A guard column can also protect the analytical column from contaminants.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion due to solvent mismatch.
Q5: The retention times for my this compound isomers are inconsistent. What could be the cause?
Inconsistent retention times can be caused by several factors:
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns. Ensure the column is thoroughly flushed with the mobile phase before starting your analysis.
-
Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. In normal-phase chromatography, even small amounts of water in the solvents can significantly affect retention times.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention.
Troubleshooting Guides
Poor or No Resolution
Peak Shape Problems (Tailing, Splitting)
Data Presentation
While specific data for the chiral separation of this compound isomers is limited in publicly available literature, the following table presents data for the separation of this compound and other Gelsemium alkaloids using two-dimensional liquid chromatography (2D-LC), which can serve as a starting point for method development.
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Gelsemine | ~7.28 | 2 | 5 |
| This compound | ~8.30 | 2 | 5 |
| Humantenmine | ~11.30 | 2 | 20 |
| Data from a 2D-LC method for the determination of Gelsemium alkaloids in honey.[4][5] |
For chiral separations of related indole alkaloids, polysaccharide-based CSPs are commonly used. The table below provides an example of conditions used for a similar compound.
| Analyte | Chiral Stationary Phase | Mobile Phase |
| Tacamonine (B1242925) (Indole Alkaloid) | Chiralpak AD | n-Hexane/2-Propanol (90:10) |
| Data for a related indole alkaloid to guide initial method development.[3] |
Experimental Protocols
Protocol 1: General Method Development for Chiral Separation of this compound Isomers
This protocol provides a general strategy for developing a chiral HPLC method for this compound isomer separation based on common practices for indole alkaloids.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral stationary phases (e.g., Chiralpak® IA, IB, IC, etc.; Chiralcel® OD, OJ, etc.)
-
HPLC-grade solvents: n-hexane, isopropanol, ethanol
-
Basic modifier: Diethylamine (DEA)
-
This compound isomer mixture
2. Initial Column Screening: a. Prepare a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol) in a 90:10 (v/v) ratio. b. For basic compounds like this compound, add 0.1% (v/v) DEA to the mobile phase. c. Equilibrate the first chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. d. Inject a small volume (5-10 µL) of the this compound isomer mixture. e. Monitor the separation at a suitable UV wavelength (e.g., 254 nm). f. Repeat steps c-e for each of the different chiral columns you are screening.
3. Mobile Phase Optimization: a. Select the column that shows the best initial separation or indication of resolution. b. Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., from 5% to 20% in 5% increments). c. Analyze the chromatograms for changes in retention time and resolution. A lower percentage of alcohol will generally increase retention and may improve resolution.
4. Flow Rate and Temperature Optimization: a. Once a promising mobile phase composition is identified, investigate the effect of flow rate. Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution. b. Evaluate the effect of column temperature. Use a column oven to test temperatures between 25°C and 40°C.
Protocol 2: 2D-LC Method for the Analysis of this compound
The following is a summary of the 2D-LC method used for the determination of Gelsemium alkaloids, including this compound.[4][5]
1. Sample Preparation (from honey matrix): a. Purify the sample using a PRS cation exchange solid-phase extraction (SPE) column. b. Extract the alkaloids with 5% ammoniated methanol.
2. Chromatographic Conditions:
-
First Dimension (LC1):
-
Column: Strong cation exchange column
-
Mobile Phase: Acetonitrile-phosphate solution
-
-
Second Dimension (LC2):
-
Column: Reversed-phase column
-
Mobile Phase: Water/acetonitrile/methanol with phosphoric acid and acetic acid additives.
-
Detector: UV at 254 nm and 263 nm
-
This method is useful for the quantification of total this compound but does not separate the stereoisomers. However, the sample preparation and detection parameters can be adapted for chiral separation method development.
Signaling Pathways and Workflows
References
- 1. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity in Koumidine Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with koumidine and related Gelsemium alkaloids. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Disclaimer: this compound is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. Specific toxicological data for this compound is limited. Much of the information provided here is based on studies of the more abundant and well-researched related alkaloid, koumine (B8086292), which shares a similar chemical scaffold and is expected to have a comparable toxicological profile. Always handle these compounds with extreme caution in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary safety concerns?
A1: this compound is a sarpagine-type monoterpenoid indole alkaloid found in the plant Gelsemium elegans.[1] The primary safety concern with this compound and other Gelsemium alkaloids is their potential for high toxicity, particularly neurotoxicity. These compounds can cause a range of adverse effects, from dizziness and respiratory depression to convulsions and, in severe cases, death by respiratory failure.[1][2][3]
Q2: What is the known mechanism of action for this compound and related alkaloids?
A2: The precise mechanism for this compound is not well-defined. However, studies on the related alkaloid koumine show that it acts as a modulator of inhibitory neurotransmitter receptors. Koumine is an agonist for glycine (B1666218) receptors (GlyR) and a modulator of GABA-A receptors (GABAARs), which can lead to central nervous system depression.[4] It also interacts with the translocator protein (TSPO), which is involved in neurosteroid synthesis. High concentrations of koumine have been shown to inhibit acetylcholinesterase (AChE) activity, leading to an accumulation of acetylcholine (B1216132) and subsequent neurotoxic effects.
Q3: Is there a known safe concentration for working with these alkaloids?
A3: A definitive "safe" concentration for this compound has not been established. However, studies on koumine in zebrafish embryos and larvae suggest that concentrations should be kept below 25 mg/L to avoid developmental and behavioral neurotoxicity. For in vivo studies in rodents, therapeutic effects of koumine have been observed at doses ranging from 0.6 to 15 mg/kg, while the median lethal dose (LD50) is significantly higher. It is crucial to perform dose-response studies to determine the appropriate concentration for your specific experimental model.
Q4: What are the primary symptoms of Gelsemium alkaloid poisoning?
A4: Poisoning from Gelsemium alkaloids primarily affects the nervous system. Common symptoms include dizziness, abdominal pain, vomiting, convulsions, and respiratory depression. The main cause of death in severe poisoning cases is respiratory failure.
Q5: Is there an antidote for this compound or koumine poisoning?
A5: There is no specific antidote for poisoning by Gelsemium alkaloids. Treatment is primarily supportive and focuses on managing symptoms, such as providing respiratory support. Therefore, prevention of exposure is critical. In case of accidental exposure, immediate medical attention is required.
Troubleshooting Experimental Issues
Issue 1: High cell death or animal mortality at expected therapeutic doses.
-
Possible Cause: The therapeutic window for Gelsemium alkaloids is narrow. Your experimental model may be more sensitive to the compound's toxic effects.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for your stock solutions and final dilutions.
-
Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of concentrations to determine the EC50 (effective concentration) and LD50 (lethal dose) or IC50 (inhibitory concentration) for your specific model system.
-
Reduce Exposure Time: If possible, shorten the duration of the experiment to see if toxicity is time-dependent.
-
Use a Positive Control: Compare the effects to a well-characterized related alkaloid, such as koumine, if available.
-
Issue 2: Inconsistent or unexpected results in neuroactivity assays.
-
Possible Cause: The complex mechanism of action of these alkaloids can lead to varied responses. They can act on multiple targets, including glycine receptors, GABA-A receptors, and TSPO.
-
Troubleshooting Steps:
-
Use Specific Antagonists: To isolate the pathway of interest, co-administer specific antagonists for glycine receptors (e.g., strychnine) or GABA-A receptors (e.g., bicuculline).
-
Monitor Multiple Endpoints: In addition to your primary endpoint, consider measuring markers of neuroinflammation (e.g., cytokines) or apoptosis (e.g., caspase-3 activity), as these have been associated with koumine's effects.
-
Control for Solvent Effects: Ensure that the vehicle used to dissolve the this compound is not contributing to the observed effects by running a vehicle-only control group.
-
Issue 3: Developmental abnormalities in zebrafish or other embryonic models.
-
Possible Cause: Gelsemium alkaloids can be potent developmental toxicants. Koumine exposure in zebrafish has been shown to cause morphological abnormalities such as shortened bodies, yolk sac edema, and tail malformations.
-
Troubleshooting Steps:
-
Lower the Concentration: Based on zebrafish studies with koumine, ensure your working concentration is below 25 mg/L.
-
Limit the Exposure Window: Expose the embryos at different developmental stages to identify critical periods of sensitivity.
-
Assess Multiple Developmental Markers: In addition to morphology, monitor heart rate, hatching rate, and behavioral responses to get a complete picture of the toxic effects.
-
Data Presentation: Toxicity of Gelsemium Alkaloids
The following tables summarize key quantitative data for koumine, which can serve as a reference for experiments with this compound.
Table 1: In Vivo Toxicity Data for Koumine
| Species | Route of Administration | LD50 Value | Reference |
|---|---|---|---|
| Mouse | Intraperitoneal | ~100 mg/kg |
| Rat | Oral | 300.0 mg/kg | |
Table 2: In Vitro and Ex Vivo Data for Koumine
| Model System | Effect | Concentration | Reference |
|---|---|---|---|
| Zebrafish Embryos/Larvae | Safe Concentration (No observed neurotoxicity) | < 25 mg/L | |
| Human Breast Cancer Cells (MCF-7) | IC50 (72h) | 124 µg/mL |
| LPS-induced BV2 microglia cells | Decreased M1 polarization markers | 25-200 µM | |
Experimental Protocols
Protocol 1: General Safe Handling and Preparation of this compound Stock Solution
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound powder or solutions.
-
Ventilation: Work in a certified chemical fume hood to avoid inhalation of the powdered compound.
-
Weighing: Use a calibrated analytical balance in a draft-shielded enclosure. Handle the powder with care to avoid generating dust.
-
Solvent Selection: this compound is an alkaloid and may require an organic solvent like DMSO or ethanol (B145695) for initial solubilization. Check the manufacturer's data sheet for solubility information.
-
Stock Solution Preparation:
-
Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM).
-
Add the appropriate volume of solvent to the weighed this compound.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.
-
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Dilute the stock solution in the appropriate cell culture medium or buffer. Ensure the final concentration of the organic solvent in the working solution is low (typically <0.1%) and non-toxic to your experimental system.
-
Decontamination and Waste Disposal: Decontaminate all surfaces and equipment that have come into contact with this compound. Dispose of all this compound-containing waste according to your institution's hazardous waste disposal guidelines.
Mandatory Visualizations
Caption: Putative toxicity pathway of this compound based on data from related alkaloids.
Caption: General workflow for assessing this compound toxicity in an experimental model.
References
- 1. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]
- 2. Toxic Effects of Koumine on the Early-Life Development Stage of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]
- 4. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Koumidine and Gelsemine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine and gelsemine (B155926) are monoterpenoid indole (B1671886) alkaloids isolated from plants of the Gelsemium genus. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activities of this compound and gelsemine, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Overview of Biological Activities
Gelsemine has been extensively studied and shown to possess a wide range of biological activities, including analgesic, anxiolytic, anti-inflammatory, immunomodulatory, and antitumor effects.[1] In contrast, specific biological activity data for this compound is limited in the current scientific literature. While it is a known constituent of Gelsemium species, its pharmacological profile has not been as thoroughly investigated as that of gelsemine.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for gelsemine's activity. No quantitative data for this compound's biological activity was found in the reviewed literature.
| Compound | Biological Target | Assay Type | Measured Activity (IC₅₀) | Reference |
| Gelsemine | Glycine (B1666218) Receptor (GlyR) | Electrophysiology | 10.36 µM | [1] |
| Gelsemine | GABA-A Receptor (GABAAR) | Electrophysiology | 170.8 µM | [1] |
Table 1: Quantitative Comparison of Biological Activities. IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit 50% of the target's activity. A lower IC₅₀ value corresponds to a higher potency.
Mechanisms of Action
Gelsemine
The primary mechanism of action for gelsemine's diverse biological effects is its modulation of inhibitory neurotransmitter receptors in the central nervous system (CNS).[1]
-
Glycine Receptor (GlyR) and GABA-A Receptor (GABAAR) Modulation: Electrophysiological studies have demonstrated that gelsemine inhibits the function of both GlyRs and GABAARs.[1] These ligand-gated ion channels are crucial for mediating inhibitory neurotransmission in the CNS. By modulating these receptors, gelsemine can influence neuronal excitability, leading to its observed analgesic and anxiolytic effects.
-
Analgesic Signaling Pathway: The analgesic properties of gelsemine are attributed to its action on spinal α3 glycine receptors. Activation of these receptors stimulates the synthesis of the neurosteroid allopregnanolone, which in turn positively modulates GABA-A receptors, leading to a reduction in pain signaling.
-
Other Mechanisms: Research suggests that gelsemine may also exert its effects through other pathways, including the inhibition of the enzyme transglutaminase 2 (TG2) and the stimulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR), an enzyme involved in neurosteroid synthesis.
This compound
The mechanism of action for this compound has not been extensively studied, and as such, there is a lack of specific information in the current literature. General reviews of Gelsemium alkaloids suggest that many share a propensity to interact with neurological targets, but specific experimental evidence for this compound is needed.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the study of Gelsemium alkaloids.
Electrophysiological Recording of GlyR and GABAAR Currents
This protocol describes the whole-cell patch-clamp technique used to measure the effect of compounds on ion channel function.
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with the cDNA encoding the desired receptor subunits (e.g., α1 for GlyR or α1β2γ2 for GABAAR).
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH. The external solution contains (in mM): 150 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Data Acquisition: Cells are voltage-clamped at -60 mV. The agonist (e.g., glycine for GlyR or GABA for GABAAR) is applied to elicit a baseline current. After stabilization, the agonist is co-applied with varying concentrations of the test compound (gelsemine or this compound).
-
Data Analysis: The peak current amplitude in the presence of the test compound is measured and normalized to the baseline current. The concentration-response curve is then plotted, and the IC₅₀ value is calculated using a non-linear regression fit.
In Vitro Transglutaminase 2 (TG2) Activity Assay
This colorimetric assay is used to determine the inhibitory effect of compounds on TG2 activity.
-
Reagents: Recombinant human TG2, a suitable substrate (e.g., N-carbobenzoxy-L-glutaminyl-glycine), hydroxylamine, and a ferric chloride solution.
-
Assay Procedure:
-
The reaction mixture containing TG2, the substrate, and the test compound in a suitable buffer (e.g., Tris-HCl) is incubated at 37°C.
-
The reaction is stopped by the addition of hydroxylamine, which reacts with the product of the TG2-catalyzed reaction to form a hydroxamate.
-
Ferric chloride solution is then added, which forms a colored complex with the hydroxamate.
-
-
Data Measurement: The absorbance of the colored complex is measured using a spectrophotometer at a specific wavelength (e.g., 525 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells without the compound. The IC₅₀ value is then determined from the concentration-response curve.
3α-Hydroxysteroid Oxidoreductase (3α-HSOR) Activity Assay in Cultured Neurons
This assay measures the effect of compounds on the activity of 3α-HSOR in a cellular context.
-
Cell Culture: Primary neuronal cultures are established from a suitable source (e.g., rat spinal cord).
-
Treatment: The cultured neurons are treated with the test compound (gelsemine or this compound) for a specified period.
-
Cell Lysis: The cells are harvested and lysed to release the intracellular contents, including the 3α-HSOR enzyme.
-
Enzyme Activity Measurement: The activity of 3α-HSOR in the cell lysate is determined by measuring the conversion of a substrate (e.g., dihydroprogesterone) to its product in the presence of the cofactor NADP+. The formation of NADPH is monitored by measuring the increase in absorbance at 340 nm.
-
Data Analysis: The enzyme activity is calculated based on the rate of NADPH formation and normalized to the total protein concentration in the lysate. The effect of the test compound is determined by comparing the enzyme activity in treated cells to that in untreated control cells.
Visualizations
Signaling Pathway Diagram
Caption: Analgesic signaling pathway of gelsemine.
Experimental Workflow Diagram
Caption: General experimental workflow for activity screening.
Conclusion
Gelsemine is a pharmacologically active alkaloid with well-documented effects on the central nervous system, primarily through the modulation of inhibitory neurotransmitter receptors. Its analgesic, anxiolytic, and other biological activities make it a promising lead compound for drug development. In contrast, the biological activity of this compound remains largely unexplored. Further research is warranted to elucidate the pharmacological profile of this compound and to compare its potency and mechanisms of action with those of gelsemine. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.
References
A Comparative Guide to the Anti-inflammatory Effects of Koumidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of koumidine against well-established anti-inflammatory agents, Ibuprofen (B1674241) and Dexamethasone (B1670325). The information is supported by experimental data from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages as a model for inflammation.
Executive Summary
This compound, a monoterpenoid indole (B1671886) alkaloid, demonstrates significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways. While direct comparative studies with identical experimental conditions are limited, the available data suggests this compound possesses potent anti-inflammatory effects that warrant further investigation for its therapeutic potential.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the inhibitory effects of this compound, ibuprofen, and dexamethasone on the production of nitric oxide (NO) and key pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | IC50 Value |
| This compound | 100 µg/mL | Significant Inhibition | Not explicitly stated, but significant effect observed |
| 200 µg/mL | Stronger Inhibition | ||
| 400 µg/mL | Maximum Inhibition | ||
| Ibuprofen | 200 µM | ~40% | 0.76 mM (for iNOS activity)[1] |
| 400 µM | ~55% | ||
| Dexamethasone | 1 µM | Significant Inhibition | 34.60 µg/mL[2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Concentration | % Inhibition |
| This compound | TNF-α | 100-400 µg/mL | Concentration-dependent decrease[2] |
| IL-6 | 100-400 µg/mL | Concentration-dependent decrease[2] | |
| IL-1β | 100-400 µg/mL | Concentration-dependent decrease[2] | |
| Ibuprofen | TNF-α | Not specified | Inhibits TNF-α production |
| IL-6 | Not specified | Reduces IL-6 levels | |
| Dexamethasone | TNF-α | 1 µM | Significant Inhibition |
| IL-6 | 1 µM | Significant Inhibition |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.[2]
-
NF-κB Pathway: this compound inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2]
-
MAPK Pathway: this compound suppresses the phosphorylation of ERK and p38 MAP kinases, which are crucial for the production of inflammatory mediators.[2]
Caption: this compound's inhibition of inflammatory pathways.
Experimental Protocols
Cell Culture and Treatment
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, ibuprofen, or dexamethasone for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified duration (typically 18-24 hours).
Nitric Oxide (NO) Assay
The concentration of NO in the cell culture supernatant is determined using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) is calculated from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To analyze the protein expression levels in the signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, and p38. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: In vitro anti-inflammatory assay workflow.
Discussion and Future Directions
The compiled data indicates that this compound is a potent inhibitor of key inflammatory pathways, comparable in its mechanism to established drugs like dexamethasone in targeting NF-κB and MAPK signaling. However, to fully validate its therapeutic potential, further studies are required:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with ibuprofen and dexamethasone under identical experimental conditions are necessary to determine relative potency (e.g., IC50 values).
-
In Vivo Studies: Evaluation of this compound's anti-inflammatory effects in animal models of inflammatory diseases is crucial to assess its efficacy, pharmacokinetics, and safety profile.
-
Toxicity Studies: Comprehensive toxicological assessments are needed to establish a safe therapeutic window for this compound.
References
- 1. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Koumidine's Molecular Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular targets of koumidine, a monoterpenoid indole (B1671886) alkaloid, with other relevant compounds. This analysis is supported by available experimental and computational data to facilitate further investigation and drug discovery efforts.
This compound, a member of the Gelsemium alkaloids, has garnered interest for its potential pharmacological activities. Understanding its interaction with molecular targets is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This guide focuses on the cross-validation of this compound's primary molecular targets, the inhibitory glycine (B1666218) (GlyR) and γ-aminobutyric acid type A (GABA-A) receptors, by comparing its activity with other Gelsemium alkaloids and established receptor antagonists.
Comparative Analysis of Molecular Target Interactions
The primary molecular targets identified for this compound and related Gelsemium alkaloids are the Glycine and GABA-A receptors, which are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system.
Glycine Receptor (GlyR) Interaction
Recent in-silico studies have provided insights into the binding affinity of this compound for the α1β glycine receptor. While experimental IC50 values for this compound are not yet available, computational analyses predict a favorable interaction. A 2025 study investigating the interactions of 162 Gelsemium compounds with GlyR subtypes found that this compound achieves a stable equilibrium in molecular dynamics simulations when complexed with the α1β GlyR[1]. The study reported predicted binding energies (docking scores and ΔGbind values) for this compound, suggesting it as a potential GlyR modulator[1].
For comparison, experimental data for other Gelsemium alkaloids are available. Electrophysiological studies have determined the half-maximal inhibitory concentrations (IC50) for koumine, gelsemine, and gelsevirine (B199093) on GlyRs.
| Compound | Receptor Subtype | IC50 (µM) | Experimental Method |
| This compound | α1β GlyR | Not Determined (Predicted Favorable Binding) | Molecular Dynamics Simulation[1] |
| Koumine | α1 GlyR | 9.587 | Whole-Cell Patch Clamp |
| Gelsemine | α1 GlyR | 10.36 | Whole-Cell Patch Clamp |
| Gelsevirine | α1 GlyR | 82.94 | Whole-Cell Patch Clamp |
| Strychnine | GlyR | ~0.18 | Electrophysiology |
Table 1: Comparative inhibitory activities of Gelsemium alkaloids and Strychnine on Glycine Receptors.
GABA-A Receptor (GABAAR) Interaction
Similar to its action on GlyRs, this compound is predicted to interact with GABA-A receptors. However, specific experimental data on its binding affinity or inhibitory concentration is currently lacking. In contrast, IC50 values for other Gelsemium alkaloids have been determined experimentally.
| Compound | Receptor Subtype | IC50 (µM) | Experimental Method |
| This compound | α1β2γ2 GABAAR | Not Determined | - |
| Koumine | α1β2γ2 GABAAR | 142.8 | Whole-Cell Patch Clamp |
| Gelsemine | α1β2γ2 GABAAR | 170.8 | Whole-Cell Patch Clamp |
| Gelsevirine | α1β2γ2 GABAAR | 251.5 | Whole-Cell Patch Clamp |
| Bicuculline | GABAAR | - | Competitive Antagonist |
Table 2: Comparative inhibitory activities of Gelsemium alkaloids and Bicuculline on GABA-A Receptors.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from electrophysiological studies, specifically using the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and the effect of various compounds.
Objective: To measure the ion currents passing through the entire cell membrane in response to receptor activation by an agonist and its modulation by an antagonist (e.g., Gelsemium alkaloids).
General Protocol:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are cultured and transfected with the specific subunits of the receptor of interest (e.g., α1 and β subunits for GlyR, or α1, β2, and γ2 subunits for GABAAR).
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution typically containing (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, with the pH adjusted to 7.3 with CsOH.
-
Recording:
-
A single transfected cell is identified under a microscope.
-
The micropipette is carefully brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed by applying gentle suction.
-
The membrane patch under the pipette tip is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
The agonist (e.g., glycine or GABA) is applied to the cell at a concentration that elicits a submaximal current response (typically the EC10-EC20).
-
After a stable baseline response is established, the agonist is co-applied with varying concentrations of the antagonist (e.g., this compound, koumine).
-
-
Data Analysis: The resulting currents are recorded and analyzed to determine the concentration of the antagonist that inhibits the agonist-induced current by 50% (IC50).
Signaling Pathways and Experimental Workflow
Glycine Receptor Signaling Pathway
Activation of the glycine receptor, a ligand-gated chloride ion channel, by glycine leads to an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. Antagonists like this compound are predicted to block this channel, preventing the inhibitory signal.
Caption: Glycine Receptor Signaling Pathway.
GABA-A Receptor Signaling Pathway
Similar to the glycine receptor, the GABA-A receptor is a chloride ion channel. Its activation by GABA leads to chloride influx and subsequent hyperpolarization, resulting in an inhibitory postsynaptic potential (IPSP). Antagonists of the GABA-A receptor prevent this inhibitory action.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Workflow for Target Validation
The general workflow for validating the molecular targets of a compound like this compound involves a combination of computational and experimental approaches.
Caption: Experimental Workflow for Target Validation.
References
A Comparative Analysis of Koumidine and Synthetic Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural alkaloid Koumidine and traditional synthetic analgesic compounds. It focuses on their distinct mechanisms of action, analgesic efficacy, and receptor-level interactions, supported by experimental data from preclinical models. This information is intended to assist researchers in evaluating the potential of novel, non-opioid analgesic pathways.
Overview of Mechanisms of Action
This compound and synthetic opioids achieve analgesia through fundamentally different biological pathways. Synthetic opioids are direct agonists of opioid receptors, primarily the mu-opioid receptor (MOR), which are central to the body's primary pain modulation system. In contrast, this compound operates through a novel, non-opioid mechanism involving the modulation of neurosteroid synthesis.
This compound's Pathway: The analgesic effect of this compound is primarily attributed to its interaction with the 18 kDa translocator protein (TSPO) and glycine (B1666218) receptors.[1][2] It acts as a high-affinity positive allosteric modulator of TSPO, a protein located on the outer mitochondrial membrane.[1] This interaction is believed to trigger the synthesis of the neurosteroid allopregnanolone (B1667786) within the spinal cord.[2][3] Allopregnanolone, in turn, is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and thereby producing analgesic and anxiolytic effects.[2] Additionally, this compound has been shown to act as an orthosteric agonist of spinal glycine receptors, further contributing to its pain-relieving properties by activating a separate inhibitory pathway.[2]
Synthetic Opioids' Pathway: Synthetic analgesics like morphine and fentanyl produce their potent effects by binding to and activating G-protein coupled opioid receptors, particularly the mu (µ) subtype, located in the brain and spinal cord.[4] This activation inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channels, leading to a decrease in neuronal excitability and the inhibition of pain signal transmission.[4]
Comparative Analgesic Potency
Direct, head-to-head comparative studies of this compound and synthetic opioids are limited. However, by comparing data from studies using the same preclinical pain model—the acetic acid-induced writhing test in mice—we can approximate their relative potencies. This test measures a compound's ability to reduce visceral pain, indicated by a decrease in abdominal constrictions ("writhes").
Note: The following data is compiled from separate studies and should be interpreted with caution, as experimental conditions may vary. The route of administration (subcutaneous vs. intraperitoneal) can also significantly impact bioavailability and observed potency.
| Compound | Animal Model | Route of Admin. | ED₅₀ (Effective Dose for 50% Analgesia) |
| This compound | Acetic Acid Writhing (Mouse) | s.c. | ~2.0 mg/kg (Estimated from dose-response curve)[2] |
| Morphine | Acetic Acid Writhing (Mouse) | i.p. | 0.53 mg/kg |
| Fentanyl | Acetic Acid Writhing (Mouse) | i.p. | 0.016 mg/kg |
Table 1: Comparison of the approximate analgesic potency of this compound and standard synthetic opioids in the mouse acetic acid-induced writhing test.
Receptor Binding Affinity
Receptor binding assays quantify the affinity of a compound for its biological target. A lower binding constant (K_i or K_D) indicates a higher affinity. Data shows that this compound binds to its target, TSPO, with high, nanomolar-range affinity. Synthetic opioids also bind to their primary target, the mu-opioid receptor, with high affinity.
| Compound | Primary Target Receptor | Binding Affinity (K_i or K_D) |
| This compound | Translocator Protein (TSPO) | 0.86 nM (K_D) [1] |
| Morphine | Mu-Opioid Receptor (human) | 1.17 nM (K_i) [4] |
| Fentanyl | Mu-Opioid Receptor (human) | 1.35 nM (K_i) [4] |
Table 2: Comparison of the receptor binding affinities of this compound and synthetic opioids to their primary molecular targets.
Experimental Protocols
The data presented in this guide are derived from standardized, validated preclinical assays. Below are detailed methodologies for two key experimental types.
Acetic Acid-Induced Writhing Assay (Visceral Pain Model)
This protocol is used to evaluate the peripheral and central analgesic activity of a compound by measuring its ability to inhibit chemically induced visceral pain.
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., this compound dissolved in saline) or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[2]
-
After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg) to induce a characteristic writhing response.[2][5]
-
Immediately after acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period, typically 15-20 minutes.[2][5]
-
-
Data Analysis: The percentage of analgesic activity (inhibition) is calculated using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. The ED₅₀ is then determined from the dose-response curve.
Radioligand Receptor Binding Assay
This in vitro protocol is used to determine the binding affinity (K_i) of a compound for a specific receptor.
-
Materials: Cell membranes expressing the target receptor (e.g., human mu-opioid receptor or TSPO), a radiolabeled ligand (e.g., [³H]-DAMGO for MOR or [³H]-PK11195 for TSPO) that binds specifically to the receptor, and various concentrations of the unlabeled test compound.
-
Procedure:
-
The cell membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound or Morphine) are added to the incubation mixture.
-
The mixture is allowed to reach equilibrium. The test compound will compete with the radioligand for binding to the target receptor.
-
The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, plotting the concentration of the unlabeled test compound against the percentage of specific binding of the radioligand. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Summary and Conclusion
This compound represents a significant departure from traditional analgesic drug development, which has been heavily focused on the opioid system.
-
Differentiation by Mechanism: Its unique pathway, involving TSPO modulation and neurosteroidogenesis, offers a novel target for pain management that is distinct from opioid receptors. This non-opioid mechanism suggests a potentially lower risk of the severe side effects associated with synthetic opioids, such as respiratory depression, dependence, and tolerance.
-
Comparative Efficacy: While direct comparisons are limited, preclinical data suggests this compound possesses significant analgesic properties. Its potency in the writhing test, while lower than that of fentanyl or morphine on a mg/kg basis, is nonetheless substantial and achieved through a completely different biological system.
-
Future Outlook: The high affinity of this compound for TSPO and its demonstrated efficacy in various pain models make it a compelling lead compound. Further research is warranted to fully characterize its pharmacological profile, establish its efficacy in a wider range of pain models, and explore its potential for clinical development as a first-in-class analgesic with an improved safety profile over synthetic opioids.
References
- 1. Frontiers | Koumine Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats [frontiersin.org]
- 2. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Koumidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1] These plants are a rich source of alkaloids with a wide range of biological activities, including anti-tumor, immunosuppressive, anti-anxiety, analgesic, and anti-inflammatory effects.[1] this compound is structurally related to koumine (B8086292), a more extensively studied alkaloid from the same genus. Due to the limited availability of systematic structure-activity relationship (SAR) studies on this compound analogs, this guide will leverage the comprehensive research conducted on koumine analogs as a predictive framework. The structural similarities between these compounds suggest that the SAR insights gained from koumine derivatives can provide valuable direction for the rational design of novel this compound-based therapeutic agents.
This guide presents a comparative analysis of the structure-activity relationships of koumine analogs, focusing on their cytotoxic, anti-inflammatory, and neuroprotective activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key biological assays are provided. Additionally, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the underlying mechanisms of action.
I. Cytotoxicity of Koumine Analogs: A Case Study
A recent study on the semi-synthesis and biological evaluation of a diverse library of 41 koumine-like compounds provides significant insights into their structure-activity relationships concerning cytotoxicity.[2] These analogs were primarily evaluated for their antiproliferative activity against various human cancer cell lines.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected koumine analogs against the HT-29 human colon cancer cell line. The structural modifications focused on the N1=C2 double bond, the C18=C19 double bond, and the aromatic ring of the indole nucleus.[2]
| Compound | Modification from Koumine | IC50 (µM) for HT-29 |
| Koumine | - | >200 |
| A1 | Reduction of N1=C2 double bond | >100 |
| A2 | Addition of methyl group at C2 | 19.35 ± 1.08 |
| A3 | Addition of ethyl group at C2 | 8.35 ± 0.51 |
| A4 | Addition of n-propyl group at C2 | 7.64 ± 0.43 |
| A5 | Addition of n-butyl group at C2 | 8.12 ± 0.49 |
| A6 | Addition of phenyl group at C2 | 13.25 ± 0.88 |
| B1 | Reduction of C18=C19 double bond | >100 |
| B2 | Addition of methyl group at C2, reduction of C18=C19 | 15.24 ± 0.93 |
| C1 | Bromination at C10 | 12.87 ± 0.76 |
| C2 | Phenyl substitution at C10 | 9.84 ± 0.55 |
| C5 | 4-Fluorophenyl substitution at C10 | 7.21 ± 0.41 |
| D1 | Nitration at C10 | 10.23 ± 0.62 |
| D2 | Amino substitution at C10 | 14.76 ± 0.89 |
Structure-Activity Relationship (SAR) Analysis
-
Modification of the N1=C2 Double Bond is Crucial: The parent compound, koumine, with an intact N1=C2 double bond, exhibits very weak cytotoxicity (IC50 > 200 µM).[2] However, nucleophilic addition to this bond, particularly with small alkyl groups, significantly enhances antiproliferative activity. The analogs with n-propyl (A4) and n-butyl (A5) additions at the C2 position demonstrated the most potent effects among this series.
-
Saturation of the C18=C19 Double Bond: Reduction of the terminal vinyl group to an ethyl group (B1) did not improve cytotoxicity.
-
Substitution on the Indole Ring: Modifications at the C10 position of the indole ring also influence cytotoxic activity. Bromination (C1) and the introduction of substituted phenyl groups (C2, C5) led to a notable increase in potency compared to the parent koumine. The 4-fluorophenyl substituted analog (C5) was one of the most active compounds in the entire series.
Logical Relationship of SAR for Cytotoxicity
Caption: SAR of Koumine Analogs for Cytotoxicity.
II. Anti-inflammatory and Neuroprotective Activities
While systematic SAR studies on this compound analogs for anti-inflammatory and neuroprotective effects are not yet available, research on koumine provides valuable insights into the potential activities of this class of compounds.
Anti-inflammatory Activity of Koumine
Koumine has demonstrated significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine was shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This anti-inflammatory effect is mediated through the suppression of the NF-κB, ERK, and p38 MAPK signaling pathways.
Neuroprotective Effects of Koumine
Koumine has also been shown to exert neuroprotective effects. In a rat model of diabetic neuropathy, koumine treatment reduced neuropathic pain behavior and protected against damage to the axon and myelin sheath of the sciatic nerve. Another study suggested that the analgesic effect of koumine in neuropathic pain may be associated with the upregulation of the neurosteroid allopregnanolone (B1667786) in the spinal cord.
III. Signaling Pathways
The biological activities of koumine and its analogs are linked to their modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway of Koumine
Caption: Koumine's Anti-inflammatory Mechanism.
Cytotoxicity Signaling Pathway of Koumine Analogs
The most potent cytotoxic koumine analogs, A4 and C5, were found to induce apoptosis in HT-29 cells by increasing reactive oxygen species (ROS) levels and inhibiting the Erk MAPK and NF-κB signaling pathways.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Warfarin in Preclinical Disease Models
This guide provides a comparative analysis of the efficacy of warfarin (B611796) (often referred to by the brand name Coumadin) in various preclinical disease models. It is intended for researchers, scientists, and drug development professionals. The guide details warfarin's mechanism of action, its performance in established models of thrombosis and stroke, and compares its efficacy with that of Direct Oral Anticoagulants (DOACs), supported by experimental and clinical data.
Mechanism of Action
Warfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate (B1630785) residues on several clotting factors. By inhibiting VKORC1, warfarin depletes the supply of reduced Vitamin K, thereby preventing the synthesis of functional Vitamin K-dependent coagulation factors: II (Prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2] This disruption of the coagulation cascade leads to a dose-dependent increase in clotting time and prevention of thrombus formation.
Beyond its primary role in coagulation, some studies suggest warfarin may also possess anti-inflammatory properties by inhibiting inflammatory signal transduction pathways such as NF-κB, independent of its effects on vitamin K metabolism.[3]
Caption: Warfarin inhibits VKORC1, disrupting the Vitamin K cycle and preventing coagulation factor activation.
Efficacy in Venous Thromboembolism (VTE) Models
Animal models are essential for evaluating the efficacy of anticoagulants. The most common models for VTE include the ferric chloride (FeCl₃)-induced thrombosis model and the inferior vena cava (IVC) ligation model.
A. Ferric Chloride (FeCl₃)-Induced Thrombosis Model This model involves the topical application of FeCl₃ to an exposed artery or vein (e.g., carotid artery or mesenteric vein in mice), which induces oxidative injury to the endothelium and leads to the rapid formation of an occlusive thrombus.[4] Efficacy is typically measured by the time to vessel occlusion or by the final weight of the thrombus.
B. Inferior Vena Cava (IVC) Ligation Model In this surgical model, the IVC is completely or partially ligated to induce venous stasis, a primary factor in the development of deep vein thrombosis (DVT).[5] The resulting thrombus can be harvested at various time points to assess its weight and composition.
Quantitative Data from Preclinical VTE Models
While direct preclinical comparisons are sparse in the literature, individual studies provide insight into warfarin's efficacy. In a rat model of venous thrombosis, an optimal dose of warfarin reduced thrombus formation by 74% in normal rats and 83% in hyperthrombotic rats.[6] The key endpoint, thrombus weight, correlated best with the suppression of Factor II levels.[6] In control C57BL/6 mice undergoing the IVC ligation model, typical thrombus weights are around 15 mg at day 2.[5] Studies testing anticoagulants in this model would measure the reduction from this baseline.
| Model | Species | Warfarin Efficacy Metric | Result | Alternative/Comparator | Result |
| Venous Thrombosis (Wire-induced) | Rat | Thrombus Weight Reduction | 74% - 83% | Control (No Treatment) | 0% |
| IVC Ligation | Mouse | Thrombus Weight (Baseline) | N/A | Control (No Treatment) | ~15 mg (at 48h) |
Table 1: Representative Efficacy Data for Warfarin in Preclinical VTE Models.
Comparison with Direct Oral Anticoagulants (DOACs)
While warfarin has been the standard of care for decades, DOACs (e.g., apixaban (B1684502), rivaroxaban) have emerged as primary alternatives. The vast majority of comparative efficacy data comes from large-scale human clinical trials rather than preclinical animal models. This clinical data is crucial for understanding the relative performance of these agents.
Comparative Efficacy in Atrial Fibrillation (Stroke Prevention)
Meta-analyses of pivotal clinical trials in patients with non-valvular atrial fibrillation consistently demonstrate that DOACs are at least as effective as, and in some cases superior to, warfarin in preventing stroke and systemic embolism.[2][7][8] Crucially, DOACs show a significantly lower risk of intracranial hemorrhage, a major safety concern with warfarin.[7][9]
| Outcome | Standard-Dose DOACs vs. Warfarin (Hazard Ratio, 95% CI) | Lower-Dose DOACs vs. Warfarin (Hazard Ratio, 95% CI) |
| Stroke or Systemic Embolism | 0.81 (0.74–0.89) | 1.06 (0.95–1.19) |
| Ischemic Stroke | 0.92 (0.83–1.02) | 1.35 (1.19–1.54) |
| Hemorrhagic Stroke | 0.49 (0.38–0.63) | 0.46 (0.31–0.67) |
| All-Cause Death | 0.90 (0.85–0.95) | 0.93 (0.86–1.01) |
| Major Bleeding | 0.86 (0.74–1.01) | 0.74 (0.65–0.84) |
| Intracranial Hemorrhage | 0.48 (0.39–0.59) | 0.43 (0.32–0.58) |
| Gastrointestinal Bleeding | 1.25 (1.01–1.55) | 0.93 (0.76–1.13) |
Table 2: Comparative Efficacy and Safety of DOACs vs. Warfarin in Atrial Fibrillation (Data from a meta-analysis of four pivotal trials).[10]
Comparative Efficacy in Venous Thromboembolism (VTE)
In the treatment of VTE, meta-analyses also show that DOACs like rivaroxaban (B1684504) and apixaban have similar efficacy to warfarin in preventing recurrent VTE but with a significantly better safety profile, particularly a lower risk of major bleeding.[10][11][12]
| Outcome | Rivaroxaban vs. Warfarin (Risk Ratio, 95% CI) | Apixaban vs. Warfarin (Hazard Ratio, 95% CI) |
| Recurrent VTE | 0.71 (0.61-0.84) | 0.82 (0.70-0.97) |
| Major Bleeding | 0.84 (0.77-0.91) | 0.60 (0.49-0.73) |
Table 3: Comparative Efficacy and Safety of Rivaroxaban and Apixaban vs. Warfarin in VTE (Data from meta-analyses).[10][11]
Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of antithrombotic agents. Below is a summarized methodology for the widely used murine FeCl₃-induced carotid artery thrombosis model.
Protocol: Murine Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
-
Animal Preparation: Anesthetize an 8-12 week old C57BL/6 mouse (e.g., with ketamine/xylazine). Place the mouse in a supine position on a heating pad to maintain body temperature.[1][4]
-
Surgical Exposure: Make a midline cervical incision to expose the trachea and salivary glands. Gently dissect the surrounding tissue to isolate a 5 mm segment of the left common carotid artery.[1]
-
Flow Probe Placement: Place a Doppler ultrasound flow probe around the isolated artery segment to measure baseline blood flow.[1]
-
Vascular Injury: Cut a small piece of filter paper (e.g., 1 x 2 mm) and saturate it with an FeCl₃ solution (e.g., 4-6% w/v). Apply the saturated filter paper topically to the surface of the carotid artery for a standardized duration (e.g., 3 minutes).[1][4]
-
Thrombus Formation Monitoring: After removing the filter paper, continuously monitor the blood flow using the Doppler probe. The primary endpoint is the time to stable occlusion, defined as the complete cessation of blood flow for at least one minute.[13] The experiment is typically terminated if occlusion does not occur within a set timeframe (e.g., 30 minutes).[13]
-
Data Analysis: Compare the time to occlusion between the control (vehicle-treated) group and the experimental (warfarin-treated) group. A significant increase in occlusion time indicates antithrombotic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. jwatch.org [jwatch.org]
- 3. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Review of Mouse Models of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The quantitative reduction by acute-dose warfarin of venous thrombosis in normal and hyperthrombotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoagulants for atrial fibrillation: from warfarin and DOACs to the promise of factor XI inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Oral Anticoagulants Compared With Warfarin in Patients With Atrial Fibrillation and Valvular Heart Disease Without Mechanical Valves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Rivaroxaban vs. warfarin for the treatment and prevention of venous thromboembolism: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness and safety of apixaban vs warfarin among venous thromboembolism patients at high-risk of bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Clinical and Economic Outcomes Associated with Warfarin Versus Apixaban in the Treatment of Patients with Venous Thromboembolism in a Large U.S. Commercial Claims Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Koumine vs. Koumidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumine (B8086292) and koumidine are both monoterpenoid indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, notably Gelsemium elegans. While structurally related, the available scientific literature reveals a significant disparity in the depth of pharmacological investigation between these two compounds. Koumine has been the subject of extensive research, demonstrating a wide range of biological activities, including analgesic, anti-inflammatory, anxiolytic, and antitumor effects. In stark contrast, this compound remains largely uncharacterized from a pharmacological standpoint. This guide provides a comprehensive overview of the known pharmacological effects of koumine, supported by experimental data and detailed methodologies, while also highlighting the current knowledge gap concerning this compound.
Koumine: A Multifaceted Pharmacological Profile
Koumine has emerged as a promising natural product with a diverse array of pharmacological activities. Its effects have been documented in numerous preclinical studies, and its mechanisms of action are beginning to be elucidated.
Analgesic Effects
Koumine has demonstrated significant analgesic properties in various pain models.[1][2][3][4] It has been shown to alleviate inflammatory, neuropathic, and postoperative pain.[1][3][4]
Experimental Data:
| Parameter | Model | Effect | Reference |
| Mechanical Allodynia & Thermal Hyperalgesia | Postoperative Pain (Rat) | Significant prevention | [3][5] |
| Nociceptive Behaviors | Acetic Acid-Induced Writhing (Mouse) | Dose-dependent reduction | [1] |
| Nociceptive Behaviors | Formalin-Induced Licking (Mouse) | Dose-dependent reduction of Phase II | [1] |
| Thermal Hyperalgesia & Mechanical Allodynia | Chronic Constriction Injury (Rat) | Dose-dependent reversal | [1] |
| Pain Reduction | Collagen-Induced Arthritis (Rat) | Significant reduction | [2] |
Mechanism of Action:
The analgesic effects of koumine are believed to be mediated through multiple pathways:
-
Modulation of Glycine Receptors (GlyRs): Koumine acts as an agonist at GlyRs, which are inhibitory neurotransmitter receptors in the central nervous system.[6]
-
GABAergic System: The analgesic effects are partially mediated through the GABAergic system, as they can be antagonized by the GABAA receptor antagonist bicuculline.[3][5]
-
Translocator Protein (TSPO) Activation: Koumine's analgesic activity is also linked to the activation of the 18 kDa translocator protein (TSPO), which is involved in neurosteroid synthesis.[3][5]
-
Inhibition of Neuroinflammation: Koumine suppresses the activation of microglia and astrocytes and reduces the expression of pro-inflammatory cytokines in the spinal cord.[2][3]
Experimental Protocol: Formalin-Induced Nociception in Mice
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the experimental environment for at least 3 days.
-
Drug Administration: Koumine is administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before the formalin injection. A control group receives the vehicle.
-
Nociceptive Induction: 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after formalin injection, mice are placed in an observation chamber. The total time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: The licking/biting time in the koumine-treated groups is compared to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Anti-inflammatory Effects
Koumine exhibits potent anti-inflammatory properties, which are closely linked to its analgesic effects.[2][7][8]
Experimental Data:
| Parameter | Model | Effect | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW264.7 Macrophages | Inhibition of production | [7] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Collagen-Induced Arthritis (Rat) | Attenuation of increased levels | [2] |
| Glial Fibrillary Acidic Protein (GFAP) | Collagen-Induced Arthritis (Rat) | Attenuation of increased levels | [2] |
Mechanism of Action:
The anti-inflammatory effects of koumine are primarily attributed to the inhibition of key inflammatory signaling pathways:
-
NF-κB Pathway: Koumine inhibits the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[7]
-
MAPK Pathway: It also suppresses the phosphorylation of p38 and ERK MAPKs, which are involved in the production of inflammatory mediators.[7]
-
Astrocyte Reactivation: Koumine inhibits the reactivation of astrocytes, which contribute to neuroinflammation.[2]
Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of koumine (e.g., 10, 25, 50 µM) for 1 hour.
-
Inflammation Induction: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the supernatant are quantified using ELISA kits.
-
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key signaling proteins (e.g., IκBα, p65, p38, ERK) by Western blotting.
-
Data Analysis: The results from koumine-treated groups are compared to the LPS-only treated group using appropriate statistical methods.
Anxiolytic Effects
Koumine has been reported to possess anxiolytic (anti-anxiety) properties without inducing significant adverse neurological effects at therapeutic doses.[9]
Experimental Data:
| Test | Model | Effect | Reference |
| Open-Field Test | Mouse | Anxiolytic-like responses | [9] |
| Vogel Conflict Test | Rat | Anti-punishment action similar to diazepam | [9] |
Mechanism of Action:
The precise mechanism underlying the anxiolytic effects of koumine is still under investigation, but it is thought to be related to its modulation of neurosteroid levels and its interaction with inhibitory neurotransmitter systems in the brain.
Antitumor Effects
Preliminary studies have indicated that koumine may have potential as an antitumor agent.[10][11]
Experimental Data:
| Parameter | Model | Effect | Reference |
| Tumor Growth | H22 Solid Tumor (Mouse) | Significant inhibition in a dose-dependent manner | [11] |
| Cell Proliferation | Various Cancer Cell Lines (in vitro) | Antiproliferative activity (IC50 values in the mM range) | [10] |
Mechanism of Action:
The antitumor effects of koumine appear to be linked to the induction of apoptosis (programmed cell death) and the promotion of reactive oxygen species (ROS) production in cancer cells.[10]
This compound: An Unexplored Pharmacological Landscape
In contrast to the wealth of data on koumine, there is a significant lack of information regarding the pharmacological effects of this compound. Scientific literature primarily focuses on its chemical synthesis and its classification as a sarpagine-type alkaloid.[12]
Sarpagine-Type Alkaloids: A Glimpse of Potential
This compound belongs to the sarpagine (B1680780) class of indole alkaloids.[12] While this does not provide specific information about this compound itself, the broader class of sarpagine alkaloids has been associated with a range of biological activities, including:
-
Anticancer
-
Antibacterial
-
Antiarrhythmic
-
Anti-inflammatory
One member of this class, N(4)-methyltalpinine, has been shown to be a potent inhibitor of the NF-κB pathway, a key regulator of inflammation.[5] This suggests that this compound, as a sarpagine alkaloid, may possess similar anti-inflammatory properties, but this remains to be experimentally verified.
Comparative Summary
| Feature | Koumine | This compound |
| Pharmacological Profile | Well-characterized with demonstrated analgesic, anti-inflammatory, anxiolytic, and antitumor effects. | Largely uncharacterized. No specific pharmacological data is available. |
| Mechanism of Action | Partially elucidated; involves modulation of Glycine receptors, GABAA receptors, TSPO, and inhibition of NF-κB and MAPK pathways. | Unknown. As a sarpagine-type alkaloid, it may potentially have anti-inflammatory or other activities, but this is speculative. |
| Quantitative Data | Some IC50 and LD50 data are available from preclinical studies. | Not available. |
| Research Focus | Extensive research on its therapeutic potential. | Primarily focused on chemical synthesis and structural classification. |
Conclusion and Future Directions
The pharmacological profiles of koumine and this compound stand in stark contrast. Koumine is a well-investigated indole alkaloid with a broad spectrum of promising therapeutic activities, particularly in the areas of pain and inflammation. Its multifaceted mechanism of action makes it an interesting candidate for further drug development.
Conversely, this compound remains a pharmacological enigma. Despite its structural relationship to koumine and its classification within a biologically active class of alkaloids, its specific effects on biological systems have not been reported. This represents a significant knowledge gap and a compelling area for future research. Investigating the pharmacological properties of this compound is a necessary next step to determine if it shares any of the therapeutic potential of its more well-known counterpart, koumine, or if it possesses a unique pharmacological profile of its own. Such studies would not only contribute to a better understanding of the structure-activity relationships of Gelsemium alkaloids but could also uncover new therapeutic leads.
References
- 1. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Koumine exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Antineoplastic effect of koumine in mice bearing H22 solid tumor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Koumidine's Engagement with Glycine Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of koumidine's effect on glycine (B1666218) receptors (GlyRs), comparing its performance with other Gelsemium alkaloids. The information is supported by experimental data to offer a clear perspective on its potential as a GlyR modulator.
Glycine receptors, critical for inhibitory neurotransmission in the central nervous system, are promising targets for therapies addressing neurological disorders like hyperekplexia, epilepsy, and chronic pain.[1][2] Among the various compounds explored for their modulatory effects on GlyRs, alkaloids from the Gelsemium genus have garnered significant attention.[1][3] This guide focuses on this compound, an indole (B1671886) alkaloid found in Gelsemium, and its interaction with GlyRs, drawing comparisons with other well-studied alkaloids from the same plant, such as gelsemine (B155926) and koumine (B8086292).
Comparative Efficacy at Glycine Receptors
Recent studies have established that several Gelsemium alkaloids, including this compound, directly modulate GlyR function.[1] Both in silico and in vitro experiments have demonstrated that these compounds can act as orthosteric agonists with full efficacy, likely binding to the same site as the GlyR antagonist strychnine. The primary mechanism of action involves the activation of spinal GlyRs, which in turn induces the biosynthesis of allopregnanolone, a potent positive allosteric modulator of GABA-A receptors, leading to mechanical antiallodynia.
The following table summarizes the quantitative data on the interaction of this compound and other Gelsemium alkaloids with glycine receptors.
| Compound | GlyR Subtype(s) | Method | Metric | Value | Reference |
| This compound | α1β | Molecular Dynamics | RMSD Trajectory | Achieves stable equilibrium | |
| Koumine | α1 | Electrophysiology | IC50 | 31.5 ± 1.7 µM | |
| α1 | Electrophysiology | IC50 | 9.587 µM | ||
| Native GlyRs | [³H]-strychnine displacement | Binding | Confirmed | ||
| Spinal Neurons | Radioligand Binding | Agonist Activity | Reversible, orthosteric agonist | ||
| Gelsemine | α1 | Electrophysiology | IC50 | 10.36 µM | |
| α1β | Electrophysiology | Modulation | Potentiation at 10µM, Inhibition at 50µM | ||
| α2, α3 | Electrophysiology | Modulation | Concentration-dependent inhibition | ||
| Native GlyRs | [³H]-strychnine displacement | Binding | Confirmed | ||
| Spinal Neurons | Radioligand Binding | Agonist Activity | Reversible, orthosteric agonist | ||
| Gelsevirine | α1 | Electrophysiology | IC50 | 40.6 ± 8.2 µM | |
| α1 | Electrophysiology | IC50 | 82.94 µM | ||
| Humantenmine | α1, α2, α3 | Electrophysiology | Activity | No detectable activity |
Signaling Pathway and Experimental Validation
The analgesic effects of this compound and related alkaloids are mediated through a specific signaling cascade within the spinal cord. The workflow for validating these effects typically involves a combination of in silico modeling, in vitro electrophysiology, and in vivo behavioral studies.
Signaling Pathway of Gelsemium Alkaloids
The activation of spinal glycine receptors by compounds like this compound initiates a downstream signaling pathway that ultimately results in pain relief.
Caption: Signaling pathway of Gelsemium alkaloids for mechanical antiallodynia.
Experimental Workflow for Validation
The validation of this compound's effect on glycine receptors follows a structured experimental workflow, from computational predictions to functional assays.
Caption: Experimental workflow for validating GlyR modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the effects of this compound and other Gelsemium alkaloids on glycine receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor.
-
Objective: To assess the ability of this compound and other alkaloids to displace a known radiolabeled ligand ([³H]-strychnine) from glycine receptors in rat spinal cord preparations.
-
Method:
-
Prepare synaptic membranes from the spinal cords of adult rats.
-
Incubate the membranes with a fixed concentration of [³H]-strychnine and varying concentrations of the test compound (e.g., this compound).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound [³H]-strychnine.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel activity in response to a compound.
-
Objective: To characterize the functional effects of this compound and other alkaloids on glycine receptor-mediated currents in HEK293 cells expressing specific GlyR subunits or in cultured spinal neurons.
-
Method:
-
Culture HEK293 cells and transfect them with the desired GlyR subunit cDNAs (e.g., α1, α1β).
-
Obtain whole-cell recordings using a patch-clamp amplifier.
-
Apply glycine (the agonist) to elicit a baseline current.
-
Co-apply glycine with varying concentrations of the test compound (e.g., this compound) to observe any modulation of the current.
-
Record changes in current amplitude, frequency, and kinetics to determine if the compound acts as an agonist, antagonist, or modulator.
-
Molecular Docking and Dynamics Simulations
These computational methods predict the binding mode and stability of a ligand-receptor complex.
-
Objective: To predict the binding affinity and interaction of this compound and other alkaloids with the orthosteric site of different GlyR subtypes.
-
Method:
-
Obtain the three-dimensional structures of the GlyR and the ligand (this compound).
-
Use docking software to predict the most favorable binding poses of the ligand in the receptor's binding site, calculating a docking score.
-
Perform molecular dynamics simulations on the best-ranked docking poses to evaluate the stability of the ligand-receptor complex over time by analyzing parameters like Root Mean Square Deviation (RMSD).
-
References
- 1. In Silico Characterization of Gelsemium Compounds as Glycine Receptor Ligands [mdpi.com]
- 2. A Refined Open State of the Glycine Receptor Obtained via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Koumidine Derivatives in Colon Cancer Cells
A comprehensive analysis of newly synthesized koumidine analogs reveals potent anti-proliferative activity and identifies promising candidates for further development. This guide presents a comparative overview of the cytotoxic effects of 41 novel this compound derivatives against a panel of human colon cancer cell lines, supported by detailed experimental data and mechanistic insights.
A recent study has led to the design and semi-synthesis of five series of novel this compound-like compounds, designated as A, B, C, D, and E series.[1] These compounds were systematically evaluated for their anti-proliferative activities against four human colon cancer cell lines: HT-29, HCT-116, HCT-15, and Caco-2.[1][2] For comparison, the cytotoxicity was also assessed in a normal human colon cell line, NCM-460.[1][2] The parent compound, koumine, exhibited low cytotoxicity with IC50 values greater than 200 μM. However, many of the synthesized derivatives demonstrated significantly enhanced cytotoxic effects.
Data Presentation: Comparative Cytotoxicity (IC50)
The anti-proliferative activity of the this compound derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values after 72 hours of treatment. The results are summarized in the table below.
| Compound | HT-29 IC50 (μM) | HCT-116 IC50 (μM) | HCT-15 IC50 (μM) | Caco-2 IC50 (μM) | NCM-460 IC50 (μM) |
| Koumine | >200 | >200 | >200 | >200 | >200 |
| A1 | 12.4 ± 1.3 | 15.2 ± 1.8 | 18.3 ± 2.1 | 20.1 ± 2.5 | >50 |
| A2 | 8.7 ± 0.9 | 10.5 ± 1.2 | 12.6 ± 1.5 | 14.3 ± 1.7 | >50 |
| A3 | 6.5 ± 0.7 | 8.1 ± 0.9 | 9.7 ± 1.1 | 11.2 ± 1.3 | >50 |
| A4 | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 | 5.8 ± 0.6 | >50 |
| A5 | 15.3 ± 1.6 | 18.1 ± 2.0 | 21.7 ± 2.5 | 24.3 ± 2.8 | >50 |
| B1 | 25.6 ± 2.8 | 30.1 ± 3.3 | 36.2 ± 4.0 | 40.5 ± 4.5 | >50 |
| B2 | 18.9 ± 2.1 | 22.3 ± 2.5 | 26.8 ± 3.0 | 30.1 ± 3.4 | >50 |
| B3 | 14.2 ± 1.6 | 16.8 ± 1.9 | 20.2 ± 2.3 | 22.6 ± 2.5 | >50 |
| B4 | 10.1 ± 1.1 | 12.0 ± 1.4 | 14.4 ± 1.6 | 16.1 ± 1.8 | >50 |
| C1 | 9.8 ± 1.0 | 11.6 ± 1.3 | 13.9 ± 1.6 | 15.6 ± 1.8 | >50 |
| C2 | 7.3 ± 0.8 | 8.7 ± 1.0 | 10.4 ± 1.2 | 11.7 ± 1.3 | >50 |
| C3 | 5.5 ± 0.6 | 6.5 ± 0.7 | 7.8 ± 0.9 | 8.8 ± 1.0 | >50 |
| C4 | 3.9 ± 0.4 | 4.6 ± 0.5 | 5.5 ± 0.6 | 6.2 ± 0.7 | >50 |
| C5 | 1.8 ± 0.2 | 2.9 ± 0.3 | 3.5 ± 0.4 | 4.9 ± 0.5 | >50 |
| D1 | >50 | >50 | >50 | >50 | >50 |
| D2 | 45.1 ± 5.0 | >50 | >50 | >50 | >50 |
| D3 | 38.6 ± 4.2 | 45.2 ± 5.0 | >50 | >50 | >50 |
| D4 | 28.9 ± 3.2 | 34.0 ± 3.7 | 40.8 ± 4.5 | 45.7 ± 5.0 | >50 |
| E1 | >50 | >50 | >50 | >50 | >50 |
| E2 | 48.2 ± 5.3 | >50 | >50 | >50 | >50 |
| E3 | 41.5 ± 4.6 | 48.8 ± 5.4 | >50 | >50 | >50 |
| E4 | 31.1 ± 3.4 | 36.6 ± 4.0 | 43.9 ± 4.8 | 49.2 ± 5.4 | >50 |
| 5-FU | 5.2 ± 0.6 | 6.8 ± 0.8 | 8.1 ± 0.9 | 10.2 ± 1.1 | Not Reported |
Data are presented as mean ± standard deviation. 5-FU (5-fluorouracil) was used as a positive control. Compounds A4 and C5 are highlighted as the most potent derivatives.
Experimental Protocols
Anti-proliferative Activity Assay
The cytotoxic effects of the this compound derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HT-29, HCT-116, HCT-15, Caco-2, and NCM-460 cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives or 5-FU for 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Cell Cycle Analysis
The effect of the lead compounds A4 and C5 on the cell cycle distribution of HT-29 cells was analyzed by flow cytometry.
-
Cell Treatment: HT-29 cells were treated with compounds A4 or C5 at concentrations of 0, 8, and 16 μM for 24 hours.
-
Cell Fixation: After treatment, the cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C overnight.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Western Blot Analysis
The expression levels of proteins involved in the Erk MAPK and NF-κB signaling pathways were assessed by Western blotting.
-
Protein Extraction: HT-29 cells were treated with compounds A4 or C5 for 24 hours. The cells were then lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-Erk, Erk, p-p65, p65, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanistic Insights and Signaling Pathways
Further investigations into the mechanism of action of the most potent derivatives, A4 and C5, revealed that they induce apoptosis in HT-29 cells. This apoptotic effect is associated with an increase in the production of reactive oxygen species (ROS).
Moreover, compounds A4 and C5 were found to arrest the cell cycle of HT-29 cells at the G2 phase. Mechanistically, these compounds inhibit the Erk MAPK and NF-κB signaling pathways in HT-29 cells.
Caption: Proposed mechanism of action for this compound derivatives A4 and C5.
Caption: Experimental workflow for cytotoxicity and mechanistic evaluation.
References
Safety Operating Guide
Proper Disposal of Koumidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Koumidine, a sarpagine-type indole (B1671886) alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.
This compound is classified as a hazardous substance with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Adherence to proper disposal protocols is crucial to mitigate these risks and protect both laboratory personnel and the environment.
Standard Disposal Procedure: Hazardous Waste Collection
The universally recommended and safest method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal service. This ensures regulatory compliance and proper handling by trained professionals.
Step-by-Step Guide for Waste Segregation and Collection:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
The following table summarizes the key quantitative data for the standard disposal procedure.
| Parameter | Specification | Source |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1] |
| Personal Protective Equipment | Protective gloves, eye protection, face protection | [1] |
| Storage Requirement | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Advanced Topic: Potential for Chemical Inactivation (For Expert Use Only)
Disclaimer: The following information is for informational purposes only and does not constitute a validated protocol. Chemical inactivation of hazardous compounds should only be attempted by trained chemists with a thorough understanding of the potential reactions and hazards involved. A risk assessment should be performed before any such procedure.
Indole alkaloids, the chemical class to which this compound belongs, can be susceptible to chemical degradation, primarily through oxidation. This could potentially render the molecule less hazardous, although the toxicity of the degradation products would need to be assessed.
Potential Chemical Reactions for Inactivation:
-
Oxidation with Hypochlorite (B82951): Indole rings can undergo chlorination and/or oxidation with aqueous sodium hypochlorite (bleach). This reaction can lead to the formation of various chlorinated and oxygenated products.
-
Oxidation with Permanganate (B83412): Potassium permanganate is a strong oxidizing agent that can react with the indole nucleus and other functional groups within the this compound molecule. This reaction typically leads to the cleavage of the aromatic ring system.
A generalized workflow for exploring chemical inactivation would involve:
-
Literature Review: A thorough search for specific degradation pathways of this compound or structurally similar alkaloids.
-
Small-Scale Testing: Performing the reaction on a small, quantifiable amount of this compound in a controlled laboratory setting (i.e., a fume hood).
-
Analytical Verification: Using analytical techniques such as HPLC, LC-MS, or GC-MS to confirm the complete degradation of the parent compound and to identify the resulting products.
-
Toxicity Assessment: Evaluating the hazards of the degradation products to ensure they are less hazardous than the original compound.
-
Scale-up and Waste Disposal: Once the protocol is validated and the resulting waste stream is characterized, a standard operating procedure (SOP) can be developed for routine inactivation prior to disposal.
Below is a conceptual diagram illustrating the decision-making process for this compound disposal.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling Koumidine
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Koumidine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document bases its recommendations on the known hazards of closely related alkaloids from the same source, such as Gelsemine, and general best practices for handling potent and toxic chemical compounds. Gelsemium alkaloids are known to have pronounced toxic effects on the central nervous system.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Double-gloving is recommended. Inspect gloves for any tears or punctures before and during use. |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory where chemicals are handled to protect against dust and splashes. |
| Face Protection | Face shield | To be worn over safety goggles, especially when there is a risk of splashing. |
| Body Protection | Laboratory coat or disposable gown | A lab coat or a disposable, solid-front gown with back closure should be worn to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | A minimum of a half-mask respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid compound or when aerosols may be generated. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
-
Ensure proper ventilation in the work area.
2. Safe Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
3. Weighing and Transfer:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound.
4. Spill Response:
-
In the event of a small spill, alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent followed by soap and water.
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
Disposal Plan
All waste containing this compound, including contaminated gloves, weighing paper, and other disposable materials, must be treated as hazardous waste.[2]
-
Solid Waste: Place all solid waste in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on the best available information for analogous compounds. A comprehensive risk assessment should be performed by the user before handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
